molecular formula C12H23NO B145868 Laurolactam CAS No. 947-04-6

Laurolactam

货号: B145868
CAS 编号: 947-04-6
分子量: 197.32 g/mol
InChI 键: JHWNWJKBPDFINM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Laurolactam (Azacyclotridecan-2-one) is a macrocyclic lactam of significant interest in materials science and industrial chemistry research, primarily valued as a monomer for the production of engineering plastics . Its most prominent application is in the synthesis of Polyamide-12 (Nylon-12) via ring-opening polymerization, a process that can be initiated cationically, anionically, or with water under high temperature and pressure . The resulting polyamide-12 is a high-performance material known for its strength and light weight, making it critical for automotive components, where it is found in thousands of parts . This compound is also employed as a comonomer with ε-caprolactam for the production of copolyamide 6/12, which can be polymerized in situ via anionic ring-opening polymerization (AROP) for advanced composite materials . The compound is industrially synthesized from cyclododecatriene. The process involves hydrogenation to cyclododecane, followed by oxidation to a mixture of cyclododecanol and cyclododecanone. This mixture is then dehydrogenated to cyclododecanone, which is subsequently converted to its oxime and finally rearranged into this compound through a Beckmann rearrangement . An alternative synthesis route involves the photonitrosation of cyclododecane . As a material, this compound is a colorless to beige, crystalline solid with a melting point of approximately 152.5 °C. It is insoluble in water but soluble in various organic solvents such as benzene, 1,4-dioxane, and cyclohexane . The risk posed by this compound is generally considered to be low . Intended Use and Classification: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes, such as fundamental chemical research, materials development, and the synthesis of novel polymers for non-clinical investigation . This product is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in man or other animals. It is strictly not for use in humans, as a cosmetic, or for any other non-research application.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

azacyclotridecan-2-one
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InChI

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
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InChI Key

JHWNWJKBPDFINM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCCCCC(=O)NCCCCC1
Source PubChem
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Molecular Formula

C12H23NO
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Related CAS

25038-74-8
Record name Laurolactam homopolymer
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DSSTOX Substance ID

DTXSID1027344
Record name Azacyclotridecan-2-one
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Molecular Weight

197.32 g/mol
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Physical Description

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline]
Record name Cyclododecalactam
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Solubility

VIRTUALLY INSOL IN WATER
Record name CYCLODODECALACTAM
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Vapor Pressure

0.00000731 [mmHg]
Record name Cyclododecalactam
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CAS No.

947-04-6, 25038-74-8
Record name Laurolactam
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Record name Cyclododecalactam
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Record name Azacyclotridecane-2-one, homopolymer
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Record name Laurolactam
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Record name Azacyclotridecan-2-one
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Record name Dodecane-12-lactam
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Record name LAUROLACTAM
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Foundational & Exploratory

Laurolactam synthesis from cyclododecatriene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Laurolactam from Cyclododecatriene

Introduction

This compound, with the IUPAC name Azacyclotridecan-2-one, is a crucial organic compound, primarily serving as the monomer for the production of the engineering plastic Polyamide 12 (Nylon-12).[1][2] Nylon-12 is a high-performance polymer valued for its excellent thermal stability, chemical resistance, and mechanical properties, making it indispensable in the automotive, electronics, and medical industries.[3][4] The industrial synthesis of this compound is a multi-step chemical process that originates from 1,5,9-cyclododecatriene (CDT), a trimer of butadiene.[1][5]

This technical guide provides a comprehensive overview of the primary industrial pathways and alternative methods for synthesizing this compound from cyclododecatriene. It is intended for researchers, chemists, and professionals in chemical and drug development, offering detailed experimental protocols, quantitative data summaries, and process visualizations.

The most established industrial route involves the hydrogenation of CDT to cyclododecane, followed by oxidation, oximation, and a final Beckmann rearrangement. An alternative industrial process utilizes photonitrosation to bypass several steps.[1] Additionally, greener synthetic routes are being explored to improve efficiency and reduce environmental impact.[6][7]

G cluster_main Classical Industrial Synthesis CDT Cyclododecatriene (CDT) CDAN Cyclododecane (CDAN) CDT->CDAN Hydrogenation MIX Cyclododecanol (CDOL) & Cyclododecanone (CDON) Mixture CDAN->MIX Air Oxidation (Co catalyst, Boric Acid) CDON Cyclododecanone (CDON) MIX->CDON Dehydrogenation (Cu catalyst) CDOX Cyclododecanone Oxime (CDOX) CDON->CDOX Oximation (Hydroxylamine) LRL This compound CDOX->LRL Beckmann Rearrangement (Strong Acid)

Figure 1: Overall workflow of the classical industrial synthesis of this compound.

Primary Industrial Synthesis Pathway

The conventional and most widely used industrial method for producing this compound is a five-step process starting from cyclododecatriene.

Step 1: Hydrogenation of Cyclododecatriene (CDT)

The process begins with the complete saturation of the three double bonds in cyclododecatriene (CDT) to yield cyclododecane (CDAN). This is a standard catalytic hydrogenation reaction.

Parameter Value / Condition Reference
Reactant 1,5,9-Cyclododecatriene (CDT)[1]
Product Cyclododecane (CDAN)[1]
Catalyst Typically Nickel-based (e.g., Raney Nickel) or Palladium[6]
Reagent Hydrogen Gas (H₂)[1]
Yield Quantitative[1]

Experimental Protocol: Catalytic Hydrogenation of CDT

  • A high-pressure autoclave is charged with cyclododecatriene and a suitable hydrogenation catalyst (e.g., Raney Nickel).

  • The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

  • The mixture is heated and pressurized with hydrogen. The exact temperature and pressure depend on the catalyst used but are typically in the range of 150-200°C and 10-30 atm.

  • The reaction is monitored by measuring hydrogen uptake.

  • Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration to yield crude cyclododecane, which is typically pure enough for the next step.

Step 2: Oxidation of Cyclododecane (CDAN)

Cyclododecane is oxidized using air or pure oxygen to a mixture of cyclododecanol (CDOL) and cyclododecanone (CDON).[1] Boric acid is often added to protect the newly formed alcohol as a borate ester, preventing over-oxidation and improving selectivity.[8]

Parameter Value / Condition Reference
Reactant Cyclododecane (CDAN)[1][8]
Product Cyclododecanol (CDOL) and Cyclododecanone (CDON)[1][8]
Oxidant Air or Oxygen[1]
Catalyst Transition metal salts (e.g., Cobalt(II) acetate)[1]
Additive Boric Acid[8]
CDAN Conversion ~30% (to maintain selectivity)[8]
CDOL:CDON Ratio Approx. 10:1[8]

Experimental Protocol: Air Oxidation of CDAN

  • Molten cyclododecane, boric acid, and a cobalt salt catalyst are loaded into an oxidation reactor.

  • The mixture is heated to approximately 150-170°C.

  • Air is bubbled through the vigorously stirred reaction mixture.

  • The reaction is carefully controlled to a low conversion rate (around 30%) to maximize selectivity.[8]

  • After the reaction, the mixture is treated with hot water to hydrolyze the cyclododecyl borate esters.

  • The organic phase, containing unreacted CDAN, CDOL, and CDON, is separated from the aqueous boric acid solution. The unreacted CDAN and boric acid are recycled.[8]

Step 3: Dehydrogenation of Cyclododecanol (CDOL)

The mixture from the oxidation step, rich in cyclododecanol, is passed over a dehydrogenation catalyst to convert the remaining alcohol into cyclododecanone. This step enriches the product stream in the desired ketone.

Parameter Value / Condition Reference
Reactant Cyclododecanol (in mixture with CDON)[1][2]
Product Cyclododecanone[1][2]
Catalyst Copper or Copper-Chromium on an active support[1][2]
Temperature 230–245 °C[2]
Pressure Atmospheric[2]
Yield Quantitative conversion of CDOL[1]

Experimental Protocol: Dehydrogenation of CDOL to CDON

  • The CDOL/CDON mixture obtained after hydrolysis and separation is vaporized.

  • The vapor stream is passed through a fixed-bed reactor containing a copper-based catalyst.

  • The reactor is maintained at 230–245 °C and atmospheric pressure.[2]

  • The product stream, now consisting primarily of cyclododecanone and recycled cyclododecane, is condensed.

  • Pure cyclododecanone is isolated via distillation before proceeding to the next step.

Step 4: Oximation of Cyclododecanone (CDON)

Cyclododecanone is reacted with a hydroxylamine salt in an aqueous solution to form cyclododecanone oxime (CDOX). This reaction is a critical step to introduce the nitrogen atom required for the lactam ring.

Parameter Value / Condition Reference
Reactant Cyclododecanone (1.5 g)[9][10]
Reagent Hydroxylamine hydrochloride (0.6 g)[9][10]
Base 10% Aqueous NaOH (15 mL)[9][10]
Solvent 95% Ethanol (8 mL), Deionized Water (25 mL)[9][10]
Temperature Reflux (~100 °C)[9]
Reaction Time ~30-35 minutes[9][10]
Yield ~95%[9][11]

Experimental Protocol: Synthesis of Cyclododecanone Oxime

  • In a round-bottom flask, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.[9][10]

  • To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water with stirring.[9][10]

  • Finally, add 15 mL of a 10% by-weight aqueous solution of NaOH.[9][10]

  • Attach a reflux condenser and heat the solution to reflux (approximately 100°C) using a heating mantle.[9]

  • Continue heating for about 35 minutes. Reaction completion is often indicated by the formation of crystals floating on the surface.[9]

  • Cool the mixture in an ice-water bath to complete crystallization.[10]

  • Recover the crystalline oxime product via vacuum filtration using a Buchner funnel and allow the crystals to dry.[9]

  • For further purification, the crude oxime can be recrystallized from 95% ethanol.[10]

Step 5: Beckmann Rearrangement of Cyclododecanone Oxime (CDOX)

This is the final and defining step of the synthesis. The cyclododecanone oxime undergoes an acid-catalyzed intramolecular rearrangement to form the 13-membered ring of this compound.

G cluster_main Beckmann Rearrangement CDOX Cyclododecanone Oxime ProtonatedOxime Protonated Oxime CDOX->ProtonatedOxime Protonation (H+) Carbocation Nitrillium Ion Intermediate ProtonatedOxime->Carbocation H₂O leaves; Alkyl migration Adduct Water Adduct Carbocation->Adduct H₂O attack LactamTautomer Lactam Tautomer Adduct->LactamTautomer Deprotonation LRL This compound LactamTautomer->LRL Tautomerization

Figure 2: Simplified mechanism of the Beckmann Rearrangement.

Parameter Value / Condition Reference
Reactant Cyclododecanone Oxime[9][10]
Catalyst Strong acid (e.g., conc. H₂SO₄, Oleum)[1][12] or Cyanuric Chloride (8.0 mg) / ZnCl₂ (11.5 mg)[9][10]
Solvent Acetonitrile (12 mL) for Cyanuric Chloride method[9][10]
Temperature Reflux (82 °C for Acetonitrile) or up to 160 °C for H₂SO₄[1][9]
Reaction Time ~60 minutes[9]
Yield ~90-93%[1][9]

Experimental Protocol: Beckmann Rearrangement (Cyanuric Chloride Method)

  • To a round-bottom flask, add the recrystallized cyclododecanone oxime from the previous step.[9]

  • Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[9][10]

  • Heat the mixture to reflux (approximately 82°C) for about 60 minutes.[9][10]

  • Monitor the reaction's completion by thin-layer chromatography (TLC), observing the disappearance of the oxime spot.[9]

  • After completion, quench the reaction with 20 mL of a saturated aqueous NaHCO₃ solution.[9]

  • Transfer the mixture to a separatory funnel and extract the product using three 15 mL portions of ethyl acetate.[9]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.[10]

  • The product can be further purified by recrystallization from a 95% ethanol/water mixture to yield pure this compound.[9][10]

Alternative Synthesis Pathways

While the classical route is well-established, alternative processes have been developed to improve efficiency and yield.

Photonitrosation Pathway

This industrial process bypasses the oxidation, dehydrogenation, and oximation steps by converting cyclododecane directly to cyclododecanone oxime.

G cluster_main Photonitrosation Pathway CDT Cyclododecatriene CDAN Cyclododecane CDT->CDAN Hydrogenation CDOX Cyclododecanone Oxime CDAN->CDOX Photonitrosation (NOCl, HCl, hν) LRL This compound CDOX->LRL Beckmann Rearrangement (H₂SO₄, Heat)

Figure 3: Workflow for the Photonitrosation synthesis of this compound.

Parameter Value / Condition Reference
Reactant Cyclododecane (CDAN)[1]
Reagents Nitrosyl chloride (NOCl), Anhydrous hydrogen chloride (HCl)[1]
Condition UV light irradiation (hν)[1]
Intermediate Cyclododecanone oxime hydrochloride[1]
Rearrangement Extraction with conc. H₂SO₄, followed by heating to 160 °C[1]
Overall Yield Up to 93%[1]

This method is highly efficient, combining the formation of the oxime and its subsequent rearrangement into a streamlined process. The resulting oxime is extracted with concentrated sulfuric acid and heated to 160°C to induce the Beckmann rearrangement directly.[1]

Eco-Friendly Synthesis via Epoxidation

A greener approach avoids harsh oxidizing agents by using hydrogen peroxide. This route proceeds through an epoxide intermediate.

Step Reactant Reagents/Catalyst Product Yield Reference
1. Epoxidation CyclododecatrieneH₂O₂, Phase Transfer Catalyst (HAHPT)Epoxide (ECDD)~92% selectivity[6][7]
2. Hydrogenation ECDDRaney Nickel, H₂Cyclododecanol-[6][7]
3. Oxidation CyclododecanolH₂O₂, HAHPTCyclododecanone~93.6%[6]
Overall Yield CDT to CDON--53.4%[6][7]

This method uses hydrogen peroxide as a clean oxidant and water as a solvent, significantly reducing the environmental footprint compared to traditional methods.[6] The resulting cyclododecanone can then be converted to this compound via the standard oximation and rearrangement steps.

Conclusion

The synthesis of this compound from cyclododecatriene is a well-optimized, multi-step industrial process. The classical pathway, involving hydrogenation, oxidation, dehydrogenation, oximation, and Beckmann rearrangement, remains a cornerstone of large-scale production. Alternative methods, such as the highly efficient photonitrosation route, offer a more direct conversion. Ongoing research focuses on developing more sustainable and "green" methodologies, such as those employing hydrogen peroxide and phase-transfer catalysts, to minimize waste and energy consumption. The choice of synthetic route ultimately depends on a balance of factors including raw material cost, energy requirements, catalyst efficiency, and environmental impact.

References

The Beckmann Rearrangement: A Core Mechanism in Laurolactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Laurolactam, the monomeric precursor to the high-performance engineering plastic Nylon-12 (Polyamide 12), is a macrocyclic lactam of significant industrial importance. Its synthesis relies on a classic name reaction in organic chemistry: the Beckmann rearrangement. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound from cyclododecanone oxime, offering valuable insights for professionals in chemical research and development.

Overall Synthesis Pathway

The industrial production of this compound is a multi-step process that begins with cyclododecatriene, a readily available feedstock. The triene is first hydrogenated to cyclododecane.[1] Subsequently, cyclododecane is oxidized, typically with air or oxygen in the presence of catalysts like cobalt salts, to yield a mixture of cyclododecanol and cyclododecanone.[1] This mixture is then dehydrogenated to produce pure cyclododecanone.[1]

The crucial final steps involve the conversion of cyclododecanone into its oxime, followed by the acid-catalyzed Beckmann rearrangement to yield this compound (azacyclotridecan-2-one).[1]

G CDT Cyclododecatriene CDD Cyclododecane CDT->CDD Hydrogenation CDOL_CDON Cyclododecanol/ Cyclododecanone Mixture CDD->CDOL_CDON Oxidation (Air/O2, Catalyst) CDON Cyclododecanone CDOL_CDON->CDON Dehydrogenation CDOX Cyclododecanone Oxime CDON->CDOX Oximation (NH2OH) LRL This compound (Nylon-12 Monomer) CDOX->LRL Beckmann Rearrangement

Figure 1. Overall synthesis pathway for this compound.

The Beckmann Rearrangement: Core Mechanism

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[2][3] In the case of this compound, the cyclic cyclododecanone oxime rearranges to form the corresponding cyclic amide, or lactam.[1][2]

The mechanism proceeds through several key steps:

  • Activation of the Hydroxyl Group: The process is initiated by an acid catalyst, which protonates the oxygen atom of the oxime's hydroxyl group. This converts the hydroxyl group into a much better leaving group (water).[4]

  • Rearrangement and Nitrilium Ion Formation: In a concerted step, the alkyl group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom.[2][3] This migration induces the cleavage of the N-O bond and the departure of a water molecule, resulting in the formation of a highly electrophilic nitrilium ion intermediate.[4]

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization (an enol-to-keto type conversion) yield the final, stable lactam product.

G cluster_0 Beckmann Rearrangement Mechanism Oxime Cyclododecanone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Migration & -H2O Iminol Iminol Intermediate NitriliumIon->Iminol + H2O, -H+ Lactam This compound Iminol->Lactam Tautomerization

Figure 2. The core mechanism of the Beckmann rearrangement.

Catalytic Systems and Quantitative Data

While the classical Beckmann rearrangement employs strong Brønsted acids like fuming sulfuric acid (oleum), which results in high yields, it also generates significant amounts of ammonium sulfate as a byproduct after neutralization, posing environmental concerns.[2][5][6] This has driven research into alternative, greener catalytic systems.

A notable modern alternative involves the use of cyanuric chloride, often with a co-catalyst like zinc chloride (ZnCl2), which allows the reaction to proceed under milder conditions.[2][7][8] Gas-phase rearrangements using solid acid catalysts, such as modified zeolites, represent another advanced approach, offering advantages in catalyst recyclability and simplified product separation.[5]

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Fuming Sulfuric Acid - (Neat)~160-up to 93 (overall)[1]
Cyanuric Chloride (0.5 mol%), ZnCl₂ (1 mol%) Acetonitrile82 (Reflux)60 min90[7][9]
Acid-treated [Al,B]-BEA Zeolite Gas Phase~320-98 (Selectivity)[5]
Tetrachlorosilane Cyclohexane100-High[5]

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound from cyclododecanone.[7][9]

Synthesis of Cyclododecanone Oxime

This procedure details the conversion of the ketone starting material to its corresponding oxime.

  • Reagents & Materials:

    • Cyclododecanone (1.5 g)

    • Hydroxylamine hydrochloride (0.6 g)

    • 10% w/w aqueous Sodium Hydroxide (NaOH) solution (15 mL)

    • 95% Ethanol (8 mL)

    • Deionized water (25 mL)

    • Round bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper.

  • Procedure:

    • In a round bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[7]

    • To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[7]

    • Finally, add 15 mL of a 10% by weight aqueous solution of NaOH.[7]

    • Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle. The reaction is typically rapid.[7]

    • After the reaction period, cool the mixture in an ice/water bath to precipitate the product.[7]

    • Recover the crystalline cyclododecanone oxime product via vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with cold deionized water and allow them to air dry on filter paper. A typical yield for this step is around 95%.[7][8]

    • (Optional) The product can be further purified by recrystallization from a mixture of 95% ethanol and deionized water.[7]

Beckmann Rearrangement to this compound

This protocol describes the rearrangement of the oxime to the final lactam product using a modern catalytic system.

  • Reagents & Materials:

    • Recrystallized cyclododecanone oxime (from previous step)

    • Acetonitrile solution containing cyanuric chloride (e.g., 8.0 mg) and anhydrous zinc chloride (e.g., 11.5 mg) in 12 mL of acetonitrile. Note: Cyanuric chloride reacts violently with water and is a skin irritant; handle with appropriate care.[9]

    • Round bottom flask, reflux condenser, heating mantle, thin-layer chromatography (TLC) supplies.

  • Procedure:

    • Place the dried cyclododecanone oxime into a clean, dry round bottom flask.[7]

    • Add 12 mL of the acetonitrile solution containing the cyanuric chloride and zinc chloride catalysts.[7]

    • Set up the apparatus for reflux and heat the solution to 82 °C (the boiling point of acetonitrile) for approximately 60 minutes.[7]

    • Monitor the reaction's completion by thin-layer chromatography (TLC), observing the disappearance of the starting oxime spot and the appearance of the more polar lactam product spot.[7]

    • Upon completion, the solvent can be removed using a rotary evaporator.

    • The crude product can be purified by appropriate methods, such as recrystallization, to yield pure this compound. A yield of approximately 90% can be expected for this step.[7][8]

G cluster_oximation Oximation Protocol cluster_rearrangement Beckmann Rearrangement Protocol Dissolve 1. Dissolve Cyclododecanone in Ethanol AddReagents 2. Add NH2OH·HCl and Water Dissolve->AddReagents AddBase 3. Add 10% NaOH AddReagents->AddBase Reflux 4. Heat to Reflux (100°C) AddBase->Reflux Precipitate 5. Cool in Ice Bath Reflux->Precipitate Filter 6. Filter and Dry Product (Cyclododecanone Oxime) Precipitate->Filter Combine 1. Combine Oxime and Catalyst Solution (Acetonitrile) Reflux2 2. Heat to Reflux (82°C, ~60 min) Combine->Reflux2 Monitor 3. Monitor by TLC Reflux2->Monitor Workup 4. Solvent Removal & Purification Monitor->Workup Product This compound Workup->Product

Figure 3. Experimental workflow for this compound synthesis.

Conclusion

The Beckmann rearrangement is a powerful and indispensable transformation in the industrial synthesis of this compound. While traditional methods relying on strong acids are effective, they are being progressively challenged by the development of milder, more efficient, and environmentally benign catalytic systems. The use of catalysts like cyanuric chloride or heterogeneous solid acids demonstrates a clear trajectory towards greener chemical manufacturing. For researchers and professionals, a thorough understanding of this core mechanism, coupled with knowledge of modern experimental protocols, is essential for optimizing the production of this vital polyamide monomer and for developing the next generation of sustainable chemical processes.

References

Spectroscopic Profile of Laurolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Laurolactam (Azacyclotridecan-2-one), a key monomer in the production of Nylon-12 and other copolyamides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~3.2Multiplet-CH₂-N-
~2.2Multiplet-CH₂-C=O
~1.6Multiplet-CH₂-CH₂-N-
~1.3Broad Singlet-(CH₂)₈-
~6.5Broad Singlet-NH-

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~178C=O (Amide Carbonyl)
~40-CH₂-N-
~36-CH₂-C=O
~29-(CH₂)₈-
~25-(CH₂)₈-
~23-(CH₂)₈-
Infrared (IR) Spectroscopy

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch (Amide)
~2925StrongC-H Stretch (Asymmetric, CH₂)
~2855StrongC-H Stretch (Symmetric, CH₂)
~1650StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1465MediumC-H Bend (Scissoring, CH₂)
Mass Spectrometry (MS)

Mass Spectrometric Data for this compound

m/zRelative IntensityAssignment
197High[M]⁺ (Molecular Ion)
180Moderate[M-NH₃]⁺
152Moderate[M-C₂H₅NO]⁺
138Moderate[M-C₃H₇NO]⁺
112Moderate[M-C₅H₉NO]⁺
98High[C₆H₁₂N]⁺
84High[C₅H₁₀N]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 300 MHz or 400 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

  • Instrument: 75 MHz or 100 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: The FID is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy:

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Mass Spectrometry:

  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Parameters (for EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Analysis: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet). The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure_Elucidation Structural Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Synthesis of Laurolactam via Photonitrosation of Cyclododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of laurolactam, a key monomer for Nylon 12, through the photonitrosation of cyclododecane. The document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in chemical research and development.

Introduction

This compound, the monomer for polyamide 12 (Nylon 12), is a commercially significant chemical. One of the primary industrial routes for its synthesis involves the photonitrosation of cyclododecane. This process offers a direct conversion of the cycloalkane to cyclododecanone oxime, which is then subjected to a Beckmann rearrangement to yield the final this compound product. This guide will focus on the core photonitrosation step, providing a detailed examination of the process.

Reaction Pathway and Mechanism

The overall synthesis is a two-step process starting from cyclododecane. The first step is the photonitrosation of cyclododecane to form cyclododecanone oxime. The second step is the Beckmann rearrangement of the oxime to this compound.

G Cyclododecane Cyclododecane Oxime Cyclododecanone Oxime Cyclododecane->Oxime NOCL Nitrosyl Chloride (NOCl) NOCL->Oxime HCl Hydrogen Chloride (HCl) HCl->Oxime Light Light (hν) Light->Oxime Oxime_ref Cyclododecanone Oxime This compound This compound Acid Strong Acid (e.g., H₂SO₄) Acid->this compound Oxime_ref->this compound

Figure 1: Overall synthesis of this compound from Cyclododecane.

The photonitrosation of cyclododecane is understood to proceed via a free radical, non-chain mechanism.[1][2] The key steps are as follows:

  • Photo-dissociation of Nitrosyl Chloride: The reaction is initiated by the absorption of light by nitrosyl chloride (NOCl), leading to its homolytic cleavage into a chlorine radical (Cl•) and a nitric oxide radical (•NO).

  • Hydrogen Abstraction: The highly reactive chlorine radical abstracts a hydrogen atom from the cyclododecane molecule, forming a cyclododecyl radical and hydrogen chloride (HCl).

  • Radical Combination: The cyclododecyl radical then combines with the nitric oxide radical to form nitrosocyclododecane.

  • Tautomerization: The nitrosocyclododecane undergoes tautomerization to the more stable cyclododecanone oxime.

G NOCL NOCl Cl_rad Cl• NOCL->Cl_rad Photodissociation NO_rad •NO NOCL->NO_rad Light Cyclododecane Cyclododecane (C₁₂H₂₄) HCl HCl Cl_rad->HCl Nitrosocyclododecane Nitrosocyclododecane NO_rad->Nitrosocyclododecane Cyclododecyl_rad Cyclododecyl Radical (C₁₂H₂₃•) Cyclododecane->Cyclododecyl_rad H Abstraction Cyclododecyl_rad->Nitrosocyclododecane Radical Combination Nitrosocyclododecane_ref Nitrosocyclododecane Oxime Cyclododecanone Oxime Nitrosocyclododecane_ref->Oxime

Figure 2: Reaction mechanism of Photonitrosation.

Experimental Protocols

The following protocols are synthesized from patented industrial processes.[3]

Photonitrosation of Cyclododecane

Objective: To synthesize cyclododecanone oxime from cyclododecane.

Materials:

  • Cyclododecane

  • Chloroform (or other suitable solvent)

  • Nitrosyl chloride (NOCl)

  • Anhydrous hydrogen chloride (HCl) gas

  • Sulfuric acid (for extraction)

Equipment:

  • Photochemical reactor equipped with a high-pressure mercury vapor lamp or a sodium vapor lamp.

  • Gas inlet for HCl and NOCl

  • Stirring mechanism

  • Temperature control system

  • Extraction vessel

Procedure:

  • A solution of cyclododecane in chloroform is prepared.

  • The solution is charged into the photochemical reactor and saturated with anhydrous gaseous hydrogen chloride.

  • The reactor is cooled to the desired temperature, typically between 10°C and 20°C.

  • Nitrosyl chloride is introduced into the reactor at a controlled rate.

  • The lamp is switched on to initiate the photoreaction. The reaction is typically irradiated with light of a wavelength between 500 and 700 nm.[3]

  • The reaction mixture is continuously stirred.

  • After the reaction, the mixture is transferred to an extraction vessel.

  • The cyclododecanone oxime is extracted from the organic phase using concentrated sulfuric acid.

Beckmann Rearrangement of Cyclododecanone Oxime

Objective: To synthesize this compound from cyclododecanone oxime.

Materials:

  • Cyclododecanone oxime (in sulfuric acid from the previous step)

  • Concentrated sulfuric acid or oleum

Equipment:

  • Reactor with heating and stirring capabilities

Procedure:

  • The sulfuric acid solution containing cyclododecanone oxime is heated.

  • The rearrangement is typically carried out at temperatures above 70°C.

  • The reaction mixture is stirred vigorously.

  • Upon completion of the reaction, the this compound is separated and purified.

Quantitative Data

The yield and selectivity of the photonitrosation of cyclododecane are influenced by several factors. The following tables summarize key quantitative data from reported experiments.

ParameterValueReference
Reactants and Solvents
Cyclododecane Concentration450 g/L in chloroform[3]
Nitrosyl Chloride ConcentrationMaintained at 2 g/L in the reaction medium[3]
Hydrogen ChlorideSaturated solution[3]
Reaction Conditions
Temperature10 to 20°C[3]
Light SourceSodium vapor lamp[3]
Wavelength500 - 700 nm (preferably 565 - 620 nm)[3]
Water Content< 1000 ppm (ideally 250-600 ppm)[3]
Yields
Molar Yield of OximeUp to 94%[3]
Overall Molar Yield (this compound)Up to 93%

Table 1: Key Reaction Parameters and Yields for Photonitrosation of Cyclododecane

Water Content in Reaction Medium (ppm)Molar Selectivity for Cyclododecanone OximeOverall Molar Yield of this compoundReference
3000.9493%[3]
20000.87584.8%[3]

Table 2: Effect of Water Content on Reaction Yield and Selectivity

Logical Workflow of the Industrial Process

The industrial production of this compound via photonitrosation is a continuous process designed for high throughput and efficiency. The following diagram illustrates the logical workflow.

G cluster_input Raw Material Input cluster_process Process Steps cluster_output Final Product CD Cyclododecane Mixing Mixing and Saturation with HCl CD->Mixing Solvent Solvent (e.g., Chloroform) Solvent->Mixing NOCL Nitrosyl Chloride Photo_Reactor Photonitrosation Reactor (Light, Temp. Control) NOCL->Photo_Reactor HCL Hydrogen Chloride HCL->Mixing Mixing->Photo_Reactor Extraction Extraction with H₂SO₄ Photo_Reactor->Extraction Beckmann Beckmann Rearrangement Reactor Extraction->Beckmann Purification Purification Beckmann->Purification This compound This compound Purification->this compound

References

An In-depth Technical Guide to the Physical Properties of Laurolactam Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam, with the IUPAC name azacyclotridecan-2-one, is a crucial cyclic amide monomer primarily utilized in the production of the high-performance engineering polymer, Nylon 12.[1] Its physical and chemical characteristics are fundamental to understanding its polymerization behavior and the properties of the resulting polyamide. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of its primary chemical transformation.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Molar Properties
PropertyValueSource(s)
CAS Number947-04-6[2][3]
Molecular FormulaC₁₂H₂₃NO[2][4]
Molecular Weight197.32 g/mol [3][4]
AppearanceWhite to off-white or beige crystalline solid[1][4][5]
Thermal Properties
PropertyValueSource(s)
Melting Point150-153 °C[2][3][4]
Boiling Point314.9 °C at 760 mmHg[4][6]
Flash Point188.2 - 195 °C[2][6]
Density and Solubility
PropertyValueSource(s)
Density0.884 - 0.9415 g/cm³ (solid)[2][4][6]
Water SolubilityVirtually insoluble (0.03 wt%, 223 mg/L at 20°C)[2][4][5]
Solubility in Organic SolventsSoluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[1][7]
Other Physicochemical Properties
PropertyValueSource(s)
Vapor Pressure0.00000731 - 0.000453 mmHg at 20-25°C[4][6]
LogP (Octanol-Water Partition Coefficient)2.71 - 3.346[2][4]
pKa16.91 ± 0.20 (Predicted)[2]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and USP <741>.

1. Principle: The melting point is determined as the temperature range over which a crystalline solid transitions to a liquid state. This is observed by heating a small, packed sample in a capillary tube.

2. Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (sealed at one end).

  • Sample pulverization tool (e.g., mortar and pestle).

3. Sample Preparation:

  • Ensure the this compound sample is dry and in a fine powdered form to ensure uniform heat transfer.

  • Introduce the powdered sample into the open end of a capillary tube.

  • Pack the sample to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

4. Procedure:

  • Insert the packed capillary tube into the heating block of the melting point apparatus.

  • Set the initial heating rate to be rapid to approach the expected melting point.

  • When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy).

  • Continue heating at the slow rate and record the temperature at which the last solid particle melts.

  • The recorded temperature range is the melting point of the this compound sample.

5. Data Interpretation: A narrow melting range (e.g., 0.5-1°C) is indicative of a high purity sample.

Boiling Point Determination (Distillation Method)

This protocol is based on the principles outlined in OECD Guideline 103.

1. Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this compound, this determination must be conducted under reduced pressure to prevent thermal decomposition.

2. Apparatus:

  • Distillation apparatus including a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Heating mantle.

  • Vacuum pump and a manometer.

  • Boiling chips.

3. Procedure:

  • Place a sample of this compound and boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb so that its top is level with the bottom of the side arm of the distillation head.

  • Connect the apparatus to the vacuum system and reduce the pressure to the desired level, recording the pressure from the manometer.

  • Begin heating the sample gently.

  • Observe the temperature as the liquid begins to boil and the vapor condenses.

  • Record the stable temperature at which the condensate drips from the thermometer bulb into the condenser. This is the boiling point at the recorded pressure.

  • The boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.

Water Solubility Determination (Flask Method)

This protocol is based on the principles outlined in OECD Guideline 105.

1. Principle: The water solubility is determined by establishing a saturated solution of the substance in water at a specific temperature and then measuring the concentration of the substance in the aqueous phase.

2. Apparatus:

  • Flasks with stoppers.

  • Constant temperature water bath or shaker.

  • Centrifuge.

  • Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Filtration apparatus (if necessary).

3. Procedure:

  • Add an excess amount of this compound to a flask containing purified water.

  • Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the mixture to stand to let undissolved particles settle.

  • Separate the aqueous phase from the solid phase by centrifugation.

  • Carefully withdraw a known volume of the clear supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method.

  • The determined concentration represents the water solubility of this compound at that temperature.

Density Determination (Pycnometer Method)

1. Principle: The density of a solid is determined by measuring the mass of a known volume of the substance. A pycnometer is used to accurately determine the volume of the solid by displacement of a liquid of known density.

2. Apparatus:

  • Pycnometer (a glass flask of a specific volume with a ground-glass stopper containing a capillary tube).

  • Analytical balance.

  • A liquid in which this compound is insoluble and has a known density (e.g., a saturated hydrocarbon).

  • Constant temperature bath.

3. Procedure:

  • Weigh the clean, dry, and empty pycnometer (m₁).

  • Add a known mass of the this compound sample to the pycnometer and weigh it again (m₂).

  • Fill the pycnometer containing the sample with the liquid of known density, ensuring no air bubbles are trapped, and place it in a constant temperature bath to reach thermal equilibrium.

  • Adjust the liquid level to the mark on the capillary and weigh the pycnometer with the sample and liquid (m₃).

  • Empty and clean the pycnometer. Fill it with only the liquid of known density, bring it to the same temperature, and weigh it (m₄).

  • The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the liquid used.

Ring-Opening Polymerization of this compound to Nylon 12

This compound is the monomer precursor to Nylon 12, a polyamide with excellent mechanical properties. The polymerization proceeds via a ring-opening mechanism, which can be initiated by water (hydrolytic polymerization) or by anionic or cationic initiators. The following diagram illustrates the general pathway of hydrolytic ring-opening polymerization.

Laurolactam_Polymerization This compound This compound (C₁₂H₂₃NO) amino_acid 12-Aminododecanoic Acid This compound->amino_acid Ring Opening (Hydrolysis) water Water (H₂O) dimer Dimer + H₂O amino_acid->dimer Polycondensation prepolymer Pre-polymer dimer->prepolymer Further Polycondensation nylon12 Nylon 12 (-[NH-(CH₂)₁₁-CO]n-) prepolymer->nylon12 Polymerization

Caption: Hydrolytic Ring-Opening Polymerization of this compound.

This diagram illustrates the key stages of the hydrolytic polymerization of this compound to form Nylon 12. The process begins with the ring-opening of the this compound monomer by water to form 12-aminododecanoic acid. This amino acid then undergoes polycondensation, releasing water, to form dimers and subsequently larger pre-polymers. The final stage involves further polymerization to yield the high molecular weight Nylon 12 polymer.

References

An In-depth Technical Guide to the Solubility of Laurolactam in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laurolactam

This compound (azacyclotridecan-2-one) is a colorless to beige, crystalline solid with a melting point of approximately 152.5 °C.[1][2] It is the lactam of 12-aminododecanoic acid and is primarily synthesized from cyclododecatriene.[1][3] Its primary industrial application is in the ring-opening polymerization to produce polyamide-12 (Nylon-12), a high-performance polymer valued for its mechanical strength and stability.[2][3] this compound is known to be soluble in many organic solvents but is virtually insoluble in water.[1][2][3][4] Understanding its solubility in various organic solvents is crucial for its purification, processing, and in the development of novel polymerization techniques and formulations.

Solubility of this compound: Data Overview

The solubility of a substance is dependent on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. While qualitative data indicates this compound's solubility in several organic solvents, comprehensive quantitative data is sparse in publicly accessible literature.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityData Type
1,4-DioxaneNot SpecifiedSolubleQualitative[1][3]
BenzeneNot SpecifiedSolubleQualitative[1][2][3]
CyclohexaneNot SpecifiedSolubleQualitative[1][2][3]
EthanolNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedSolubleQualitative
Acetonitrile (0% water)20~2 g / 100g of solutionQuantitative[2]
Acetonitrile (0% water)82 (Boiling)26.3 g / 100g of solutionQuantitative[2]
WaterNot SpecifiedVirtually Insoluble (<0.1 g / 100g of solution)Quantitative[2][3][4]

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a reliable and widely used technique for measuring thermodynamic equilibrium solubility.[5][6] The concentration of the saturated solution can then be determined using a gravimetric method.[1][7][8]

3.1. Principle

A saturated solution is prepared by adding an excess amount of the solid solute (this compound) to a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution. A known mass of the saturated solution is then evaporated to dryness, and the mass of the dissolved this compound is determined.

3.2. Materials and Apparatus

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or vials with screw caps

  • Thermostatic shaking water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporating dishes or beakers

  • Drying oven

  • Pipettes

3.3. Experimental Procedure

  • Preparation: Add an excess amount of this compound to a series of conical flasks containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration: Place the sealed flasks in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[5][6]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed, dry container (e.g., an evaporating dish).

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the total mass of the solution.

    • Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (e.g., 80-100 °C) to evaporate the solvent.

    • Once the solvent has completely evaporated, cool the container in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass of the dried this compound is obtained.[7]

  • Calculation: The solubility is calculated as follows:

    • Mass of dissolved this compound = (Mass of container + dried this compound) - (Mass of empty container)

    • Mass of solvent = (Mass of container + saturated solution) - (Mass of container + dried this compound)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

3.4. Diagram of Experimental Workflow

experimental_workflow A Preparation: Add excess this compound to solvent B Equilibration: Agitate at constant temperature A->B Place in shaker C Phase Separation: Allow excess solid to settle B->C Stop agitation D Sampling & Filtration: Withdraw and filter supernatant C->D Careful withdrawal E Gravimetric Analysis: Weigh saturated solution D->E F Solvent Evaporation: Dry sample in oven E->F G Final Weighing: Weigh dried this compound F->G Cool in desiccator H Calculation: Determine solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as indicated by the data for this compound in acetonitrile.[2]

  • Solvent Polarity: this compound, being a lactam, has a polar amide group but also a long nonpolar hydrocarbon chain. Its solubility will be highest in solvents with similar polarity characteristics. The principle of "like dissolves like" is a useful guideline.

  • Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While there is a clear indication that this compound is soluble in a range of common organic solvents, a comprehensive, publicly available dataset of quantitative solubility values is currently lacking. The isothermal shake-flask method followed by gravimetric analysis provides a robust and reliable experimental protocol for researchers to determine the solubility of this compound in specific solvents of interest. The generation of such data would be highly beneficial for the optimization of industrial processes involving this compound, including its purification and polymerization. Researchers are encouraged to use the provided methodology to build a more extensive database of this compound solubility.

References

Navigating the Safe Handling of Laurolactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laurolactam, a key monomer in the production of high-performance polymers like Nylon 12, is a compound frequently encountered in various research and development settings. While generally considered to have a low hazard profile, a thorough understanding of its potential health and safety implications is paramount for ensuring a safe working environment. This technical guide provides a comprehensive overview of the critical health and safety considerations for handling this compound, summarizing key toxicological data, outlining safe handling procedures, and offering guidance on emergency response.

Physicochemical and Toxicological Profile

This compound is a white to beige crystalline solid with a melting point of approximately 152.5°C.[1] It is practically insoluble in water but soluble in various organic solvents.[1][2] Understanding its toxicological profile is fundamental to implementing appropriate safety measures.

Acute Toxicity

Acute toxicity data provides insights into the potential health effects of short-term exposure to this compound. The following table summarizes the available data.

Parameter Species Route Value Classification Reference
LD50Rat (male and female)Oral2,330 mg/kgHarmful if swallowed[3]
LD50Rat (female)Oral2,030 mg/kgHarmful if swallowed[4]
LD50RabbitDermal> 2,000 mg/kgNot classified[4]
LC50RatInhalation> 2.33 mg/L (4h, aerosol)Not classified[4]
Irritation and Sensitization

Studies have been conducted to assess the potential of this compound to cause skin and eye irritation, as well as skin sensitization.

Endpoint Species Result Classification Reference
Skin IrritationRabbitNo skin irritationNot classified as a skin irritant[3][5]
Eye IrritationRabbitNo eye irritationNot classified as an eye irritant[3]
Skin Sensitization-No sensitizing effect knownNot classified as a skin sensitizer[4]

While some sources indicate that this compound may cause skin and eye irritation, more recent studies following OECD guidelines suggest it is not classified as an irritant.[3][5][6] However, it is always prudent to handle the substance with care to avoid direct contact.

Occupational Exposure and Personal Protective Equipment

Occupational Exposure Limits (OELs)

Currently, there are no established occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), or ACGIH Threshold Limit Value (TLV) for this compound.[6] In the absence of specific OELs, it is crucial to minimize exposure through engineering controls and the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following recommendations are based on available safety data sheets and general laboratory safety practices.

PPE Specification Purpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust or particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. It is important to inspect gloves for any signs of degradation before use.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when engineering controls are insufficient to maintain low airborne concentrations, especially when handling the powder form and generating dust.

Handling, Storage, and Emergency Procedures

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of this compound.

  • Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control airborne dust.[5]

  • Dust Control: Minimize dust generation and accumulation.[5]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Fire and Explosion Hazards

This compound is a combustible solid.

  • Flash Point: 192 °C[4]

  • Autoignition Temperature: 320 to 330 °C[4]

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.[5]

  • Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Avoid dispersal of dust into the air.

  • Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5]

  • PPE: Wear appropriate personal protective equipment during cleanup.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols for the toxicological studies cited are not publicly available. However, the studies were conducted following standardized OECD guidelines, which provide a framework for the methodologies employed.

Acute Oral Toxicity (as per OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance when administered orally. The protocol generally involves:

  • Administering graded doses of the test substance to a group of experimental animals (typically rats).

  • Observing the animals for a specified period (usually 14 days) for signs of toxicity and mortality.

  • Performing a gross necropsy on all animals at the end of the observation period.

  • Calculating the LD50 value based on the mortality data.

Acute Dermal Irritation (as per OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation. The general procedure is as follows:

  • Applying the test substance to a small area of shaved skin on an experimental animal (usually a rabbit).[7]

  • Covering the application site with a gauze patch.[7]

  • Observing the skin for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[7]

  • Scoring the reactions to determine the level of irritation.[7]

Acute Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. The methodology typically involves:

  • Instilling the test substance into the conjunctival sac of one eye of an experimental animal (typically a rabbit).[2]

  • Leaving the other eye untreated as a control.[2]

  • Examining both eyes at specific intervals for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[2]

  • Scoring the observed effects to determine the irritation potential.[2]

Visualizing Safety Workflows

To further aid in understanding the safety protocols, the following diagrams illustrate key decision-making processes.

G cluster_0 Emergency Response: this compound Spill start Spill Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Area assess->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Sweep or Vacuum) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Return to Normal Operations decontaminate->end

Caption: Emergency response workflow for a this compound spill.

G cluster_1 First Aid Decision Pathway exposure {Exposure to this compound} route Inhalation Skin Contact Eye Contact Ingestion exposure->route inhalation_action Move to Fresh Air Provide Oxygen if Needed route:f0->inhalation_action skin_action Wash with Soap and Water Remove Contaminated Clothing route:f1->skin_action eye_action Flush with Water for 15 min Remove Contact Lenses route:f2->eye_action ingestion_action Rinse Mouth Do NOT Induce Vomiting route:f3->ingestion_action seek_medical Seek Medical Attention inhalation_action->seek_medical skin_action->seek_medical if irritation persists eye_action->seek_medical ingestion_action->seek_medical

Caption: Decision pathway for first aid following this compound exposure.

Conclusion

While this compound is not classified as a highly hazardous substance, a diligent and informed approach to its handling is essential. By understanding its toxicological properties, adhering to recommended handling and storage procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers, scientists, and drug development professionals can work with this compound safely and effectively. This guide serves as a foundational resource, and it is always recommended to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.

References

An In-depth Technical Guide to Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Laurolactam, intended for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in polymer science and its emerging uses in biomedical fields.

IUPAC Name: azacyclotridecan-2-one[1][2][3]

Synonyms:

  • 1,2-Aminododecanoic acid lactam[1][4]

  • Lauryl lactam[1][2]

  • Dodecyllactam[2]

  • Laurinolactam[2]

  • omega-Laurolactam[2]

  • Cyclododecalactam[2][4]

  • Dodecanolactam[2][4]

  • 2-Oxo-dodecamethylenimine[2]

  • 1-Aza-2-cyclotridecanone[2][4]

  • omega-Dodecalactam[2][5]

  • 12-Aminododecanolactam[2]

  • 2-Azacyclotridecanone[2][4]

This compound is a macrocyclic lactam, an organic compound primarily utilized as a monomer for the production of high-performance polymers such as nylon-12 and various copolyamides.[1][3] In its pure form, it is a white crystalline solid, though technical grades may appear beige.[1][3] While it is virtually insoluble in water, it exhibits solubility in a range of organic solvents like benzene, cyclohexane, and 1,4-dioxane.[1][3]

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValue
CAS Number 947-04-6[1][2]
Molecular Formula C₁₂H₂₃NO[1][2][5]
Molecular Weight 197.32 g/mol [1][2]
Appearance White to off-white crystalline solid[1][3][4]
Melting Point 150-153 °C[5][6]
Boiling Point 314.9 °C at 760 mmHg[3][7][8]
Density ~0.94 g/cm³[6][7]
Water Solubility 0.03 wt% (Virtually insoluble)[1][2][3]
Vapor Pressure 0.00000731 mmHg[2]
Flash Point 188.2 to 195 °C[3][6][7]
Autoignition Temperature 320 to 330 °C[3]

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the Beckmann rearrangement of cyclododecanone oxime. An alternative method involves the photonitrosation of cyclododecane.

1. Synthesis via Beckmann Rearrangement

This common method involves a three-step process starting from cyclododecane.

  • Step 1: Oxidation of Cyclododecane Cyclododecane is oxidized using air or oxygen in the presence of boric acid and a transition metal salt catalyst (e.g., cobalt(II) acetate). This reaction yields a mixture of cyclododecanol and cyclododecanone.[3]

  • Step 2: Dehydrogenation to Cyclododecanone The mixture of cyclododecanol and cyclododecanone is passed over a copper contact catalyst to quantitatively dehydrogenate the cyclododecanol to cyclododecanone.[3]

  • Step 3: Oximation of Cyclododecanone The resulting cyclododecanone is reacted with hydroxylamine to form cyclododecanone oxime.[3][9] A typical laboratory-scale procedure involves dissolving 1.5 g of cyclododecanone in 8 mL of 95% ethanol, followed by the addition of 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% aqueous NaOH solution. The mixture is then heated to reflux.[9]

  • Step 4: Beckmann Rearrangement to this compound The cyclododecanone oxime undergoes a Beckmann rearrangement in the presence of a strong acid or other catalysts, such as cyanuric chloride with anhydrous zinc chloride, to yield this compound.[3][9][10] The reaction is typically heated to reflux for approximately 60 minutes.[9] The crude product is then purified, often through recrystallization from an ethanol-water mixture.[9]

2. Synthesis via Photonitrosation

This alternative route produces this compound in high yields.

  • Step 1: Photonitrosation of Cyclododecane Cyclododecane is treated with nitrosyl chloride (NOCl) in the presence of anhydrous hydrogen chloride under UV light. This process directly converts cyclododecane to cyclododecanone oxime hydrochloride.[1][3]

  • Step 2: Beckmann Rearrangement The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and heated to approximately 160 °C to induce the Beckmann rearrangement, forming this compound.[3] This two-step process can achieve overall yields of up to 93%.[3]

Visualizing Key Processes

The following diagrams illustrate the primary synthesis pathway for this compound and its subsequent polymerization to Nylon-12.

Synthesis_of_this compound cluster_0 Synthesis Pathway A Cyclododecane B Cyclododecanol / Cyclododecanone (Mixture) A->B Oxidation (Air, Catalyst) C Cyclododecanone B->C Dehydrogenation (Cu Catalyst) D Cyclododecanone Oxime C->D Oximation (Hydroxylamine) E This compound D->E Beckmann Rearrangement

Caption: Synthesis of this compound via Beckmann Rearrangement.

Ring_Opening_Polymerization cluster_1 Polymerization of this compound Monomer This compound (Monomer) Prepolymer Prepolymer Monomer->Prepolymer Ring-Opening Polymerization Initiator Initiator (e.g., Water, Acid) Initiator->Monomer Initiation Polymer Nylon-12 (Polyamide 12) Prepolymer->Polymer Polycondensation

Caption: Ring-Opening Polymerization of this compound to Nylon-12.

Applications in Research and Development

This compound's primary industrial application is as a monomer for the synthesis of Nylon-12 (Polyamide 12).[1][3] The ring-opening polymerization of this compound, typically initiated by water, cationic, or anionic initiators, results in a high-performance thermoplastic known for its excellent mechanical strength, chemical resistance, and low friction coefficient.[1][3] These properties make Nylon-12 invaluable in the automotive industry for components like fuel lines and engine parts.[1]

Beyond its role in engineering plastics, this compound and its derived polymers are subjects of research in several advanced fields:

  • Drug Delivery Systems: this compound-based polymers are being investigated for the development of controlled-release drug delivery systems.[1] The goal is to create systems that can deliver therapeutic agents in a targeted and sustained manner, potentially enhancing efficacy and minimizing side effects.[1]

  • Biocompatible Materials: Research is underway to utilize this compound-derived polymers in the creation of biocompatible materials for medical applications, including tissue engineering scaffolds and implants.[1] These materials show promise due to their favorable mechanical properties, potential for biodegradability, and low cytotoxicity.[1]

  • Novel Polyamides: Scientists are exploring the use of this compound as a comonomer with other lactams, such as ε-caprolactam, to create novel copolyamides with tailored properties like enhanced thermal stability or flame retardancy.[1][3]

Safety and Handling

This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation upon direct contact, and inhalation of its dust may lead to respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.[4]

References

Unveiling the Crystalline Architecture of Laurolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam, a 12-carbon lactam, is a crucial monomer in the production of high-performance polymers, most notably Nylon 12. The solid-state properties of this crystalline compound are of paramount importance, influencing its polymerization behavior, stability, and handling characteristics. This technical guide provides an in-depth exploration of the crystalline structure of this compound, consolidating available data on its polymorphic forms, crystallographic parameters, and the experimental methodologies employed for their characterization.

Crystalline Structure of this compound

While this compound is known to be a crystalline solid, detailed crystallographic studies on its monomeric form are not extensively reported in publicly accessible literature. However, studies on polyamides derived from this compound, such as Polyamide 12 (Nylon 12), provide indirect evidence of its potential for ordered crystalline arrangements. Research on caprolactam-laurolactam copolymers indicates that the homopolymer of this compound, polydodecane-amide, exhibits a hexagonal crystalline modification. This structure undergoes a transition to a monoclinic form when copolymerized with caprolactam.[1] This suggests that the packing of this compound molecules can adopt different symmetries, hinting at the possibility of polymorphism in the monomer itself.

The crystalline nature of this compound is fundamental to its application. The arrangement of molecules in the crystal lattice, including the hydrogen bonding network between the amide groups, dictates the material's melting point, density, and ultimately, the properties of the resulting polymer.

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While the existence of multiple polymorphs of this compound has not been definitively established in the reviewed literature, the structural versatility observed in its polymers suggests that the monomer could also exhibit polymorphic behavior under different crystallization conditions.

The identification and characterization of polymorphs are critical in the pharmaceutical and polymer industries to ensure batch-to-batch consistency and control over the final product's performance.

Experimental Protocols for Crystallographic Analysis

The characterization of the crystalline structure of this compound and its potential polymorphs involves a suite of analytical techniques. The following sections detail the typical experimental protocols for these methods.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. This can be achieved by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion. A common procedure involves dissolving this compound in a good solvent and then slowly introducing a poor solvent to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell parameters and the space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structure is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and analyzing polymorphic purity.

Methodology:

  • Sample Preparation: A finely powdered sample of this compound is prepared to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ). The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the polymorph by comparison with reference patterns.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to study the thermal properties of a material, including melting points and phase transitions, which are characteristic of different polymorphs.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan.

  • Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature of both pans is increased at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The DSC thermogram shows endothermic peaks corresponding to melting and other phase transitions. The temperature and enthalpy of these transitions can be used to differentiate between polymorphs.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules. Different crystal packing in polymorphs can lead to distinct vibrational spectra.

FTIR Spectroscopy Methodology:

  • Sample Preparation: The this compound sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Spectral Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands, particularly in the fingerprint region, can be used to distinguish between different polymorphs.

Raman Spectroscopy Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed on a microscope slide or in a suitable container.

  • Spectral Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a Raman spectrometer.

  • Data Analysis: The Raman spectrum provides information about the vibrational modes of the molecule. Differences in the Raman shifts and intensities of the peaks can be used to identify different polymorphs.

Quantitative Data Summary

ParameterPolymorph IPolymorph II
Crystal System e.g., Monoclinice.g., Triclinic
Space Group e.g., P2₁/ce.g., P-1
Unit Cell Dimensions
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)90Value
β (°)ValueValue
γ (°)90Value
Volume (ų) ValueValue
Z ValueValue
Calculated Density (g/cm³) ValueValue
Melting Point (°C) ValueValue
Enthalpy of Fusion (kJ/mol) ValueValue

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for polymorph screening and the relationship between different characterization techniques.

Polymorph_Screening_Workflow cluster_0 Crystallization Studies cluster_1 Characterization cluster_2 Data Analysis & Identification Solvent_Screening Solvent Screening PXRD Powder X-ray Diffraction Solvent_Screening->PXRD Cooling_Rate Varying Cooling Rates Cooling_Rate->PXRD Vapor_Diffusion Vapor Diffusion SCXRD Single-Crystal X-ray Diffraction Vapor_Diffusion->SCXRD Polymorph_ID Polymorph Identification PXRD->Polymorph_ID DSC Differential Scanning Calorimetry DSC->Polymorph_ID FTIR_Raman FTIR/Raman Spectroscopy FTIR_Raman->Polymorph_ID Structural_Solution Structural Solution SCXRD->Structural_Solution Polymorph_ID->Structural_Solution

Workflow for this compound polymorph screening and characterization.

Interrelation of techniques for crystalline structure analysis.

Conclusion

A comprehensive understanding of the crystalline structure of this compound is essential for controlling its properties and optimizing its use in polymerization processes. While detailed crystallographic data for this compound polymorphs remains elusive in the public domain, this guide outlines the established experimental protocols necessary for such a characterization. Future research focusing on the single-crystal X-ray diffraction of this compound under various crystallization conditions is crucial to fully elucidate its polymorphic landscape and provide the quantitative data necessary for advanced material design and process control.

References

Methodological & Application

Application Notes and Protocols: Anionic Ring-Opening Polymerization of Laurolactam for Nylon-12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the anionic ring-opening polymerization (AROP) of laurolactam to synthesize polyamide-12 (Nylon-12). AROP is a highly efficient method for the production of high molecular weight polyamides under controlled conditions. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of Nylon-12. Additionally, it includes a summary of key quantitative data and diagrams illustrating the polymerization mechanism and experimental workflow.

Introduction

Polyamide-12 (Nylon-12) is a high-performance thermoplastic polymer with a wide range of applications in various industries, including automotive, electronics, and medicine, owing to its excellent mechanical properties, chemical resistance, and low moisture absorption.[1] One of the primary methods for synthesizing Nylon-12 is the anionic ring-opening polymerization (AROP) of its monomer, this compound. This process offers rapid polymerization rates and the ability to control the molecular weight of the resulting polymer.[2][3]

The AROP of this compound is typically initiated by a strong base, such as sodium hydride, which deprotonates the lactam monomer to form a highly reactive lactamate anion. An activator, commonly an N-acyllactam derivative like N-acetyl-laurolactam, is also required to accelerate the polymerization process. The polymerization is generally carried out in bulk at elevated temperatures.

Data Presentation

The following table summarizes the key quantitative data for a typical anionic ring-opening polymerization of this compound.

ParameterValueReference
MonomerThis compound
InitiatorSodium Hydride (NaH)[2]
Activator (Co-catalyst)N-acetyl-laurolactam[2]
Polymerization Temperature150 °C[2]
Polymerization TypeBulk (Mass) Polymerization[2]
Typical Molecular Weight (Mw)2,000 - >30,000 g/mol
Polydispersity Index (PDI)Narrow
YieldHigh to quantitative

Experimental Protocols

This section details the methodology for the anionic ring-opening polymerization of this compound.

Materials:

  • This compound (monomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-laurolactam (activator)

  • Anhydrous toluene or other suitable solvent for washing

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Schlenk line or glove box for handling air-sensitive reagents

  • Vacuum oven

Procedure:

  • Monomer Preparation:

    • Place the desired amount of this compound into the three-neck round-bottom flask.

    • Heat the flask under vacuum to melt the this compound and remove any residual moisture.

    • Once the this compound is molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition:

    • Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten this compound with vigorous stirring. The sodium hydride will react with the this compound to form the sodium lactamate initiator in situ.

    • Allow the reaction to proceed for a designated time to ensure complete formation of the initiator.

  • Activator Addition and Polymerization:

    • Inject the calculated amount of the N-acetyl-laurolactam activator into the reaction mixture.

    • Maintain the reaction temperature at 150 °C under a continuous flow of nitrogen.

    • The polymerization will proceed, and the viscosity of the mixture will increase significantly. The reaction time will depend on the desired molecular weight and conversion.

  • Polymer Isolation and Purification:

    • Once the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask.

    • The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomer and initiator residues.

    • Wash the precipitated polymer with a suitable solvent (e.g., anhydrous toluene) to remove the mineral oil from the sodium hydride dispersion.

    • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Mandatory Visualizations

Signaling Pathway: Anionic Ring-Opening Polymerization Mechanism

G Mechanism of Anionic Ring-Opening Polymerization of this compound cluster_initiation Initiation cluster_activation Activation cluster_propagation Propagation This compound This compound Lactamate_Anion Lactamate Anion This compound->Lactamate_Anion Deprotonation NaH Initiator (NaH) NaH->Lactamate_Anion H2 H₂ Lactamate_Anion->H2 Activated_Monomer Activated Monomer (N-acyllactam) Lactamate_Anion->Activated_Monomer Nucleophilic Attack Lactamate_Anion->Activated_Monomer N_Acetyl_this compound Activator (N-Acetyl-laurolactam) N_Acetyl_this compound->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring-Opening Activated_Monomer->Growing_Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Addition of another lactamate anion Another_Lactamate Lactamate Anion Another_Lactamate->Growing_Chain

Caption: Mechanism of anionic ring-opening polymerization of this compound.

Experimental Workflow

G Experimental Workflow for Nylon-12 Synthesis arrow arrow Start Start Monomer_Prep This compound Preparation (Melting and Degassing) Start->Monomer_Prep Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Monomer_Prep->Inert_Atmosphere Initiator_Addition Initiator Addition (Sodium Hydride) Inert_Atmosphere->Initiator_Addition Initiator_Formation In-situ Initiator Formation (Sodium Lactamate) Initiator_Addition->Initiator_Formation Activator_Addition Activator Addition (N-acetyl-laurolactam) Initiator_Formation->Activator_Addition Polymerization Polymerization at 150°C Activator_Addition->Polymerization Cooling Cooling to Room Temperature Polymerization->Cooling Isolation Polymer Isolation Cooling->Isolation Purification Purification (Dissolution and Precipitation) Isolation->Purification Drying Drying under Vacuum Purification->Drying End End Drying->End

Caption: Experimental workflow for the synthesis of Nylon-12.

References

Application Notes and Protocols for the Hydrolytically-Initiated Polymerization of Laurolactam to Synthesize Nylon-12

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylon-12, a versatile engineering thermoplastic, is prized for its exceptional mechanical properties, low moisture absorption, and high thermal and chemical resistance.[1] These attributes make it a material of choice in a wide array of applications, including precision automotive components, high-performance films, and advanced additive manufacturing. One of the primary industrial routes to Nylon-12 is the hydrolytic ring-opening polymerization of laurolactam. This process, initiated by water, proceeds through a series of ring-opening, polycondensation, and polyaddition reactions to yield high molecular weight polyamide-12.[2] This document provides detailed protocols for the laboratory-scale synthesis of Nylon-12 via this method and for the subsequent characterization of the polymer's key properties.

Reaction Mechanism and Process Overview

The hydrolytic polymerization of this compound is a multi-step process that can be broadly categorized into three main reaction types:

  • Ring-Opening: The process is initiated by the hydrolytic cleavage of the amide bond in the this compound monomer by water, forming 12-aminododecanoic acid. This step is typically the slowest and requires elevated temperatures and pressures to proceed efficiently.[2][3]

  • Polycondensation: The newly formed amino acid monomers then undergo polycondensation, where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This chain-growth step is crucial for building the polymer's molecular weight.

  • Polyaddition: Concurrently, 12-aminododecanoic acid can also react with other this compound monomers, leading to the ring-opening of the lactam and its addition to the growing polymer chain.[2]

Industrially, this polymerization is often carried out as a continuous, three-stage process involving prepolymerization, intermediate pressure release, and a final post-polymerization step to achieve a high-quality polymer with a desired molecular weight.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the hydrolytic polymerization of this compound and the properties of the resulting Nylon-12.

Table 1: Reaction Conditions for Hydrolytic Polymerization of this compound

ParameterValueSource
Prepolymerization Temperature 250 - 300 °C[3]
Post-polymerization Temperature 230 - 350 °C
Polymerization Temperature (General) 250 - 350 °C[4]
Water Content (Initiator) 1 - 10 % by weight[3]
Catalyst (Optional) Acid catalysts (e.g., phosphoric acid)[5]
Prepolymerization Pressure 10 - 50 kg/cm ² G[3]
Post-polymerization Pressure Atmospheric or reduced pressure[3]
Prepolymerization Retention Time ~7 hours (for continuous process)[3]

Table 2: Properties of Nylon-12 Synthesized via Hydrolytic Polymerization

PropertyValueSource
Monomer Conversion Rate > 99.5 %[3]
Number Average Molecular Weight (Prepolymer) 5,000 - 9,500 g/mol [3]
Relative Viscosity (Final Polymer) 1.9 - 3.3[3]
Melting Point ~178 °C[3]
Density ~1.01 - 1.02 g/cm³

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Synthesis of Nylon-12

This protocol is a representative lab-scale batch adaptation based on the principles of the industrial continuous hydrolytic polymerization process.

Materials:

  • This compound

  • Deionized water

  • Phosphoric acid (optional catalyst)

  • High-pressure stainless-steel reactor with mechanical stirring and temperature control

  • Nitrogen gas inlet

  • Vacuum line

Procedure:

  • Reactor Charging:

    • Thoroughly dry the high-pressure reactor.

    • Charge the reactor with a known quantity of this compound.

    • Add 1-5% by weight of deionized water. For catalyzed reactions, a small amount of phosphoric acid can be added.

    • Seal the reactor and purge with nitrogen gas for 15-20 minutes to remove any residual oxygen.

  • Prepolymerization:

    • Begin stirring the reactor contents.

    • Heat the reactor to a temperature of 260-280°C. The pressure inside the reactor will increase due to the water vapor.

    • Maintain these conditions for 4-6 hours to facilitate the initial ring-opening and formation of a prepolymer.

  • Pressure Release and Post-Polymerization:

    • Slowly and carefully vent the pressure from the reactor to atmospheric pressure.

    • Increase the temperature to 270-290°C.

    • Apply a vacuum to the reactor to remove water, which is a byproduct of the polycondensation reaction. This step is crucial for driving the polymerization towards a higher molecular weight.

    • Continue the reaction under vacuum with stirring for an additional 2-4 hours.

  • Polymer Recovery:

    • Discontinue heating and allow the reactor to cool under a nitrogen atmosphere.

    • Once cooled, the solid Nylon-12 can be removed from the reactor. The polymer may be in the form of a solid block, which can be mechanically broken into smaller pieces.

    • For purification, the polymer can be ground into a powder and washed with hot water to remove any unreacted monomer.

    • Dry the purified Nylon-12 powder in a vacuum oven at 80°C overnight.

Protocol 2: Determination of Viscosity-Average Molecular Weight

Materials:

  • Ubbelohde viscometer

  • Constant temperature water bath (25°C)

  • Volumetric flasks and pipettes

  • m-Cresol (solvent)

  • Dry Nylon-12 sample

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Nylon-12 in m-cresol at a concentration of approximately 0.5 g/dL. Ensure the polymer is completely dissolved.

    • Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, and 0.1 g/dL).

  • Viscosity Measurement:

    • Measure the flow time of pure m-cresol (t₀) in the Ubbelohde viscometer at 25°C. Repeat for consistency.

    • Measure the flow time (t) for each of the diluted polymer solutions at the same temperature.

  • Calculations:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

    • Plot both reduced viscosity and inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The common intercept is the intrinsic viscosity [η].

  • Molecular Weight Calculation:

    • Use the Mark-Houwink equation: [η] = K * Mᵥᵃ

    • For Nylon-12 in m-cresol at 25°C, the constants are K = 4.6 x 10⁻⁴ dL/g and a = 0.75.

    • Rearrange the equation to solve for the viscosity-average molecular weight (Mᵥ): Mᵥ = ([η] / K)^(1/a)

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Dry Nylon-12 sample

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry Nylon-12 sample into an aluminum DSC pan.

    • Seal the pan with a lid.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the polymer.

    • Cool the sample from 200°C to room temperature at a controlled rate of 10°C/min.

    • Perform a second heating scan from room temperature to 200°C at a heating rate of 10°C/min.

  • Data Analysis:

    • From the second heating scan, determine the melting temperature (Tₘ) as the peak of the melting endotherm.

    • Calculate the degree of crystallinity (%X_c) using the following equation: %X_c = (ΔH_f / ΔH_f¹⁰⁰) * 100, where ΔH_f is the heat of fusion of the sample (obtained by integrating the area of the melting peak) and ΔH_f¹⁰⁰ is the heat of fusion for 100% crystalline Nylon-12 (a literature value, approximately 209.3 J/g).

Visualizations

Hydrolytic_Polymerization cluster_initiation Initiation: Ring-Opening cluster_propagation Propagation cluster_polycondensation Polycondensation cluster_polyaddition Polyaddition This compound This compound AminoAcid 12-Aminododecanoic Acid This compound->AminoAcid Hydrolysis Water Water (H₂O) AminoAcid2 12-Aminododecanoic Acid GrowingChain Growing Polyamide Chain AminoAcid2->GrowingChain + Amino Acid - H₂O GrowingChain->GrowingChain Laurolactam2 This compound

Caption: Hydrolytic polymerization of this compound.

Experimental_Workflow Start Start: this compound & Water Synthesis 1. Polymerization - High Temp & Pressure - Vacuum Finishing Start->Synthesis Recovery 2. Polymer Recovery - Cooling & Solidification - Grinding Synthesis->Recovery Purification 3. Purification - Hot Water Washing - Vacuum Drying Recovery->Purification Characterization 4. Characterization Purification->Characterization Viscometry Viscosity-Average Molecular Weight Characterization->Viscometry Viscometry DSC Thermal Properties (Tm, Crystallinity) Characterization->DSC DSC End End: Characterized Nylon-12 Viscometry->End DSC->End

Caption: Experimental workflow for Nylon-12 synthesis.

References

Cationic Ring-Opening Polymerization of Laurolactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of laurolactam to synthesize Polyamide 12 (PA12). It includes detailed application notes, experimental protocols, and data on the resulting polymer properties. This information is intended to guide researchers in the lab-scale synthesis and exploration of PA12 for various applications, particularly in the biomedical and pharmaceutical fields.

Introduction

This compound, a 13-membered ring lactam, is the monomer for Polyamide 12 (PA12), a high-performance thermoplastic polymer. PA12 is renowned for its excellent mechanical strength, thermal stability, chemical resistance, and low water absorption. While anionic ring-opening polymerization is a common industrial method for PA12 synthesis, cationic ring-opening polymerization (CROP) offers an alternative route that can be initiated by protic acids, Lewis acids, or alkylating agents.[1]

The CROP of lactams is generally understood to proceed through the activation of the monomer by an electrophilic species. The mechanism is believed to involve the initial O-protonation of the amide group of the this compound monomer by a cationic initiator. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by another this compound monomer, leading to the ring-opening and the propagation of the polymer chain.[2] However, the cationic polymerization of lactams can be prone to side reactions, which may result in lower molecular weights and broader molecular weight distributions compared to anionic methods.[1]

Polyamide 12 is a biocompatible material, making it suitable for a range of medical applications.[3][4] Its durability and sterilizability allow for its use in medical devices and surgical guides.[4] Furthermore, the formulation of PA12 into microparticles or nanoparticles presents opportunities for advanced drug delivery systems.[5]

Quantitative Data on Cationic Polymerization of this compound

The properties of the resulting Polyamide 12 are highly dependent on the reaction conditions and the choice of initiator. Below is a summary of representative data on the cationic polymerization of this compound.

Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Phosphoric Acid100:12605>9515,0002.1(Synthesized Data)
Phosphoric Acid200:12605>9525,0002.3(Synthesized Data)
BF₃·OEt₂100:11803~9012,0002.5(Synthesized Data)
BF₃·OEt₂200:11803~8821,0002.7(Synthesized Data)

Note: The data in this table is representative and synthesized based on typical outcomes of cationic lactam polymerization described in the literature. Actual results may vary based on specific experimental conditions and purity of reagents.

Experimental Protocols

General Considerations
  • Purity of Reagents: The success of cationic polymerization is highly sensitive to impurities, especially water, which can act as a chain transfer agent or inhibitor. This compound should be dried under vacuum before use. All solvents and initiators should be anhydrous.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Glassware should be flame-dried or oven-dried before use.

Protocol 1: Polymerization using a Protic Acid Initiator (Phosphoric Acid)

This protocol describes a representative procedure for the bulk polymerization of this compound using phosphoric acid as the initiator.

Materials:

  • This compound (dried under vacuum at 80°C for 24 hours)

  • Orthophosphoric acid (85%, analytical grade)

  • Methanol (for precipitation)

  • Acetone (for washing)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and a condenser

  • Heating mantle with temperature control

  • Vacuum oven

Procedure:

  • Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried this compound (e.g., 10 g, 0.05 mol).

  • Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., for a 100:1 ratio, add 0.05 mmol of H₃PO₄).

  • Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The this compound will melt and the polymerization will commence.

  • Maintain the reaction at 260°C for 5 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Isolation: After the reaction time, cool the flask to room temperature. The resulting solid polymer will be a hard, opaque mass.

  • Dissolve the polymer in a minimal amount of a suitable solvent at an elevated temperature if necessary (e.g., m-cresol).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove any unreacted monomer and initiator residues.

  • Dry the purified Polyamide 12 in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Preparation of Polyamide 12 Microparticles for Drug Delivery Applications

This protocol outlines a method for preparing PA12 microparticles using a solvent evaporation technique, suitable for subsequent drug loading studies.

Materials:

  • Polyamide 12 (synthesized via CROP)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Magnetic stirrer with a hot plate

  • Homogenizer or sonicator

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the synthesized PA12 in dichloromethane to form a solution (e.g., 5% w/v). If a model drug is to be encapsulated, it can be added to this organic phase.

  • Emulsification: In a beaker, add the aqueous PVA solution. While stirring the aqueous phase vigorously, slowly add the PA12/DCM solution to form an oil-in-water (O/W) emulsion.

  • For smaller particle sizes, the emulsion can be further homogenized or sonicated for a few minutes.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate. A gentle stream of nitrogen over the surface can expedite this process.

  • Microparticle Collection and Washing: Once the solvent has completely evaporated, the solid microparticles will be suspended in the aqueous phase. Collect the microparticles by centrifugation.

  • Wash the collected microparticles several times with deionized water to remove the PVA and any non-encapsulated drug.

  • Drying: Lyophilize or air-dry the purified microparticles to obtain a fine powder.

Visualizations

Cationic Ring-Opening Polymerization Mechanism of this compound

CROP_Mechanism Monomer This compound Monomer ActivatedMonomer O-Protonated this compound (Activated Monomer) Propagation1 Nucleophilic Attack by another Monomer Monomer->Propagation1 Initiator H⁺ (Protic Acid) Initiator->Monomer Initiation Initiator->ActivatedMonomer Protonation ActivatedMonomer->Propagation1 Dimer Dimeric Cation Propagation1->Dimer Ring-Opening Propagation2 Chain Propagation (+ Monomer) Dimer->Propagation2 Polymer Polyamide 12 Chain Propagation2->Polymer ...

Caption: CROP Mechanism of this compound

Experimental Workflow for Polyamide 12 Synthesis

Workflow Start Start Reagents Dry this compound & Anhydrous Initiator Start->Reagents ReactionSetup Combine in Flame-Dried Glassware under N₂ Reagents->ReactionSetup Polymerization Heat to Reaction Temperature (e.g., 260°C) ReactionSetup->Polymerization Cooling Cool to Room Temperature Polymerization->Cooling Isolation Dissolve Crude Polymer Cooling->Isolation Purification Precipitate in Methanol Isolation->Purification Washing Wash with Methanol & Acetone Purification->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize PA12 (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: Experimental Workflow for PA12 Synthesis

Polyamide 12 in Drug Delivery

Drug_Delivery cluster_formulation Microparticle Formulation cluster_application Application PA12 Polyamide 12 Solvent Organic Solvent PA12->Solvent Drug Therapeutic Agent Drug->Solvent Emulsification Emulsification in Aqueous Phase Solvent->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Microparticle Drug-Loaded PA12 Microparticle Evaporation->Microparticle Administration Administration (e.g., Injection) Microparticle->Administration TargetSite Target Site in Body Administration->TargetSite Release Sustained Drug Release TargetSite->Release Effect Therapeutic Effect Release->Effect

Caption: PA12 in Drug Delivery Systems

References

Application Notes and Protocols: Laurolactam as a Comonomer with ε-Caprolactam for the Synthesis of Polyamide 6/12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of laurolactam (LL) with ε-caprolactam (CL) offers a versatile platform for the synthesis of polyamide 6/12 (PA 6/12). These copolymers exhibit a tunable range of properties that bridge the characteristics of polyamide 6 (PA 6) and polyamide 12 (PA 12). By adjusting the ratio of the two monomers, it is possible to tailor the mechanical, thermal, and chemical properties of the resulting material. The incorporation of this compound, with its longer hydrocarbon chain, into the polyamide 6 backbone generally leads to reduced moisture absorption, improved dimensional stability, and increased flexibility.[1] These attributes make PA 6/12 an attractive material for a variety of high-performance applications, including in the automotive, industrial, and consumer goods sectors.[2] Furthermore, the biocompatibility of polyamides suggests potential applications in the medical field, including for medical devices and drug delivery systems.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of PA 6/12 copolymers. It is intended to serve as a comprehensive resource for researchers and professionals interested in the preparation and characterization of these materials.

Material Properties

The properties of PA 6/12 copolymers are highly dependent on the relative content of this compound and ε-caprolactam. Increasing the this compound content generally results in the following changes:

  • Decreased Melting Temperature and Crystallinity: The introduction of the longer, more flexible this compound units disrupts the regular hydrogen bonding present in PA 6, leading to a lower melting point and a reduced degree of crystallinity.

  • Reduced Water Absorption: The higher hydrocarbon content from this compound makes the copolymer more hydrophobic, thus decreasing its tendency to absorb moisture. This leads to improved dimensional stability in humid environments.

  • Increased Impact Strength and Flexibility: The longer methylene segments from this compound enhance the flexibility of the polymer chains, resulting in higher impact strength.

  • Decreased Flexural Modulus: The increased flexibility is accompanied by a decrease in stiffness, as reflected by a lower flexural modulus.

The following table summarizes the effect of this compound content on the key properties of PA 6/12 copolymers synthesized by activated anionic copolymerization at 160°C.

This compound Content (wt%)Nylon Yield (%)Melting Temperature (°C)Degree of Crystallinity (%)Water Absorption (%)Notched Izod Impact Strength (kJ/m²)Flexural Modulus (GPa)
0 (PA 6)98.5222452.55.22.8
1097.8210401.87.52.5
3096.2195351.110.82.1
4095.5188320.813.21.8
5094.1181280.615.51.5

Data compiled from Rusu and Rusu (2004).[1]

Experimental Protocols

Two primary methods for the copolymerization of this compound and ε-caprolactam are detailed below: anionic ring-opening polymerization and hydrolytic polymerization.

Protocol 1: Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization is a rapid method for producing high molecular weight PA 6/12.[1] This process involves an initiator (a strong base) and an activator.

Materials:

  • ε-Caprolactam (CL)

  • ω-Laurolactam (LL)

  • Initiator: Sodium salt of ε-caprolactam (CLNa) or ε-caprolactam magnesium bromide (CLMgBr)

  • Activator: N-benzoyl-ε-caprolactam (BzCL)

  • Nitrogen gas (high purity)

  • Methanol

  • Ethanol

Equipment:

  • Glass polymerization tubes or reactor vessel

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or glove box for inert atmosphere

  • Vacuum oven

  • Stirring mechanism (optional, for larger scale)

Procedure:

  • Monomer Preparation: Dry the ε-caprolactam and ω-laurolactam under vacuum at 80°C for at least 4 hours to remove any moisture.

  • Reaction Setup: In a dry polymerization tube under a nitrogen atmosphere, combine the desired molar ratio of ε-caprolactam and ω-laurolactam.

  • Melting and Homogenization: Heat the monomer mixture to 110°C and stir for one minute to ensure a homogeneous melt.[1]

  • Initiator and Activator Addition:

    • For CLNa initiator: Add the desired amount of CLNa and BzCL (typically 0.5 mol% each relative to the total monomer content) to the molten monomers.

    • For CLMgBr initiator: Add the desired amount of CLMgBr and BzCL to the molten monomers.

  • Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 160°C) and maintain for a set time (e.g., 30 minutes).[1] The polymerization is typically rapid and may result in the solidification of the polymer.

  • Isolation and Purification:

    • Cool the reaction vessel to room temperature.

    • Remove the solid polymer.

    • To determine the polymer yield, the crude product can be extracted with methanol at room temperature to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 60°C to a constant weight.

Characterization:

  • Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC) or viscometry.

  • Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine melting temperature (Tm) and degree of crystallinity.

  • Structure: Characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the copolymer composition and sequence distribution.

Protocol 2: Hydrolytic Polymerization

Hydrolytic polymerization is a common industrial method for polyamide synthesis. It involves the ring-opening of the lactam monomers by water at elevated temperatures and pressures.[2]

Materials:

  • ε-Caprolactam (CL)

  • ω-Laurolactam (LL)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave or reactor

  • Temperature and pressure controllers

  • Stirring mechanism

  • Vacuum source

Procedure:

  • Reactor Charging: Charge the autoclave with the desired ratio of ε-caprolactam, ω-laurolactam, and deionized water (typically 1-5 wt% of the total monomer weight).

  • Inerting: Purge the reactor with high-purity nitrogen gas to remove oxygen.

  • Pre-polymerization: Heat the reactor to approximately 300°C under pressure. This initial stage involves the ring-opening of the lactams by water to form amino acids, which then begin to polymerize.[2]

  • Polycondensation: After the initial pre-polymerization, gradually reduce the pressure to ambient or sub-atmospheric levels while maintaining a high temperature (around 250°C). This step facilitates the removal of water and drives the polycondensation reaction to form a high molecular weight polymer.[2]

  • Extrusion and Cooling: Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polymer is extruded from the reactor, cooled, and pelletized.

  • Purification: The polymer pellets can be washed with hot water to remove unreacted monomers and oligomers.

  • Drying: Dry the purified pellets in a vacuum oven.

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis Dry_Monomers Dry Monomers (CL & LL) Melt_Monomers Melt & Homogenize Monomers (110°C) Dry_Monomers->Melt_Monomers Prepare_Initiator_Activator Prepare Initiator & Activator Add_Catalysts Add Initiator & Activator Prepare_Initiator_Activator->Add_Catalysts Melt_Monomers->Add_Catalysts Polymerize Polymerize (e.g., 160°C, 30 min) Add_Catalysts->Polymerize Cool_Down Cool to Room Temperature Polymerize->Cool_Down Isolate_Polymer Isolate Crude Polymer Cool_Down->Isolate_Polymer Purify_Polymer Purify (Methanol Extraction) Isolate_Polymer->Purify_Polymer Dry_Polymer Dry Purified Polymer Purify_Polymer->Dry_Polymer Characterize Characterize (DSC, NMR, GPC) Dry_Polymer->Characterize

Anionic Polymerization Workflow

Hydrolytic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Charge_Reactor Charge Reactor (CL, LL, Water) Inert_Atmosphere Inert with Nitrogen Charge_Reactor->Inert_Atmosphere Pre_Polymerization Pre-polymerize (~300°C, High Pressure) Inert_Atmosphere->Pre_Polymerization Polycondensation Polycondense (~250°C, Reduced Pressure) Pre_Polymerization->Polycondensation Extrude_Pelletize Extrude and Pelletize Polycondensation->Extrude_Pelletize Purify_Pellets Purify (Hot Water Wash) Extrude_Pelletize->Purify_Pellets Dry_Pellets Dry Pellets Purify_Pellets->Dry_Pellets

Hydrolytic Polymerization Workflow

Applications in Drug Development

The favorable properties of polyamides, such as their biocompatibility and processability, make them interesting candidates for applications in the pharmaceutical and biomedical fields.[4] While research on PA 6/12 specifically for drug delivery is an emerging area, the characteristics of these copolymers suggest several potential applications:

  • Controlled Release Formulations: The tunable hydrophobicity and crystallinity of PA 6/12 could be exploited to control the release rate of encapsulated drugs.[5] By adjusting the this compound content, the diffusion of drugs from a polymer matrix could be modulated.

  • Medical Devices and Implants: The enhanced flexibility and lower water absorption of PA 6/12 compared to PA 6 make it a potential material for catheters, sutures, and other medical devices where these properties are advantageous.[6]

  • Nanoparticles and Microparticles for Drug Delivery: PA 6/12 can be formulated into nanoparticles or microparticles using techniques like spray drying.[5] These particles can encapsulate therapeutic agents for targeted or sustained delivery. The biocompatibility of polyamides is a key advantage in this context.[7][8]

It is important to note that for any application involving contact with the body, medical-grade certified materials must be used, and extensive biocompatibility testing is required.

Logical_Relationships This compound This compound (LL) Reduced_Moisture_Absorption Reduced Moisture Absorption This compound->Reduced_Moisture_Absorption Increased_Flexibility Increased Flexibility This compound->Increased_Flexibility Tunable_Melting_Point Tunable Melting Point This compound->Tunable_Melting_Point Caprolactam ε-Caprolactam (CL) Caprolactam->Tunable_Melting_Point Improved_Dimensional_Stability Improved Dimensional Stability Reduced_Moisture_Absorption->Improved_Dimensional_Stability Drug_Delivery Drug Delivery (Controlled Release) Reduced_Moisture_Absorption->Drug_Delivery Medical_Devices Medical Devices Improved_Dimensional_Stability->Medical_Devices High_Performance_Plastics High-Performance Engineering Plastics Improved_Dimensional_Stability->High_Performance_Plastics Increased_Flexibility->Drug_Delivery Increased_Flexibility->Medical_Devices Tunable_Melting_Point->High_Performance_Plastics

Monomer-Property-Application Relationships

References

Application Note: Synthesis of Polyamide 12 (PA12) from Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyamide 12 (PA12), also known as Nylon 12, is a high-performance semi-crystalline thermoplastic polymer valued for its exceptional properties.[1][2] It is derived from the ring-opening polymerization (ROP) of laurolactam, a 12-carbon monomer.[3][4] Key characteristics of PA12 include low moisture absorption, excellent dimensional stability, high chemical resistance (especially to oils and fuels), toughness, and flexibility, even at low temperatures.[1][2][5] These properties make PA12 suitable for a wide range of demanding applications, including automotive components, industrial tubing, wire insulation, and advanced manufacturing techniques like 3D printing.[2][5][6] This document provides detailed protocols for the synthesis of PA12 from this compound via hydrolytic and anionic ring-opening polymerization methods.

Synthesis Mechanism: Ring-Opening Polymerization (ROP) of this compound The primary industrial route to produce PA12 is the ring-opening polymerization of this compound.[7][8] This process can be initiated through several mechanisms, most notably hydrolytic, anionic, or cationic polymerization.[4][9]

  • Hydrolytic Polymerization: This method uses water as an initiator to open the lactam ring, forming 12-aminododecanoic acid.[7] The polymerization then proceeds through polycondensation reactions at high temperatures (250-300°C) and pressures.[7][10] Acid catalysts, such as phosphoric acid, are often employed to accelerate the reaction.[3]

  • Anionic Polymerization: This is a very rapid method that can be performed at lower temperatures (130-180°C).[11] It requires a strong base as a catalyst (e.g., alkali metals, sodium hydride) and an activator or co-catalyst, typically an N-acyl-lactam, to initiate the polymerization chain.[9][12] This method allows for the production of high molecular weight polymers with the potential for quantitative monomer conversion.[13]

  • Cationic Polymerization: This mechanism involves the use of acid initiators to protonate the amide group, activating the monomer for nucleophilic attack by another monomer.[4] However, this route is not widely used commercially for PA12 production.[8]

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for synthesizing Polyamide 12 from its monomer, this compound, through the two primary polymerization routes.

G cluster_input Starting Material cluster_process Polymerization Routes cluster_output Final Product Monomer This compound [(CH₂)₁₁C(O)NH] Hydrolytic Hydrolytic ROP (High Temp & Pressure) Monomer->Hydrolytic Initiator: Water Catalyst: Acid (optional) Temp: 250-300°C Anionic Anionic ROP (Low Temp) Monomer->Anionic Catalyst: Strong Base Activator: N-acyl-lactam Temp: 130-200°C PA12 Polyamide 12 (PA12) -[-NH-(CH₂)₁₁-CO-]-n Hydrolytic->PA12 Anionic->PA12

Caption: Workflow for PA12 Synthesis from this compound.

Protocol 1: Hydrolytic Ring-Opening Polymerization

This protocol describes the synthesis of PA12 using water as an initiator at elevated temperature and pressure, a method commonly employed in industrial settings.[3][10]

Materials:

  • This compound (LL)

  • Deionized water (initiator)

  • Phosphoric acid or Acetic acid (optional catalyst)[3][7]

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • High-pressure autoclave or stainless-steel reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and nitrogen inlet/outlet.

  • Heating mantle or oil bath.

  • Extruder or equipment for polymer discharge.

  • Water bath for cooling the polymer strand.

  • Pelletizer.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the autoclave with this compound. Add deionized water (1-5% by weight of this compound) and the acid catalyst (e.g., 0.1% acetic acid) if used.[7][10]

  • Prepolymerization (Pressurized Stage): Seal the reactor. Begin stirring and heat the mixture to 260-300°C.[7][10] The pressure will rise due to the water vapor generated. Maintain these conditions for 2-8 hours to facilitate the initial ring-opening and formation of a prepolymer. A high monomer conversion rate (>99%) is targeted in this stage.[10]

  • Pressure Release: Gradually reduce the pressure to atmospheric pressure. This step helps to remove excess water and volatile components.

  • Polycondensation (Vacuum Stage): Apply a vacuum to the reactor while maintaining the temperature. This stage promotes the polycondensation of the prepolymer, increasing the molecular weight to the desired level. This step can take several hours.

  • Discharge and Processing: Once the desired viscosity is reached, discharge the molten PA12 from the reactor under nitrogen pressure as a strand.

  • Cooling and Pelletizing: Quench the polymer strand in a cold water bath and feed it into a pelletizer to obtain solid PA12 pellets.

  • Drying: Dry the PA12 pellets in a vacuum oven to remove any residual moisture.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol outlines a rapid synthesis of PA12 at a lower temperature using a strong base catalyst and an activator.[12]

Materials:

  • This compound (LL), dried under vacuum before use.

  • Toluene or other suitable anhydrous solvent (optional, for solution polymerization).[14]

  • Sodium hydride (NaH) or other alkali metal-based catalyst.[12]

  • N-acetyl-laurolactam or other N-acyl-lactam (activator/co-catalyst).[12]

  • Nitrogen gas.

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Syringes for transferring anhydrous reagents.

  • Apparatus for polymer precipitation and filtration (e.g., beaker, filter funnel).

  • Vacuum oven.

Procedure:

  • Setup: Assemble and flame-dry the glassware under a nitrogen stream to ensure anhydrous conditions.

  • Monomer and Catalyst Loading: Add the dried this compound to the reaction flask. If performing a solution polymerization, add the anhydrous solvent. Heat the mixture to 150°C under a nitrogen atmosphere to melt the monomer.[12]

  • Catalyst Addition: Once the this compound is molten and thermally stable, carefully add the catalyst (e.g., sodium hydride). Stir the mixture until the catalyst is well-dispersed and the evolution of hydrogen gas ceases, indicating the formation of the sodium laurolactamate salt.

  • Initiation: Add the activator (e.g., N-acetyl-laurolactam) to the reaction mixture via syringe. An exothermic reaction should be observed as the polymerization begins.

  • Polymerization: Maintain the temperature at 150°C. The polymerization is typically very fast and can be complete within 30-60 minutes, as indicated by a significant increase in the viscosity of the melt.

  • Isolation and Purification: Cool the reactor to room temperature. The solid polymer can be removed from the flask. If a solvent was used, precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Drying: Collect the synthesized PA12 and dry it thoroughly in a vacuum oven at 80-100°C to remove any residual solvent and unreacted monomer.

Data Presentation: Synthesis and Properties of PA12

The following table summarizes key quantitative data for the different synthesis methods of PA12, compiled from various studies and patents.

ParameterHydrolytic ROPAnionic ROPSource(s)
Initiator/Catalyst Water, Phosphoric Acid, Acetic AcidSodium Hydride, N-heterocyclic carbenes (NHCs), Alkali Metals[3][7][9][12][15]
Activator/Co-catalyst Not applicableN-acyl-lactams (e.g., N-acetyl-laurolactam)[9][12]
Typical Temperature 250 - 300 °C130 - 200 °C[10][11][12][15]
Pressure Elevated pressure, then vacuumAtmospheric[10][14]
Monomer Conversion 94% to >99.5%Up to quantitative[7][10][13]
Molecular Weight (Mw) ~22,000 g/mol (simulation)2,000 to >30,000 g/mol [7][13]
Melting Point (Tm) ~178 °C177 to >180 °C[2][8][10][14]
Crystallinity Semi-crystallineSemi-crystalline[2][11]
Reaction Time Several hoursMinutes to a few hours[10][16]

Characterization

The synthesized Polyamide 12 can be characterized using standard polymer analysis techniques:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm), crystallization temperature (Tc), and enthalpy of fusion (ΔHf).[14]

  • Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[13]

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the formation of the polyamide structure and identify end groups.

  • Monomer Conversion: The amount of unreacted this compound can be quantified using techniques like Soxhlet extraction followed by gravimetric analysis or chromatography.[11][17]

References

Application Notes and Protocols for the Continuous Hydrolytic Polymerization of Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the continuous hydrolytic polymerization of laurolactam to produce Polyamide-12 (PA-12), a high-performance thermoplastic with significant applications in various fields, including advanced drug delivery systems and medical device manufacturing.

Introduction

Polyamide-12, also known as Nylon-12, is synthesized via the ring-opening polymerization of this compound. The hydrolytic polymerization route, which utilizes water as an initiator, is a common industrial method that avoids the use of catalysts that can be difficult to remove from the final product.[1] This process is typically carried out in a continuous manner to ensure consistent product quality and high throughput. The polymerization proceeds through three main reactions: the initial ring-opening of the this compound monomer by water to form 12-aminododecanoic acid, followed by polycondensation and polyaddition reactions to build the polymer chains.[2]

Reaction Mechanism

The continuous hydrolytic polymerization of this compound is a multi-step process. The key stages are:

  • Ring-Opening: this compound reacts with water at high temperature and pressure, leading to the opening of the lactam ring to form 12-aminododecanoic acid.[2]

  • Polycondensation: The formed amino acid monomers then react with each other. The amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This chain-growth reaction is crucial for increasing the molecular weight of the polymer.[2]

  • Polyaddition: The amino acid can also react with other this compound monomers, further contributing to the growth of the polymer chain.[2]

ReactionMechanism cluster_ring_opening Ring-Opening Hydrolysis cluster_polycondensation Polycondensation & Polyaddition This compound This compound AminoAcid 12-Aminododecanoic Acid This compound->AminoAcid High Temperature & Pressure Water Water (Initiator) Water->AminoAcid Polymer Polyamide-12 Prepolymer AminoAcid->Polymer Chain Growth FinalPolymer High Molecular Weight Polyamide-12 Polymer->FinalPolymer Further Polymerization (Reduced Pressure) Water_byproduct Water (Byproduct) Polymer->Water_byproduct

Figure 1. Reaction mechanism of hydrolytic polymerization of this compound.

Experimental Setup

A typical continuous polymerization plant for this compound consists of a three-stage process: a prepolymerization stage, an intermediate pressure-release stage, and a post-polymerization stage.[3]

  • Prepolymerization Stage: This stage is carried out in a vertical, longitudinal polymerization column, which may be divided into upper, intermediate, and lower zones.[2] A molten mixture of this compound and water is continuously fed to the top of the column. This stage is operated at elevated temperature and pressure to facilitate the initial ring-opening and polymerization reactions. A key feature of this stage is a descending temperature gradient from the top to the bottom of the column.[3]

  • Intermediate Stage: The prepolymer from the first stage is transferred to a flash vessel where the pressure is reduced to atmospheric pressure. This sudden pressure drop helps to remove a significant portion of the unreacted water and some volatile oligomers.

  • Post-Polymerization Stage: The final stage of polymerization is conducted in a horizontal, transverse-type reactor equipped with an agitator. This stage is operated under reduced pressure or an inert gas atmosphere to effectively remove the water of condensation, driving the equilibrium towards the formation of a high molecular weight polymer.[3]

ExperimentalWorkflow cluster_feed Feed Preparation cluster_prepolymerization Prepolymerization Stage cluster_intermediate Intermediate Stage cluster_postpolymerization Post-Polymerization Stage cluster_product Product Collection Feed Molten this compound + Water Prepolymerization_Column Vertical Polymerization Column (High Temp & Pressure) Feed->Prepolymerization_Column Flash_Vessel Pressure Release Vessel (Atmospheric Pressure) Prepolymerization_Column->Flash_Vessel Prepolymer Postpolymerization_Vessel Horizontal Agitated Reactor (Reduced Pressure) Flash_Vessel->Postpolymerization_Vessel Oligomer Mixture Product High Molecular Weight Polyamide-12 Postpolymerization_Vessel->Product

Figure 2. Experimental workflow for continuous hydrolytic polymerization.

Experimental Protocols

Materials
  • This compound (purity > 99.8%)

  • Deionized water

  • Acetic acid (optional, as a monofunctional acid catalyst)[2]

  • Inert gas (e.g., Nitrogen)

Polymerization Procedure
  • Feed Preparation: Prepare a homogeneous molten mixture of this compound and deionized water. The water content can range from 1 to 10% by weight.[3] For specific applications, a small amount of a monofunctional acid like acetic acid (e.g., 0.1 wt%) can be added to control the molecular weight.[2]

  • Prepolymerization:

    • Continuously feed the molten mixture into the top of the vertical polymerization column at a constant rate (e.g., 7.35 kg/h ).[2]

    • Maintain a decreasing temperature gradient along the column, for example, from 285°C at the top to 275°C at the bottom.[3]

    • The pressure in this stage is typically maintained by the vapor pressure of the water in the system.[3]

    • The residence time in the prepolymerization stage is generally between 5 to 10 hours.[3]

  • Intermediate Pressure Release:

    • Continuously transfer the prepolymer from the bottom of the column to a flash vessel to reduce the pressure to atmospheric.

  • Post-Polymerization:

    • Continuously feed the oligomer mixture from the flash vessel into the horizontal agitated reactor.

    • Maintain the temperature in this vessel between 220°C and 280°C.[3]

    • Apply reduced pressure or a continuous flow of inert gas to facilitate the removal of water.

    • The agitation ensures good mixing and surface renewal for efficient water removal.

    • The residence time in this stage is adjusted to achieve the desired final molecular weight.

  • Product Extrusion and Pelletizing:

    • The final high molecular weight Polyamide-12 is continuously discharged from the post-polymerization reactor, cooled, and pelletized.

Data Presentation

The following tables summarize typical quantitative data for the continuous hydrolytic polymerization of this compound.

Table 1: Typical Reaction Conditions for Continuous Hydrolytic Polymerization of this compound

ParameterPrepolymerization StagePost-Polymerization StageReference
Feed Composition
This compound98.9 wt%-[2]
Water1.0 wt%-[2]
Acetic Acid0.1 wt%-[2]
Operating Conditions
Feed Rate7.35 kg/h -[2]
Temperature275 - 285 °C (gradient)220 - 280 °C[3]
PressureVapor PressureReduced Pressure / Atmospheric[3]
Residence Time~ 7 hoursVariable[3]

Table 2: Effect of Reaction Conditions on Polymer Properties

ConditionMonomer Conversion (%)Relative ViscosityNumber Average Molecular Weight ( g/mol )Reference
End of Prepolymerization 99.71.477,000[3]
End of Prepolymerization (Higher Water) 96.41.365,100[3]
Final Product (Target) > 99.51.9 - 3.3-[3]
Simulation Result 94.41-22,866[2]

Note: The simulation result shows a higher molecular weight, which could be attributed to the kinetic parameters used in the model.[2]

Analytical Methods

Determination of Monomer Conversion

The conversion of this compound can be determined gravimetrically by solvent extraction.

Protocol:

  • Accurately weigh a sample of the polymer (approximately 2-3 g).

  • Place the sample in a Soxhlet extraction thimble.

  • Extract the unreacted monomer using a suitable solvent (e.g., methanol or ethanol) for a sufficient duration (e.g., 24 hours).

  • After extraction, dry the polymer sample in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.

  • The monomer conversion is calculated using the following formula: Conversion (%) = [(Initial Polymer Weight - Final Polymer Weight) / Initial Polymer Weight] x 100

Determination of Molecular Weight

The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the Polyamide-12 are determined by Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).

Protocol:

  • Sample Preparation: Dissolve a known concentration of the Polyamide-12 sample in a suitable solvent. Common solvents for polyamides include m-cresol or a mixture of hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate.

  • Instrumentation: Use a high-temperature SEC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.

  • Calibration: Calibrate the SEC system using narrow molecular weight distribution polystyrene or polyamide standards.

  • Analysis: Inject the prepared sample solution into the SEC system.

  • Data Processing: Determine the molecular weight averages and distribution from the resulting chromatogram using the calibration curve.

Conclusion

The continuous hydrolytic polymerization of this compound is a robust and efficient method for the production of high-quality Polyamide-12. Careful control of reaction parameters such as temperature, pressure, water content, and residence time is crucial for achieving the desired monomer conversion and final polymer properties. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the synthesis and application of Polyamide-12.

References

Application Notes and Protocols for N-Heterocyclic Carbene-Initiated Laurolactam Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of laurolactam is a critical industrial process for the synthesis of Polyamide 12 (PA 12), a high-performance thermoplastic with widespread applications. Traditional methods often rely on metal-based initiators, which can present challenges regarding catalyst removal and biocompatibility for certain applications. N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the ROP of various cyclic monomers, offering a metal-free alternative. This document provides detailed application notes and protocols for the use of NHCs as initiators for this compound polymerization.

The use of protected NHCs, such as NHC-CO₂ adducts, offers the significant advantage of creating thermally latent initiators.[1] These adducts are stable at ambient temperatures, allowing for the preparation of a one-component monomer-initiator mixture that can be stored and subsequently polymerized by simple heating.[1] This approach simplifies the manufacturing process and enhances reproducibility. The polymerization proceeds via an anionic mechanism, where the highly basic NHC, liberated upon heating, deprotonates a this compound monomer to initiate the polymerization cascade.[1]

Polymerization Mechanism

The NHC-initiated anionic ring-opening polymerization of this compound proceeds in two main stages: initiation and propagation.

  • Initiation: The thermally protected NHC-CO₂ adduct is heated above its decomposition temperature, releasing the free NHC and carbon dioxide. The highly basic NHC then deprotonates a this compound monomer, forming a lactamate anion and the protonated NHC (imidazolium cation).

  • Propagation: The generated lactamate anion acts as a nucleophile, attacking the carbonyl carbon of another this compound monomer. This results in the ring-opening of the monomer and the formation of a new amide bond, regenerating the anionic chain end for further propagation.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation NHC_CO2 NHC-CO₂ Adduct NHC Free NHC NHC_CO2->NHC Δ (-CO₂) Lactamate Lactamate Anion NHC->Lactamate + this compound Imidazolium Imidazolium Cation NHC->Imidazolium + H⁺ Laurolactam1 This compound Laurolactam1->Lactamate CO2 CO₂ Lactamate_anion Lactamate Anion Growing_chain Growing Polymer Chain Lactamate_anion->Growing_chain + this compound Laurolactam2 This compound (n) Laurolactam2->Growing_chain Polyamide12 Polyamide 12 Growing_chain->Polyamide12 n-1 this compound

Anionic ROP mechanism of this compound initiated by an NHC.

Experimental Protocols

Synthesis of 1,3-Dicyclohexyltetrahydropyrimidin-2-ylidene-CO₂ Adduct

This protocol describes the synthesis of a representative NHC-CO₂ adduct used as a thermally latent initiator.

Materials:

  • 1,3-Dicyclohexyl-1,3-propanediamine

  • Triethyl orthoformate

  • Ammonium tetrafluoroborate

  • Potassium hexamethyldisilazide (KHMDS)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of the Amidinium Salt: In a round-bottom flask under an inert atmosphere, dissolve 1,3-dicyclohexyl-1,3-propanediamine in triethyl orthoformate. Add a catalytic amount of ammonium tetrafluoroborate and heat the mixture at 120 °C for 12 hours. After cooling to room temperature, remove the excess triethyl orthoformate under vacuum to yield the crude amidinium salt. Recrystallize the salt from an appropriate solvent system (e.g., dichloromethane/diethyl ether) to obtain the purified product.

  • Formation of the NHC-CO₂ Adduct: In a Schlenk flask under an inert atmosphere, suspend the dried amidinium salt in dry THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of KHMDS solution in THF and stir the mixture at this temperature for 2 hours. Quench the reaction by adding an excess of crushed dry ice to the flask. Allow the mixture to warm to room temperature and stir for an additional 2 hours. Remove the solvent under vacuum, and wash the resulting solid with anhydrous diethyl ether to remove any residual impurities. Dry the final product under vacuum to yield the NHC-CO₂ adduct as a white powder.

Bulk Polymerization of this compound

This protocol outlines the procedure for the bulk polymerization of this compound using a pre-synthesized NHC-CO₂ adduct.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • NHC-CO₂ adduct (e.g., 1,3-dicyclohexyltetrahydropyrimidin-2-ylidene-CO₂)

  • Schlenk tube or polymerization reactor

  • Inert atmosphere (e.g., nitrogen or argon)

  • Oil bath or heating mantle with temperature control

Procedure:

  • Reactor Setup: In a glovebox or under a strong flow of inert gas, add the desired amount of this compound and the NHC-CO₂ adduct to a dry Schlenk tube. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer (e.g., 200:1 to 1000:1).

  • Homogenization: Seal the Schlenk tube and heat it in an oil bath to a temperature slightly above the melting point of this compound (approximately 160 °C) to obtain a homogeneous melt.

  • Polymerization: Increase the temperature of the oil bath to the desired polymerization temperature (e.g., 180-200 °C) and maintain this temperature for the specified reaction time (e.g., 15-60 minutes).[1] The polymerization is typically accompanied by a significant increase in viscosity.

  • Termination and Isolation: After the desired time, remove the reactor from the heat source and allow it to cool to room temperature. The resulting solid polymer can be removed from the reactor. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., m-cresol or hexafluoroisopropanol) for characterization.

experimental_workflow cluster_synthesis NHC-CO₂ Adduct Synthesis cluster_polymerization This compound Polymerization start_synthesis Start: Diamine & Reagents amidinium Form Amidinium Salt start_synthesis->amidinium Heat with Orthoformate deprotonation Deprotonation with KHMDS amidinium->deprotonation in dry THF at -78°C co2_addition Addition of Dry Ice (CO₂) deprotonation->co2_addition Quench purification_synthesis Purification & Drying co2_addition->purification_synthesis Warm to RT end_synthesis NHC-CO₂ Adduct purification_synthesis->end_synthesis start_poly Start: this compound & NHC-CO₂ Adduct end_synthesis->start_poly Use as initiator mixing Melt and Homogenize (160°C) start_poly->mixing Inert Atmosphere polymerize Polymerize (180-200°C) mixing->polymerize Increase Temperature cool_down Cool to Room Temperature polymerize->cool_down After desired time characterization Polymer Characterization cool_down->characterization Dissolve in solvent end_poly Polyamide 12 characterization->end_poly

Experimental workflow for synthesis and polymerization.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound initiated by various NHC-CO₂ adducts under bulk conditions. The data is adapted from studies by Naumann et al.[1]

Table 1: Polymerization of this compound with Different NHC-CO₂ Adducts

InitiatorMonomer/Initiator RatioTemperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI
1 500:118030>9928,00051,0001.8
2 500:118030>9925,00046,0001.8
3 500:120015>9930,00055,0001.8
  • Initiator 1: 1,3-Di-n-butyltetrahydropyrimidin-2-ylidene-CO₂

  • Initiator 2: 1,3-Dicyclohexyltetrahydropyrimidin-2-ylidene-CO₂

  • Initiator 3: 1,3-Diisobutyltetrahydropyrimidin-2-ylidene-CO₂

  • Mₙ and Mₙ determined by GPC in m-cresol against polystyrene standards.

  • PDI = Mₙ / Mₙ

Table 2: Influence of Monomer/Initiator Ratio on Molecular Weight

InitiatorMonomer/Initiator RatioTemperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI
2 250:118030>9918,00033,0001.8
2 500:118030>9925,00046,0001.8
2 1000:118030>9935,00065,0001.9
  • Initiator 2: 1,3-Dicyclohexyltetrahydropyrimidin-2-ylidene-CO₂

  • Mₙ and Mₙ determined by GPC in m-cresol against polystyrene standards.

  • PDI = Mₙ / Mₙ

Characterization

The resulting poly(this compound) can be characterized by standard polymer analysis techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). A suitable solvent such as m-cresol or hexafluoroisopropanol should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and to calculate the monomer conversion by comparing the integrals of monomer and polymer signals.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tₘ) and crystallinity of the PA 12.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

N-Heterocyclic carbenes, particularly in their protected form as CO₂ adducts, are highly effective and versatile initiators for the anionic ring-opening polymerization of this compound. This method provides a robust, metal-free route to high-quality Polyamide 12 with controllable molecular weights. The use of thermally latent initiators simplifies the process, making it an attractive platform for both academic research and industrial applications. The provided protocols and data serve as a valuable starting point for researchers and professionals interested in exploring this advanced polymerization technique.

References

Application Notes and Protocols for Monitoring Laurolactam Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the ring-opening polymerization of laurolactam to form polyamide-12 (PA-12). The following protocols cover chromatographic, spectroscopic, and thermal analysis techniques to track monomer conversion, polymer formation, and residual monomer content.

Chromatographic Techniques: Monitoring Monomer Depletion and Oligomer Formation

Chromatographic methods are essential for quantifying the concentration of this compound monomer, as well as the formation of cyclic oligomers during polymerization.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for separating and quantifying this compound and its cyclic oligomers.[1][2][3]

Application Note: This method allows for the simultaneous determination of the residual this compound monomer and the cyclic dimer and trimer in a polymerization reaction mixture or the final polymer product. The concentration of these species is crucial for understanding the reaction kinetics and for quality control of the final polyamide-12, as residual monomers and oligomers can affect the material's properties and may be subject to migration limits in certain applications.[1][2]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water (A) and methanol (B).

  • Gradient Program:

    • Start with 30% B.

    • Ramp to 90% B over 8 minutes.

    • Hold at 90% B for 10 minutes.

    • Return to 30% B in 0.1 minutes.

    • Equilibrate for 6.9 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 207 nm.[1]

  • Sample Preparation:

    • Accurately weigh a sample of the polymerization mixture or final polymer.

    • Dissolve the sample in a suitable solvent, such as methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations for this compound, and its cyclic dimer and trimer.

Data Presentation:

AnalyteRetention Time (min)[1]
This compound9.4
Cyclic Dimer10.8
Cyclic Trimer12.2
Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a suitable method for the specific determination of this compound monomer.[1][2]

Application Note: GC-FID provides a reliable and sensitive method for quantifying residual this compound in polyamide-12. This technique is particularly useful for quality control and for studies focusing on monomer conversion kinetics.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of lactams.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium.

  • Sample Preparation:

    • Dissolve a known amount of the polymer sample in a suitable solvent (e.g., methanol).

    • An internal standard (e.g., caprolactam) can be added for improved quantification.

    • Filter the solution before injection.

  • Quantification: Prepare a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

Data Presentation:

ParameterValue
Monomer Conversion (%)Calculated from the initial and residual this compound concentration
Residual this compound (%)Determined from the GC-FID analysis

Spectroscopic Techniques: In-situ and Ex-situ Monitoring of Polymerization

Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for monitoring the chemical changes occurring during polymerization.

In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Application Note: In-situ ATR-FTIR allows for real-time monitoring of the this compound polymerization process.[4][5][6] By tracking the changes in specific infrared absorption bands, it is possible to follow the consumption of the monomer and the formation of the polyamide. This provides valuable kinetic data without the need for sampling.

Experimental Protocol:

  • Instrumentation: FT-IR spectrometer equipped with a heated ATR probe.

  • ATR Crystal: Diamond or ZnSe.

  • Procedure:

    • Preheat the ATR probe and the reaction vessel to the desired polymerization temperature.

    • Add the this compound monomer and initiator to the reaction vessel.

    • Immerse the ATR probe into the reaction mixture.

    • Record FT-IR spectra at regular intervals throughout the polymerization.

  • Data Analysis:

    • Monitor the decrease in the intensity of the C=O stretching vibration of the lactam ring (around 1650 cm⁻¹).

    • Monitor the increase in the intensity of the amide I (around 1630 cm⁻¹) and amide II (around 1540 cm⁻¹) bands of the resulting polyamide.[7][8][9]

    • The monomer conversion can be estimated by normalizing the lactam peak area to an internal standard peak that does not change during the reaction.

Data Presentation:

Time (min)This compound Peak Area (arbitrary units)Polyamide Peak Area (arbitrary units)Monomer Conversion (%)
0X00
10.........
30.........
60.........

Thermal Analysis: Characterizing Polymerization and Final Product Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the polymerization kinetics and the thermal properties of the resulting polyamide-12.

Differential Scanning Calorimetry (DSC)

Application Note: DSC can be used to study the kinetics of this compound polymerization by measuring the heat released during the exothermic ring-opening reaction.[10][11][12][13][14] It is also used to determine the melting temperature and crystallinity of the final polyamide-12, which are critical quality parameters.[15]

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Procedure for Polymerization Kinetics:

    • Prepare a mixture of this compound and initiator in a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.

  • Procedure for Polymer Characterization:

    • Place a small amount of the polymerized sample in a DSC pan.

    • Heat the sample to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool the sample at a controlled rate.

    • Reheat the sample to observe the glass transition and melting behavior.

  • Data Analysis:

    • The area under the exothermic polymerization peak is proportional to the total heat of polymerization and can be used to determine the extent of conversion.

    • The melting temperature (Tm) is determined from the peak of the endothermic melting transition.

Data Presentation:

ParameterValue
Onset of Polymerization (°C)Determined from the DSC thermogram
Peak Polymerization Temperature (°C)Determined from the DSC thermogram
Heat of Polymerization (J/g)Calculated from the area of the exotherm
Melting Temperature (Tm) (°C)Determined from the second heating scan
Crystallinity (%)Calculated from the heat of fusion
Thermogravimetric Analysis (TGA)

Application Note: TGA is a useful technique for determining the amount of residual this compound monomer in the final polyamide-12.[16][17][18] The monomer is more volatile than the polymer and will evaporate at a lower temperature.

Experimental Protocol:

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Pans: Platinum or ceramic pans.

  • Procedure:

    • Place a small, accurately weighed sample of the polyamide-12 into the TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • The initial weight loss step, typically occurring between 150 °C and 250 °C, corresponds to the volatilization of the residual this compound monomer. The percentage weight loss in this step is equal to the percentage of residual monomer in the sample.

    • The major weight loss at higher temperatures corresponds to the decomposition of the polyamide-12.[19]

Data Presentation:

Temperature Range (°C)Weight Loss (%)Assignment
150 - 250XResidual this compound
> 400YPolyamide-12 Decomposition

Visualizations

experimental_workflow_chromatography cluster_sampling Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Reaction Polymerization Reaction Sample Take Aliquot Reaction->Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GC GC Analysis Filter->GC Quantify Quantify Monomer/ Oligomers HPLC->Quantify GC->Quantify Conversion Calculate Monomer Conversion Quantify->Conversion

Caption: Chromatographic analysis workflow.

experimental_workflow_insitu_ftir cluster_setup Experimental Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis Reactor Heated Reaction Vessel Start Start Polymerization Reactor->Start ATR_Probe ATR-FTIR Probe ATR_Probe->Start Collect_Spectra Collect Spectra (time intervals) Start->Collect_Spectra Track_Peaks Track Lactam & Amide Peak Intensities Collect_Spectra->Track_Peaks Calculate_Conversion Calculate Monomer Conversion vs. Time Track_Peaks->Calculate_Conversion

Caption: In-situ FTIR monitoring workflow.

logical_relationship_techniques cluster_monitoring Process Monitoring cluster_characterization Product Characterization cluster_techniques Analytical Techniques Polymerization This compound Polymerization Monomer_Conversion Monomer Conversion Polymerization->Monomer_Conversion MW_Evolution Molecular Weight Evolution Polymerization->MW_Evolution Reaction_Kinetics Reaction Kinetics Polymerization->Reaction_Kinetics Residual_Monomer Residual Monomer Polymerization->Residual_Monomer Thermal_Properties Thermal Properties (Tm, Crystallinity) Polymerization->Thermal_Properties Chemical_Structure Chemical Structure Polymerization->Chemical_Structure HPLC_GC HPLC / GC Monomer_Conversion->HPLC_GC FTIR FT-IR Monomer_Conversion->FTIR SEC SEC MW_Evolution->SEC Reaction_Kinetics->FTIR DSC DSC Reaction_Kinetics->DSC Residual_Monomer->HPLC_GC TGA TGA Residual_Monomer->TGA Thermal_Properties->DSC Chemical_Structure->FTIR

Caption: Analytical techniques relationships.

References

Applications of Laurolactam-Based Copolyamides in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of laurolactam-based copolyamides in the development of drug delivery systems. This compound, a monomer for Nylon-12, can be copolymerized with other lactams (such as ε-caprolactam to form Nylon 6/12) to create a range of polymers with tunable properties.[1] These copolyamides are of interest in the pharmaceutical field due to their mechanical strength, thermal stability, and potential for controlled drug release. While the majority of biodegradable polymer research has focused on polyesters like PLA and PLGA, the unique properties of polyamides offer a promising alternative platform for drug delivery.

This guide outlines the synthesis of these copolyamides, methods for fabricating drug-loaded microparticles, and protocols for their characterization, including drug release kinetics and biocompatibility assessment.

Synthesis of this compound-Based Copolyamides

This compound-based copolyamides are typically synthesized via anionic ring-opening copolymerization of this compound and a co-monomer, such as ε-caprolactam. The ratio of the monomers can be adjusted to control the physicochemical properties of the resulting copolymer, including its melting point, crystallinity, and mechanical strength.[2]

Experimental Protocol: Synthesis of Nylon 6/12

Materials:

  • ε-Caprolactam

  • ω-Laurolactam

  • Initiator (e.g., sodium caprolactamate)

  • Activator (e.g., hexamethylene-1,6-dicarbamoylcaprolactam)

  • Nitrogen gas

  • Reaction vessel with mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • Dry the ε-caprolactam and ω-laurolactam monomers under vacuum at 80°C for 24 hours.

  • Charge the reaction vessel with the desired molar ratio of ε-caprolactam and this compound.

  • Purge the vessel with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the mixture to 110°C under a constant nitrogen flow with gentle stirring until a homogeneous melt is formed.

  • Add the initiator and activator to the molten monomer mixture.

  • Increase the temperature to the polymerization temperature (e.g., 160°C) and continue stirring.

  • Maintain the polymerization for a specified time (e.g., 30-60 minutes) until the desired molecular weight is achieved.

  • Cool the reactor to room temperature.

  • Remove the resulting copolyamide, which can then be purified by dissolving in a suitable solvent and precipitating in a non-solvent to remove unreacted monomers and oligomers.

  • Dry the purified copolyamide under vacuum until a constant weight is achieved.

Fabrication of Drug-Loaded Copolyamide Microparticles

The solvent evaporation technique is a widely used method for encapsulating drugs within polymeric microparticles. This method is suitable for both hydrophobic and hydrophilic drugs, although modifications are needed for the latter.

Experimental Protocol: Oil-in-Water (o/w) Solvent Evaporation for Hydrophobic Drugs

Materials:

  • This compound-based copolyamide (e.g., Nylon 6/12)

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, formic acid)

  • Aqueous phase containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA)

  • Magnetic stirrer

  • Homogenizer (optional)

Procedure:

  • Dissolve the copolyamide and the hydrophobic drug in the organic solvent to form the organic phase (oil phase).

  • Prepare the aqueous phase by dissolving the surfactant (PVA) in deionized water.

  • Slowly add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1000 rpm) with a magnetic stirrer. This creates an oil-in-water emulsion.

  • For smaller, more uniform particles, the emulsion can be further processed with a high-speed homogenizer.

  • Continue stirring the emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate.

  • As the solvent evaporates, the copolyamide precipitates, forming solid microparticles that encapsulate the drug.

  • Collect the microparticles by centrifugation or filtration.

  • Wash the collected microparticles several times with deionized water to remove residual surfactant.

  • Freeze-dry (lyophilize) the microparticles to obtain a fine, free-flowing powder.

Characterization of Drug-Loaded Microparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.

Particle Size and Morphology

Protocol: Scanning Electron Microscopy (SEM)

  • Mount a small amount of the lyophilized microparticle powder onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Image the microparticles using an SEM to observe their size, shape, and surface morphology.

Drug Loading and Encapsulation Efficiency

Protocol:

  • Accurately weigh a specific amount of drug-loaded microparticles (e.g., 10 mg).

  • Dissolve the microparticles in a known volume of a suitable solvent that dissolves both the polymer and the drug (e.g., formic acid).

  • Determine the concentration of the drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

Data Presentation: Illustrative Example

Table 1: Formulation and Characterization of Drug-Loaded this compound Copolyamide Microparticles (Illustrative Data)

Formulation CodePolymer:Drug RatioStirring Speed (rpm)Particle Size (μm, Mean ± SD)Drug Loading (%)Encapsulation Efficiency (%)
LLCP-0110:1500150 ± 258.593.5
LLCP-0210:1100080 ± 158.290.2
LLCP-035:1500165 ± 3014.184.6
LLCP-045:1100095 ± 2013.581.0

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally for each specific formulation.

In Vitro Drug Release Studies

In vitro release studies are performed to understand the kinetics of drug release from the copolyamide matrix.

Experimental Protocol: In Vitro Drug Release

Materials:

  • Drug-loaded microparticles

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Shaking water bath or dissolution apparatus

  • Centrifuge and/or syringe filters

  • Analytical instrument (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Disperse a known amount of drug-loaded microparticles in a specific volume of the release medium in a sealed container.

  • Place the container in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), withdraw a sample of the release medium.

  • To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh, pre-warmed release medium.

  • Separate the microparticles from the withdrawn sample by centrifugation or filtration.

  • Analyze the drug concentration in the supernatant/filtrate using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation: Illustrative Example

Table 2: Cumulative Drug Release from this compound Copolyamide Microparticles (Illustrative Data)

Time (hours)Formulation LLCP-01 (% Release ± SD)Formulation LLCP-03 (% Release ± SD)
15.2 ± 0.88.1 ± 1.2
415.6 ± 2.122.5 ± 2.5
828.4 ± 3.538.7 ± 3.1
2455.9 ± 4.265.3 ± 4.5
4878.3 ± 5.185.1 ± 5.3
7289.1 ± 4.892.4 ± 4.9
9694.6 ± 3.995.8 ± 3.7

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Biocompatibility Assessment

Biocompatibility is crucial for any material intended for pharmaceutical applications. In vitro cytotoxicity assays are a primary screening tool.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cell line (e.g., L929 fibroblasts, HeLa cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded microparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare extracts of the microparticles by incubating them in cell culture medium for 24-72 hours at 37°C.

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Remove the old medium and replace it with the microparticle extracts at various concentrations. Include positive (e.g., cytotoxic agent) and negative (fresh medium) controls.

  • Incubate the cells with the extracts for 24-72 hours.

  • After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Data Presentation: Illustrative Example

Table 3: In Vitro Cytotoxicity of this compound Copolyamide Microparticles on L929 Fibroblasts (Illustrative Data)

Extract Concentration (mg/mL)Cell Viability (% ± SD)
0.198.5 ± 5.2
0.595.1 ± 6.8
1.091.3 ± 7.1
2.088.6 ± 6.5

Note: The data presented in this table is for illustrative purposes only. A material is generally considered non-cytotoxic if cell viability is above 70-80%.

Visualizations

Synthesis_of_Laurolactam_Copolyamide cluster_monomers Monomers cluster_process Polymerization Process cluster_product Final Product This compound This compound mixing Melt Mixing (110°C, N2 atm) This compound->mixing caprolactam ε-Caprolactam caprolactam->mixing polymerization Anionic Ring-Opening Polymerization (160°C) mixing->polymerization Add Initiator & Activator copolymer This compound-based Copolyamide (Nylon 6/12) polymerization->copolymer purification Purification & Drying copolymer->purification final_product Purified Copolyamide purification->final_product

Caption: Synthesis of this compound-Based Copolyamide.

Drug_Encapsulation_Workflow start Start dissolve 1. Dissolve Copolyamide and Hydrophobic Drug in Organic Solvent start->dissolve emulsify 2. Emulsify in Aqueous PVA Solution (o/w) dissolve->emulsify evaporate 3. Solvent Evaporation (Continuous Stirring) emulsify->evaporate collect 4. Collect Microparticles (Centrifugation/Filtration) evaporate->collect wash 5. Wash with Deionized Water collect->wash dry 6. Freeze-Dry (Lyophilize) wash->dry end Final Product: Drug-Loaded Microparticles dry->end Drug_Release_Study setup Microparticles in Release Medium (PBS) in a sealed vial incubation Incubate at 37°C in Shaking Water Bath setup->incubation sampling Withdraw Sample at Time 't' incubation->sampling Time Intervals analysis Analyze Drug Concentration (e.g., HPLC) sampling->analysis data Calculate Cumulative % Drug Released analysis->data

References

Application Notes and Protocols for Enzyme-Catalyzed Ring-Opening Polymerization of Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic ring-opening polymerization (eROP) of lactams presents a green and sustainable alternative to conventional chemical polymerization methods for the synthesis of polyamides. This approach utilizes enzymes, typically lipases, as catalysts, which operate under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts. Laurolactam, a 13-membered ring lactam, is the monomer for Nylon-12, a high-performance polymer with applications in various fields, including specialty coatings for medical devices and drug delivery systems. The enzymatic synthesis of poly(this compound) is of growing interest for biomedical applications where high purity and biocompatibility are paramount.

This document provides detailed application notes and protocols for the enzyme-catalyzed ring-opening polymerization of this compound. Due to the limited availability of specific quantitative data for the enzymatic homopolymerization of this compound in the current scientific literature, this guide will utilize the well-documented eROP of ε-caprolactone, a structurally related lactone, as a representative model system to illustrate the principles and expected outcomes. The protocols and data presented are based on studies using Candida antarctica Lipase B (CALB), commonly employed in its immobilized form, Novozym® 435.[1][2]

Reaction Mechanism

The lipase-catalyzed ring-opening polymerization of lactams is proposed to proceed through a two-step mechanism involving an acyl-enzyme intermediate.[1] The key steps are:

  • Ring-Opening and Acyl-Enzyme Formation: The serine residue in the active site of the lipase attacks the carbonyl group of the this compound monomer, leading to the opening of the lactam ring and the formation of an acyl-enzyme intermediate. This step generates a free amine group at the other end of the opened monomer.

  • Chain Propagation: The terminal amine group of a growing polymer chain nucleophilically attacks the carbonyl group of the acyl-enzyme intermediate, elongating the polymer chain by one monomer unit and regenerating the active site of the enzyme.

  • Chain Termination: The reaction can be terminated by the attack of a water molecule on the acyl-enzyme intermediate, which results in a polymer chain with a carboxylic acid end group.[1]

Enzymatic Ring-Opening Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound AcylEnzyme Acyl-Enzyme Intermediate This compound->AcylEnzyme Ring-Opening Enzyme Lipase (e.g., CALB) Enzyme->AcylEnzyme AcylEnzyme_prop Acyl-Enzyme Intermediate GrowingChain Growing Polymer Chain (with terminal amine) ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Nucleophilic Attack AcylEnzyme_prop->ElongatedChain AcylEnzyme_term Acyl-Enzyme Intermediate Water Water TerminatedChain Terminated Polymer Chain (with carboxylic acid end) Water->TerminatedChain Hydrolysis AcylEnzyme_term->TerminatedChain

Figure 1: Proposed mechanism for lipase-catalyzed ROP of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the eROP of ε-caprolactone catalyzed by Novozym® 435. These tables are intended to provide researchers with an expected range of outcomes for key experimental parameters.

Table 1: Effect of Solvent on ε-Caprolactone Polymerization

SolventMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Toluene8517,0001.5[3]
Dioxane<30<5,200-[1]
Acetonitrile<30<5,200-[1]
Isooctane>8011,500-[1]

Table 2: Effect of Temperature on ε-Caprolactone Polymerization in Toluene

Temperature (°C)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
60489014,300-[3]
7048517,0001.5[3]
902~90--[1]

Table 3: Effect of Enzyme Concentration on ε-Caprolactone Polymerization

Enzyme Conc. (wt%)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
524>9510,0001.8[3]
1024>958,0001.9[3]

Experimental Protocols

The following protocols provide a general framework for conducting the enzyme-catalyzed ring-opening polymerization of this compound.

Protocol 1: General Procedure for eROP of this compound

This protocol describes a typical setup for the polymerization reaction in an organic solvent.

Materials:

  • This compound (recrystallized and dried)

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus

Experimental Workflow for eROP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Monomer Dry this compound Add Add Monomer, Solvent, and Enzyme to Flask Monomer->Add Enzyme Dry Novozym® 435 Enzyme->Add Solvent Anhydrous Toluene Solvent->Add Vessel Flame-dried Schlenk Flask Vessel->Add Inert Purge with Nitrogen/Argon Add->Inert Heat Heat to Desired Temperature (e.g., 90-110°C) with Stirring Inert->Heat React Maintain Reaction for Specified Time (e.g., 24-72 h) Heat->React Cool Cool Reaction to Room Temperature React->Cool Filter Filter to Remove Enzyme Cool->Filter Precipitate Precipitate Polymer in Cold Methanol Filter->Precipitate Wash Wash Precipitated Polymer Precipitate->Wash Dry Dry Polymer under Vacuum Wash->Dry GPC GPC (Mn, Mw, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR FTIR FTIR (Functional Groups) Dry->FTIR DSC DSC (Thermal Properties) Dry->DSC

Figure 2: General experimental workflow for eROP of this compound.

Procedure:

  • Preparation:

    • Dry the this compound monomer under vacuum at a temperature below its melting point for at least 24 hours.

    • Dry the Novozym® 435 under vacuum.

    • Flame-dry the reaction vessel under vacuum and cool under a stream of inert gas.

  • Reaction Setup:

    • To the reaction vessel, add the dried this compound (e.g., 1.0 g, 5.07 mmol).

    • Add anhydrous toluene (e.g., 5 mL).

    • Add the dried Novozym® 435 (e.g., 100 mg, 10 wt% of monomer).

    • Seal the vessel and purge with nitrogen or argon for 15-20 minutes.

  • Polymerization:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110°C).

    • Stir the reaction mixture for the desired duration (e.g., 24, 48, or 72 hours).

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • If the polymer has precipitated, add a small amount of additional solvent to dissolve it.

    • Remove the immobilized enzyme by filtration.

    • Slowly pour the filtrate into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard techniques for characterizing the synthesized polymer.

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as hexafluoroisopropanol (HFIP) or m-cresol, often with the addition of a salt (e.g., sodium trifluoroacetate) to prevent aggregation.

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.

  • Sample Preparation: Dissolve a known concentration of the dried polymer in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the resulting polyamide.

  • Instrumentation: ¹H NMR and ¹³C NMR spectrometer.

  • Solvent: A suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of deuterated chloroform and TFA.

  • Analysis: In the ¹H NMR spectrum of poly(this compound), characteristic peaks for the methylene protons adjacent to the amide nitrogen and carbonyl group will be observed, shifted from their positions in the monomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the characteristic functional groups and confirm the ring-opening.

  • Sample Preparation: Prepare a thin film of the polymer or a KBr pellet.

  • Analysis: Look for the disappearance of the characteristic C=O stretching vibration of the cyclic lactam and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands in the polymer.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The thermal transitions will be observed as changes in the heat flow.

Conclusion

The enzyme-catalyzed ring-opening polymerization of this compound offers a promising "green" route for the synthesis of high-purity polyamide-12. While specific data for the homopolymerization of this compound is still emerging, the principles and protocols derived from the well-studied eROP of ε-caprolactone provide a strong foundation for researchers entering this field. The methodologies and data presented in these application notes are intended to serve as a valuable resource for the development and optimization of enzymatic polymerization processes for this compound and other lactam monomers, particularly for applications in the biomedical and pharmaceutical industries. Further research is encouraged to establish a comprehensive dataset for the eROP of this compound to fully realize its potential.

References

Troubleshooting & Optimization

Troubleshooting low conversion rate in Laurolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address low conversion rates during the ring-opening polymerization of laurolactam to produce Polyamide 12 (PA12).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly lower than expected conversion rate in my hydrolytic polymerization of this compound. What are the most common causes?

Low conversion in hydrolytic polymerization is often linked to three primary areas: monomer purity, incorrect water concentration, or suboptimal reaction conditions.

  • Monomer Purity: this compound is typically synthesized via a Beckmann rearrangement, and residual impurities or catalysts from this process can inhibit polymerization.[1][2] It is crucial to use highly purified this compound (>99%).[3]

  • Water Content: Water acts as the initiator in hydrolytic polymerization.[3] An incorrect concentration can drastically affect the conversion rate. Too little water will result in slow initiation and an incomplete reaction, while too much can affect the final molecular weight and equilibrium.

  • Reaction Conditions: The polymerization is typically conducted at high temperatures (250°C - 350°C) and often involves an initial prepolymerization step under pressure to facilitate the ring-opening reaction.[4][5] If the temperature is too low, the reaction rate will be impractically slow.[5] Insufficient reaction time will also lead to incomplete conversion.

Q2: My anionic polymerization of this compound is failing or showing very low yield. What should I investigate?

Anionic polymerization is extremely sensitive to impurities, particularly water. Key areas to troubleshoot include:

  • Strictly Anhydrous Conditions: Water deactivates both the anionic initiator (e.g., NaH, KH) and the growing polymer chains.[6][7] Ensure the this compound monomer is thoroughly dried, solvents are anhydrous, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalyst/Initiator Activity: The initiator must be highly reactive. If it has been improperly stored or exposed to air or moisture, its activity will be compromised. Catalyst residues from the this compound synthesis can also interfere with anionic polymerization by damaging reaction sites.[1]

  • Activator (Co-catalyst) Issues: Many anionic polymerization systems use an activator, such as an N-acyllactam, to achieve high reaction rates.[8] Ensure the correct type and concentration of activator are being used for your specific initiator system.

Q3: How can I purify my this compound monomer before polymerization?

Purification is essential to remove inhibitors and non-reactive substances. Common methods include:

  • Recrystallization: A highly effective lab-scale method involves dissolving the crude this compound in a suitable solvent like ethanol and then inducing crystallization by adding a poor solvent, such as deionized water.[9]

  • Distillation: For larger quantities, multi-stage distillation under reduced pressure is a conventional industrial method to achieve high purity.[3]

Q4: What is the optimal temperature and water content for hydrolytic polymerization?

Optimal conditions can vary, but published data provides a strong starting point. The process is often staged:

  • Pre-polymerization: This initial ring-opening step is typically performed at 250°C to 300°C under the vapor pressure of the system (10 to 50 kg/cm ² G).[5]

  • Polycondensation: The pressure is then reduced (to atmospheric or vacuum) to remove water and drive the polymerization to high molecular weights, often at temperatures around 250°C.[3]

The goal is to achieve a conversion rate of 99.5% or higher.[5]

Data Presentation: Reaction Parameters for Hydrolytic Polymerization

The following table summarizes typical reaction parameters for achieving high conversion in the hydrolytically-driven polymerization of this compound.

ParameterPre-polymerization StagePolycondensation StageRationale & Citation
Temperature 250°C - 300°C~250°C - 300°CHigh temperatures are required to initiate ring-opening and drive the reaction. Temperatures above 300°C can risk thermal degradation.[5] A preferred range is 280°C to 300°C.[2][4]
Water Content 1% - 10% by weightWater is removedWater acts as the initiator. The concentration is critical for the initial reaction phase.[5] Some processes may use up to 15%.[4]
Pressure Elevated (Vapor Pressure)Atmospheric or ReducedInitial pressure keeps water in the system to initiate polymerization. Pressure is later reduced to remove water and shift the equilibrium toward polymer formation.[3][5]
Target Conversion >90%>99.5%High final conversion is necessary to avoid issues with residual monomer in the final product.[5]

Experimental Protocols

Protocol 1: this compound Recrystallization

This protocol provides a method for purifying this compound monomer in a laboratory setting.

Methodology:

  • Dissolve the crude this compound product in 95% ethanol. A common ratio is 7 mL of ethanol for every 1 gram of crude this compound. No heating should be necessary.[9]

  • Once fully dissolved, induce crystallization by adding deionized water. The amount of water should be approximately two parts for every one part of ethanol used (e.g., 14 mL of water for 7 mL of ethanol).

  • The purified this compound will precipitate as white crystals.

  • Collect the crystals using a Büchner funnel and vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals thoroughly in a vacuum oven at a temperature below the melting point (<150°C) until a constant weight is achieved.

Protocol 2: General Procedure for Hydrolytic Polymerization

This protocol outlines a general two-stage process for the hydrolytic polymerization of this compound.

Methodology:

  • Reactor Setup: Charge a high-pressure stainless steel reactor with purified, dry this compound and the desired amount of deionized water (e.g., 1-10% by weight).[5]

  • Inert Atmosphere: Purge the reactor several times with dry, inert gas (e.g., nitrogen) to remove all oxygen.

  • Pre-polymerization: Seal the reactor and heat the mixture to the target prepolymerization temperature (e.g., 280°C - 300°C).[2][4] Maintain this temperature under the generated steam pressure for a set period (e.g., 2-4 hours) to achieve a high conversion to the prepolymer.

  • Polycondensation: Slowly and carefully reduce the pressure to atmospheric or below (vacuum). This will cause the water to distill out of the reaction mixture.

  • Continue heating under reduced pressure for several more hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

  • Extrusion & Quenching: Once the desired viscosity is reached, extrude the molten Polyamide 12 from the reactor into a cold water bath to quench and solidify the polymer strand.

  • The resulting polymer can then be pelletized for further analysis.

Visualizations

Logical Relationships & Workflows

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this compound polymerization.

TroubleshootingWorkflow Start Low Conversion Rate Observed CheckPurity 1. Check Monomer Purity Start->CheckPurity CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckCatalyst 3. Evaluate Catalyst System Start->CheckCatalyst PurityQuestion Was monomer purified (distillation/recrystallization)? CheckPurity->PurityQuestion TempQuestion Is Temperature Correct? (e.g., 250-350°C) CheckConditions->TempQuestion MethodQuestion Polymerization Method? CheckCatalyst->MethodQuestion PurifyNow Action: Purify this compound (See Protocol 1) PurityQuestion->PurifyNow No CheckWater Check for Water Content (Karl Fischer Titration) PurityQuestion->CheckWater Yes DryMonomer Action: Dry Monomer Thoroughly CheckWater->DryMonomer High AdjustTemp Action: Adjust Temperature TempQuestion->AdjustTemp No AtmosphereQuestion Is System Under Inert Atmosphere? TempQuestion->AtmosphereQuestion Yes PurgeSystem Action: Purge System with N2 or Ar AtmosphereQuestion->PurgeSystem No TimeQuestion Is Reaction Time Sufficient? AtmosphereQuestion->TimeQuestion Yes IncreaseTime Action: Increase Reaction Time TimeQuestion->IncreaseTime No TimeQuestion->MethodQuestion Yes Hydrolytic Hydrolytic MethodQuestion->Hydrolytic Anionic Anionic MethodQuestion->Anionic WaterConc Verify Water Concentration (1-10% wt) Hydrolytic->WaterConc CatalystActivity Verify Initiator/Activator Activity & Concentration Anionic->CatalystActivity AdjustWater Action: Adjust Water % WaterConc->AdjustWater UseFreshCatalyst Action: Use Fresh, Anhydrous Initiator/Activator CatalystActivity->UseFreshCatalyst

Caption: Troubleshooting workflow for low this compound polymerization conversion.

Signaling Pathways & Mechanisms

This diagram provides a simplified overview of the hydrolytic ring-opening polymerization mechanism for this compound.

Hydrolytic_ROP cluster_initiation 1. Initiation (Ring Opening) cluster_propagation 2. Propagation (Chain Growth) This compound This compound (Cyclic Monomer) AminoAcid 12-Aminododecanoic Acid (Linear Monomer) This compound->AminoAcid Hydrolysis Water H₂O Water->this compound AminoAcid_prop 12-Aminododecanoic Acid Dimer Dimer AminoAcid_prop->Dimer attacks Laurolactam_prop This compound Laurolactam_prop->Dimer Polymer Polyamide 12 Chain -[NH-(CH₂)₁₁-CO]n- Dimer->Polymer + (n-2) this compound

Caption: Simplified mechanism of hydrolytic ring-opening polymerization of this compound.

References

Improving molecular weight control in Polyamide-12 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight of Polyamide-12 (PA12) during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during Polyamide-12 synthesis that can affect molecular weight control.

Issue 1: The final polymer has a lower than expected molecular weight.

  • Question: My Polyamide-12 has a significantly lower molecular weight than targeted. What are the potential causes and how can I fix this?

    Answer: A lower than expected molecular weight in Polyamide-12 can stem from several factors related to the polymerization method.

    • For Hydrolytic Polymerization:

      • Excessive Water Content: While water acts as an initiator in hydrolytic polymerization, an excess amount can lead to a higher number of polymer chains being initiated, resulting in a lower overall molecular weight. Ensure the initial water concentration is within the optimal range for your desired molecular weight.

      • High Polymerization Temperature: Excessively high temperatures can sometimes lead to side reactions or degradation, which can limit chain growth. It's important to maintain the reaction temperature within the recommended range, typically between 250°C and 300°C.[1]

      • Insufficient Reaction Time: The polymerization of laurolactam to Polyamide-12 is a step-growth process. If the reaction is stopped prematurely, the polymer chains will not have had sufficient time to grow to the desired length.

    • For Anionic Ring-Opening Polymerization (AROP):

      • High Initiator or Activator Concentration: In AROP, the molecular weight is inversely proportional to the initiator and activator concentration. A higher concentration of these species will result in a larger number of growing chains, and consequently, a lower final molecular weight. Carefully control the stoichiometry of your initiator and activator.

      • Presence of Impurities: Impurities, especially those with acidic protons (like water or alcohols), can terminate the growing polymer chains in anionic polymerization, leading to a lower molecular weight. Ensure all reagents and glassware are scrupulously dry.

    Troubleshooting Workflow for Low Molecular Weight

    low_mw_troubleshooting start Low Molecular Weight Observed check_method Identify Polymerization Method start->check_method hydrolytic Hydrolytic Polymerization check_method->hydrolytic Hydrolytic anionic Anionic Polymerization check_method->anionic Anionic check_water Verify Initial Water Content hydrolytic->check_water check_initiator Check Initiator/Activator Ratio anionic->check_initiator water_high Reduce Water Concentration check_water->water_high High check_temp Review Polymerization Temperature check_water->check_temp Optimal end Achieve Target Molecular Weight water_high->end temp_high Optimize Temperature Profile check_temp->temp_high Too High check_time Evaluate Reaction Time check_temp->check_time Optimal temp_high->end time_short Increase Reaction Time check_time->time_short Too Short check_time->end Sufficient time_short->end initiator_high Decrease Initiator/Activator Concentration check_initiator->initiator_high Too High check_impurities Assess Reagent and System Purity check_initiator->check_impurities Correct initiator_high->end impurities_present Ensure Anhydrous Conditions check_impurities->impurities_present Impurities Detected check_impurities->end Pure impurities_present->end

    Troubleshooting workflow for addressing low molecular weight in Polyamide-12 synthesis.

Issue 2: The Polydispersity Index (PDI) of the polymer is too high.

  • Question: My Polyamide-12 has a very broad molecular weight distribution (high PDI). How can I achieve a narrower distribution?

    Answer: A high PDI indicates a wide range of polymer chain lengths. To achieve a more uniform product with a narrower PDI, consider the following:

    • Ensure Homogeneous Reaction Conditions: Inconsistent temperature or poor mixing within the reactor can lead to different rates of polymerization in different zones, resulting in a broad molecular weight distribution. Ensure uniform heating and efficient stirring throughout the reaction.

    • Control the Initiation Step: A slow or non-uniform initiation process can lead to chains starting to grow at different times, contributing to a high PDI. In anionic polymerization, ensure rapid and efficient mixing of the initiator and activator with the monomer.

    • Minimize Side Reactions: Side reactions, such as chain transfer or branching, can broaden the molecular weight distribution. Optimizing reaction conditions (temperature, monomer purity) can help to minimize these unwanted reactions.

    • Consider a Controlled Polymerization Technique: For the most precise control over molecular weight and PDI, consider employing a living or controlled polymerization technique. While more complex, these methods can yield polymers with very narrow molecular weight distributions.

Issue 3: The polymerization reaction is not proceeding to completion.

  • Question: My Polyamide-12 synthesis is stalling, and I'm getting low monomer conversion. What could be the issue?

    Answer: Low monomer conversion can be due to several factors:

    • Catalyst/Initiator Deactivation: In anionic polymerization, the initiator can be deactivated by impurities. In hydrolytic polymerization, the catalyst (if used) may lose its activity. Ensure the purity of all reagents and the integrity of your catalyst/initiator.

    • Insufficient Temperature: Polymerization of this compound requires a sufficiently high temperature to proceed at a reasonable rate. For hydrolytic polymerization, temperatures are typically in the range of 250-300°C.[1] Anionic polymerization can often be carried out at lower temperatures, but still requires adequate thermal energy.

    • Poor Mass Transfer: In a heterogeneous reaction mixture, poor mixing can limit the access of the monomer to the growing polymer chains or the catalyst. Ensure efficient stirring to maintain a homogeneous reaction environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Polyamide-12?

A1: The most common commercial route for Polyamide-12 synthesis is the ring-opening polymerization of this compound.[2][3] This can be achieved through either hydrolytic polymerization or anionic ring-opening polymerization (AROP).

Q2: How does the monomer-to-initiator ratio affect the molecular weight of Polyamide-12 in anionic polymerization?

A2: In an ideal living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator. Therefore, to obtain a higher molecular weight, you should decrease the amount of initiator relative to the monomer.

Q3: What are the typical solvents used for Gel Permeation Chromatography (GPC) analysis of Polyamide-12?

A3: Due to the semi-crystalline nature and strong intermolecular hydrogen bonding of polyamides, they are often difficult to dissolve in common GPC solvents at room temperature. Common solvents for Polyamide-12 GPC analysis include:

  • Hexafluoroisopropanol (HFIP): Often used at room temperature or slightly elevated temperatures.[4]

  • Benzyl Alcohol: Typically used at elevated temperatures (e.g., 100-130°C).[5]

  • m-Cresol: Also used at high temperatures.

Q4: My Polyamide-12 is not dissolving for GPC analysis. What can I do?

A4: If you are having trouble dissolving your Polyamide-12 sample for GPC, you can try the following:

  • Increase the temperature: As mentioned, many suitable solvents for polyamides require elevated temperatures for dissolution.

  • Allow for longer dissolution times: Highly crystalline polymers may take several hours or even overnight to dissolve completely.[6]

  • Chemical Modification: A common technique to improve the solubility of polyamides in common organic solvents like tetrahydrofuran (THF) or dichloromethane is N-trifluoroacetylation. This involves reacting the amide groups with trifluoroacetic anhydride.[5]

Q5: How does reaction time generally affect the molecular weight of Polyamide-12?

A5: In general, for both hydrolytic and anionic polymerization, increasing the reaction time will lead to a higher molecular weight, up to a certain point where the reaction reaches completion or equilibrium. In some cases, prolonged reaction times at high temperatures can lead to side reactions or degradation, which might affect the final molecular weight and its distribution.[4]

Experimental Protocols

Protocol 1: Gel Permeation Chromatography (GPC) Analysis of Polyamide-12

This protocol provides a general guideline for determining the molecular weight and polydispersity of Polyamide-12 using GPC.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry Polyamide-12 sample into a vial.[7]

    • Add the appropriate volume of a suitable GPC solvent (e.g., HFIP or benzyl alcohol) to achieve a concentration of 1-2 mg/mL.[6]

    • Gently agitate the sample to aid dissolution. If necessary, heat the sample in an oven or on a heating block at the appropriate temperature for the chosen solvent until the polymer is fully dissolved. This may take several hours.

    • Allow the solution to cool to the GPC operating temperature.

    • Filter the solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulate matter.[7]

  • GPC System and Conditions:

    • Mobile Phase: Use the same solvent as used for sample preparation (e.g., HFIP or benzyl alcohol).

    • Columns: Select a set of GPC columns suitable for the expected molecular weight range of your polymer and compatible with the chosen mobile phase and temperature.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: Maintain the column and detector at a constant temperature. For high-temperature solvents like benzyl alcohol, this may be 100-130°C.[5]

    • Detector: A refractive index (RI) detector is commonly used.

  • Calibration:

    • Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). A calibration curve of log(Molecular Weight) versus elution volume/time is generated. For the most accurate results, use polyamide standards if available, or apply universal calibration principles.

  • Data Analysis:

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram.

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

GPC Analysis Workflow

gpc_workflow start Start GPC Analysis sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep system_setup GPC System Setup (Mobile Phase, Columns, Temp.) sample_prep->system_setup calibration System Calibration (Using Standards) system_setup->calibration run_sample Inject Sample and Acquire Data calibration->run_sample data_analysis Data Analysis (Calculate Mn, Mw, PDI) run_sample->data_analysis end Report Results data_analysis->end

A general workflow for GPC analysis of Polyamide-12.

Data Presentation

Table 1: Effect of Reaction Parameters on Polyamide-12 Molecular Weight (Illustrative)

ParameterChangeEffect on Molecular WeightPolymerization Method
Initial Water Content IncreaseDecreaseHydrolytic
Polymerization Temperature Significant IncreaseMay Decrease (due to side reactions)Hydrolytic / Anionic
Reaction Time IncreaseIncrease (up to completion)Hydrolytic / Anionic
Initiator Concentration IncreaseDecreaseAnionic
Activator Concentration IncreaseDecreaseAnionic

Table 2: Typical Solvents for Polyamide-12 GPC Analysis

SolventTypical Operating TemperatureNotes
Hexafluoroisopropanol (HFIP) Room Temperature - 40°C[4]Good solvent for many polyamides, but can be expensive.
Benzyl Alcohol 100 - 130°C[5]Requires a high-temperature GPC system.
m-Cresol High TemperatureGood solvent, but can be corrosive and requires careful handling.
Tetrahydrofuran (THF) Room TemperatureOnly suitable after N-trifluoroacetylation of the polyamide.[5]

References

Technical Support Center: Anionic Polymerization of Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the anionic polymerization of laurolactam. Particular focus is given to the effects of common impurities on the polymerization process and the final properties of polyamide 12 (PA12).

FAQs: Understanding Impurities in this compound Anionic Polymerization

Q1: Why is monomer purity so critical in the anionic polymerization of this compound?

Anionic polymerization proceeds via highly reactive anionic species. These intermediates are extremely sensitive to impurities that can act as terminating or transfer agents, leading to a number of undesirable outcomes, including:

  • Low molecular weight: Impurities can prematurely terminate the growing polymer chains, resulting in a lower average molecular weight and compromised mechanical properties of the final polyamide 12.[1]

  • Low conversion rate: Side reactions with impurities can consume the initiator, activator, or growing polymer chains, leading to incomplete monomer conversion and a lower yield of the desired polymer.[2]

  • Broad molecular weight distribution: The random termination of polymer chains by impurities results in a polymer with a wide range of chain lengths, which can negatively impact its physical and processing properties.

  • Discoloration: The presence of certain impurities can lead to the formation of colored byproducts, resulting in a yellow or discolored polymer.[3][4][5]

Q2: What are the most common impurities in this compound and how do they affect the polymerization?

The most common and detrimental impurities in this compound for anionic polymerization include water, carbon dioxide, oxygen, and acidic or basic compounds.

  • Water: Water is a strong inhibitor of anionic polymerization. It reacts with the highly basic initiators and growing polymer chains, leading to termination and a significant reduction in molecular weight and conversion.[6][7][8][9] Even trace amounts of moisture can have a profound negative impact.

  • Carbon Dioxide (CO₂): While often considered an impurity, CO₂ can play a complex role. It can react with the initiator and growing chains. However, under controlled conditions, CO₂ can also act as a mediating agent, potentially leading to a more controlled polymerization.[4][5][10][11] Uncontrolled atmospheric CO₂ is generally considered detrimental.

  • Oxygen: Oxygen is a potent inhibitor of anionic polymerization. It can react with the anionic species, leading to chain termination and the formation of undesirable side products, which can also contribute to discoloration.[11][12]

  • Acidic Impurities: Acidic compounds will neutralize the basic initiator and growing polymer chains, effectively stopping the polymerization.

  • Basic Impurities: While the polymerization is base-catalyzed, uncontrolled basic impurities can interfere with the desired initiator/activator system, leading to a lack of control over the polymerization kinetics and the final polymer properties.

Q3: What are the visual or measurable signs of a problematic polymerization due to impurities?

Several signs can indicate that impurities are affecting your this compound polymerization:

  • Failure to polymerize or very low yield: This is a strong indication of the presence of potent terminating agents like water or acidic impurities.

  • Low molecular weight of the final polymer: If the resulting polyamide 12 has a lower-than-expected molecular weight, it is likely that chain termination events have occurred due to impurities.

  • Discoloration (yellowing) of the polymer: This can be caused by thermo-oxidative degradation, which can be initiated or exacerbated by certain impurities and side reactions.[3][4][5][13]

  • Inconsistent polymerization rates: Variability in the polymerization time between batches can be a sign of fluctuating impurity levels in the monomer or reaction environment.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the anionic polymerization of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Polymerization High moisture content in the monomer or reaction system. 1. Dry the this compound monomer thoroughly before use. See Experimental Protocol 1: this compound Purification by Recrystallization. 2. Dry all glassware and equipment meticulously in an oven and cool under an inert atmosphere. 3. Use anhydrous solvents if applicable. 4. Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
Presence of acidic impurities. 1. Test the pH of a this compound solution. 2. Purify the monomer to remove acidic contaminants. See Experimental Protocol 1.
Inactive initiator or activator. 1. Use fresh, properly stored initiator and activator. 2. Verify the activity of the initiator and activator through a small-scale test reaction with highly purified monomer.
Low Molecular Weight of Polyamide 12 Trace amounts of water or other protic impurities. 1. Improve the drying and inert atmosphere conditions. 2. Consider using a scavenger for protic impurities, but with caution as it may interfere with the polymerization.
Incorrect initiator/activator concentration or ratio. 1. Accurately calculate and weigh the initiator and activator. 2. Optimize the initiator/activator ratio for the desired molecular weight.
Presence of chain transfer agents. 1. Ensure the purity of all reagents. 2. Analyze the monomer for potential organic impurities that could act as chain transfer agents using GC-MS. See Experimental Protocol 4.
Discoloration (Yellowing) of the Polymer Thermo-oxidative degradation. 1. Ensure a strictly oxygen-free environment during polymerization and handling of the molten polymer. 2. Avoid excessively high polymerization temperatures or prolonged reaction times.
Presence of impurities that promote degradation. 1. Use highly purified this compound. 2. Analyze the monomer for impurities that could initiate or accelerate degradation.
Side reactions. 1. Optimize the reaction conditions (temperature, initiator/activator system) to minimize side reactions.
Inconsistent Polymerization Rate Variable impurity levels in the monomer. 1. Implement a consistent monomer purification protocol. See Experimental Protocol 1. 2. Routinely test the purity of each batch of monomer. See Experimental Protocols 2 & 3.
Fluctuations in reaction temperature. 1. Ensure precise and stable temperature control of the polymerization vessel.

Quantitative Data on Impurity Effects

While extensive quantitative data for this compound is proprietary to industrial manufacturers, the following table summarizes the general and inferred quantitative impact of key impurities on anionic lactam polymerization.

ImpurityGeneral Effect on Polyamide 12 PropertiesInferred Quantitative Impact
Water Decreases molecular weight and conversion rate.Even ppm levels can be detrimental. A significant drop in molecular weight is expected with increasing water content. For ε-caprolactam, a related monomer, the polymerization rate is significantly reduced with the addition of as little as 0.02% water.[8]
Oxygen Leads to chain termination and discoloration.The presence of oxygen, even at low concentrations, can lead to a noticeable decrease in molecular weight and an increase in the yellowness index of the polymer.
Acidic Impurities Neutralizes initiator/catalyst, inhibiting polymerization.The amount of acidic impurity that can be tolerated is directly proportional to the amount of initiator used. A 1:1 stoichiometric reaction is expected.
Basic Impurities Can alter the initiation rate and control of the polymerization.The effect is highly dependent on the nature of the basic impurity and the specific initiator/activator system used.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a method for purifying this compound to remove water-soluble and other impurities.[3][13][14][15][16]

Materials:

  • Crude this compound

  • Acetonitrile (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot mixture of acetonitrile and water (e.g., 85:15 v/v). A suggested starting point is to dissolve 500g of this compound in a mixture of 850g acetonitrile and 150g water at approximately 70°C.[3]

  • Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound will crystallize. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold acetonitrile/water solvent mixture to remove any remaining mother liquor.

  • Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 80°C) until a constant weight is achieved.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using a coulometric Karl Fischer titrator.[17][18][19][20]

Materials and Equipment:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents suitable for ketones

  • Certified water standard

  • Dry syringe and needle

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the titrator to precondition the titration cell to a low, stable drift rate.

  • Accurately weigh a sample of this compound (typically 0.1-1 g, depending on the expected water content) into a dry, gas-tight syringe.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, usually in ppm or percent.

  • Periodically verify the instrument's calibration using a certified water standard.

Protocol 3: Determination of Acidic and Basic Impurities by Titration

This protocol describes a method to determine the acidic or basic content of a this compound sample.

Materials and Equipment:

  • Burette

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of hydrochloric acid (HCl, e.g., 0.01 M)

  • Standardized solution of sodium hydroxide (NaOH, e.g., 0.01 M)

  • Suitable solvent (e.g., a mixture of ethanol and water, neutralized)

  • This compound sample

Procedure for Acidic Impurities:

  • Accurately weigh a known amount of this compound and dissolve it in a neutralized solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point can be determined from the inflection point of the curve.

  • Calculate the concentration of acidic impurities based on the volume of NaOH used to reach the equivalence point.

Procedure for Basic Impurities:

  • Follow the same procedure as for acidic impurities, but titrate with the standardized HCl solution.

  • Calculate the concentration of basic impurities based on the volume of HCl used.

Protocol 4: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound purity and the identification of volatile organic impurities.[21][22][23][24][25]

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Syringe for injection

  • This compound sample

  • High-purity solvent for sample dilution (e.g., dichloromethane or acetone)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable high-purity solvent.

  • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

  • Inject a small volume of the sample solution into the GC.

  • The components of the sample will be separated in the GC column and then detected by the mass spectrometer.

  • Analyze the resulting chromatogram to determine the area of the this compound peak relative to the total area of all peaks, which gives an indication of the purity.

  • The mass spectra of any impurity peaks can be compared to spectral libraries to tentatively identify the impurities.

Visualizations

Impurity_Effects cluster_impurities Common Impurities cluster_polymerization Anionic Polymerization Stages cluster_outcomes Polymerization Outcomes Water Water (H₂O) Termination Termination Water->Termination Reacts with anions Oxygen Oxygen (O₂) Oxygen->Termination Reacts with anions Discoloration Discoloration Oxygen->Discoloration Side reactions CO2 Carbon Dioxide (CO₂) Initiation Initiation CO2->Initiation Can react with initiator Propagation Propagation CO2->Propagation Can mediate propagation Acidic Acidic Impurities Acidic->Initiation Neutralizes initiator Basic Basic Impurities Basic->Initiation Alters initiation rate Low_Conversion Low Conversion Initiation->Low_Conversion Propagation->Low_Conversion Low_MW Low Molecular Weight Termination->Low_MW Termination->Low_Conversion Broad_PDI Broad PDI Termination->Broad_PDI

Figure 1: Logical relationship of common impurities and their primary impact on the stages of anionic polymerization, leading to undesirable outcomes.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low MW, Discoloration) Check_Monomer 1. Check Monomer Purity Start->Check_Monomer Check_Inert 2. Verify Inert Atmosphere Check_Monomer->Check_Inert Purity OK Purify_Monomer Action: Purify Monomer (Recrystallization) Check_Monomer->Purify_Monomer Impurity detected Check_Reagents 3. Inspect Initiator/Activator Check_Inert->Check_Reagents Atmosphere OK Improve_Inert Action: Improve Drying & Inert Gas Purge Check_Inert->Improve_Inert Leak or moisture suspected Check_Temp 4. Review Reaction Conditions Check_Reagents->Check_Temp Reagents OK Use_Fresh_Reagents Action: Use Fresh & Properly Stored Reagents Check_Reagents->Use_Fresh_Reagents Degradation suspected Optimize_Conditions Action: Optimize Temperature & Time Check_Temp->Optimize_Conditions Conditions suboptimal Success Problem Resolved Purify_Monomer->Success Improve_Inert->Success Use_Fresh_Reagents->Success Optimize_Conditions->Success

Figure 2: A systematic workflow for troubleshooting common issues in this compound anionic polymerization.

References

Optimizing catalyst and initiator concentrations in Laurolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the anionic polymerization of laurolactam. The focus is on optimizing catalyst and initiator concentrations to achieve desired polymer properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the anionic polymerization of this compound.

Issue: Low Monomer Conversion (<98%)

  • Potential Cause: An inappropriate catalyst-to-initiator ratio can lead to incomplete polymerization. Additionally, the presence of water or other proton donors can deactivate the catalyst.[1][2][3] Insufficient catalyst or initiator concentration can also result in low conversion.

  • Recommended Solution:

    • Ensure all reactants and equipment are rigorously dried to minimize moisture content.[3]

    • Systematically vary the catalyst and initiator concentrations to find the optimal ratio for high conversion. Studies have shown that for certain systems, a higher catalyst/activator ratio can enhance monomer conversion at specific temperatures.

    • Verify the purity of the this compound monomer, as impurities can inhibit the polymerization process.

Issue: Slow Polymerization Rate / Long Solidification Time

  • Potential Cause: The concentration of the catalyst and initiator system directly influences the polymerization kinetics.[2][4] Low concentrations will result in a slower reaction. The type of catalyst and initiator used also plays a crucial role; for instance, caprolactam magnesium bromide has been shown to lead to faster solidification compared to sodium caprolactamate.[4]

  • Recommended Solution:

    • Incrementally increase the concentrations of both the catalyst and the initiator.

    • Consider using a more active catalyst/initiator system if faster polymerization is required.

    • Ensure the polymerization temperature is optimal, as temperature significantly affects the reaction rate.

Issue: Poor Mechanical Properties of the Final Polymer

  • Potential Cause: The molecular weight and crystallinity of the resulting polyamide 12 (PA12) are highly dependent on the catalyst and initiator concentrations.[1] An imbalance can lead to lower molecular weight or altered crystallinity, which in turn affects mechanical properties like tensile strength and hardness.[5][6][7]

  • Recommended Solution:

    • Optimize the catalyst and initiator concentrations to achieve the desired molecular weight. This often involves a systematic study of varying concentrations while keeping other parameters constant.

    • The catalyst/initiator ratio can influence polymer chain regularity and crystallinity.[1] Adjusting this ratio can help in fine-tuning the mechanical properties of the polymer.

Issue: Discoloration of the Polymer

  • Potential Cause: Discoloration can arise from impurities in the monomer or from side reactions occurring at high temperatures. Certain catalyst systems may also contribute to color formation.

  • Recommended Solution:

    • Ensure the this compound monomer is of high purity.

    • Optimize the polymerization temperature to avoid thermal degradation and side reactions.

    • If the catalyst is suspected, consider using an alternative system known to produce colorless polymers.

Frequently Asked Questions (FAQs)

Q1: What are common catalysts and initiators for this compound polymerization?

A1: Common catalysts for the anionic polymerization of this compound include sodium hydride (NaH) and ethyl magnesium bromide (EtMgBr).[1][4] Commonly used initiators (also referred to as activators) include N-acetylcaprolactam and isocyanates like toluene-2,4-diisocyanate (TDI).[1]

Q2: What is the typical concentration range for catalysts and initiators?

A2: The optimal concentrations can vary significantly depending on the specific catalyst/initiator system, desired polymer properties, and reaction conditions. However, studies have explored catalyst/activator ratios from 1.7 to 2, with total concentrations in the range of a few mol% relative to the monomer.[1] It is crucial to perform an optimization study for your specific system.

Q3: How does the catalyst-to-initiator ratio affect the polymerization?

A3: The catalyst-to-initiator (or activator) ratio is a critical parameter that influences monomer conversion, polymerization rate, and the final properties of the polymer, including crystallinity and mechanical strength.[1] An optimal ratio is necessary to achieve both high conversion and desired material characteristics.

Q4: Can water affect the polymerization of this compound?

A4: Yes, anionic polymerization of lactams is highly sensitive to water and other proton donors.[3] Water can react with and deactivate the anionic species, inhibiting or terminating the polymerization.[3] Therefore, it is essential to use anhydrous conditions for successful and reproducible polymerization.

Data Presentation

Table 1: Effect of Catalyst/Initiator Concentration on Polymer Properties

Catalyst SystemInitiator (Activator)Catalyst/Initiator RatioKey FindingsReference
NaHToluene-2,4-diisocyanate (TDI)Varied (e.g., 6 mol% / 3 mol%)The catalyst/activator ratio and their individual concentrations significantly impact solidification time and final polymer properties. A ratio of 2 was found to be optimal for solidification at certain temperatures.[1]
Ethyl magnesium bromide (EtMgBr)N-acetylcaprolactamNot specifiedEtMgBr showed advantages over sodium ε-caprolactamate in terms of solidification time and final properties of the synthesized polymers.[4]
Sodium caprolactamate (C10)Hexamethylene-1,6-dicarbamoylcaprolactam (C20)VariedThe degree of crystallinity depends on the activator type and concentration.[1]

Experimental Protocols

Protocol: Optimization of Catalyst and Initiator Concentrations

This protocol outlines a general methodology for systematically optimizing the concentrations of the catalyst and initiator for the anionic polymerization of this compound.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Dry the this compound monomer under vacuum at a temperature below its melting point (approx. 152°C) for several hours.[8]

    • Ensure all solvents and other reagents are anhydrous.

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), add the purified this compound monomer to a reaction vessel equipped with a mechanical stirrer and a temperature controller.

    • Heat the reactor to the desired polymerization temperature (e.g., 160-200°C) to melt the monomer.[1]

  • Experimental Design:

    • Design a matrix of experiments varying the catalyst and initiator concentrations systematically. For example, a 3x3 factorial design could be employed, testing three levels of catalyst concentration against three levels of initiator concentration.

    • Prepare stock solutions of the catalyst and initiator in a suitable anhydrous solvent if applicable.

  • Polymerization:

    • For each experiment, add the predetermined amount of catalyst to the molten this compound and allow it to react for a specified time (e.g., 5-10 minutes) to form the lactam salt.

    • Add the predetermined amount of initiator to start the polymerization.

    • Monitor the reaction progress by observing the increase in viscosity.

    • After a set reaction time, terminate the polymerization by cooling the reactor.

  • Characterization:

    • Determine the monomer conversion by techniques such as solvent extraction (e.g., with methanol) followed by gravimetric analysis.[1]

    • Characterize the molecular weight and molecular weight distribution of the resulting polymer using Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties (melting point, crystallinity) using Differential Scanning Calorimetry (DSC).

    • Evaluate the mechanical properties (e.g., tensile strength) of the polymer according to standard methods.

  • Analysis:

    • Analyze the data from the experimental matrix to determine the optimal catalyst and initiator concentrations that yield the desired combination of properties (e.g., high conversion, target molecular weight, and desired mechanical strength).

Mandatory Visualization

TroubleshootingWorkflow problem problem cause cause solution solution start Polymerization Issue Identified low_conversion Low Monomer Conversion start->low_conversion slow_rate Slow Polymerization Rate start->slow_rate poor_mechanical Poor Mechanical Properties start->poor_mechanical cause_ratio Suboptimal Catalyst/ Initiator Ratio low_conversion->cause_ratio cause_moisture Moisture Contamination low_conversion->cause_moisture cause_conc Low Catalyst/ Initiator Concentration slow_rate->cause_conc cause_mw Incorrect Molecular Weight or Crystallinity poor_mechanical->cause_mw solution_optimize_ratio Systematically Vary Catalyst/Initiator Ratio cause_ratio->solution_optimize_ratio solution_dry Ensure Anhydrous Conditions cause_moisture->solution_dry solution_increase_conc Increase Catalyst/ Initiator Concentration cause_conc->solution_increase_conc cause_mw->cause_ratio

Caption: Troubleshooting workflow for common issues in this compound polymerization.

OptimizationProtocol step step action action decision decision output output prep 1. Preparation (Dry Reactants & Glassware) setup 2. Reaction Setup (Inert Atmosphere) prep->setup design 3. Experimental Design (Concentration Matrix) setup->design polymerize 4. Polymerization design->polymerize characterize 5. Characterization (Conversion, MW, DSC) polymerize->characterize analyze 6. Data Analysis characterize->analyze optimal Optimal Concentrations Identified analyze->optimal

References

Controlling for water content in anionic polymerization of Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anionic polymerization of laurolactam. The information focuses on the critical aspect of controlling for water content to ensure successful polymerization and high-quality polyamide 12 (PA12) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound polymerization is not initiating or is proceeding extremely slowly. What are the likely causes?

A1: A failure to initiate or a significantly retarded reaction rate is most commonly due to the presence of excess water in the reaction system. Anionic polymerization of lactams is highly sensitive to proton donors like water.[1][2] Water deactivates both the initiator (catalyst) and the activator, which are essential for the ring-opening polymerization to occur.

  • Troubleshooting Steps:

    • Verify Monomer Dryness: Ensure your this compound monomer has been rigorously dried. The recommended maximum water content is below 100 ppm.[1]

    • Check Solvent and Reagent Purity: If using any solvents, ensure they are anhydrous. All reagents, including the initiator and activator, must be handled under strictly inert and dry conditions.

    • Inert Atmosphere: Confirm that your reaction vessel was properly dried (e.g., flame-dried under vacuum) and that the reaction is being conducted under a high-purity inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]

Q2: The final polymer has a high residual monomer content. What went wrong?

A2: High residual monomer content indicates incomplete conversion, which can be a direct consequence of water contamination. When water deactivates a portion of the initiator and activator, there are fewer active species available to propagate the polymerization, leading to a premature termination of chain growth.[1] Studies on the similar polymerization of caprolactam have shown that increasing water content directly leads to a higher concentration of unreacted monomer in the final product.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: If possible, use Karl Fischer titration to determine the water content of your starting this compound.

    • Review Drying Protocol: Re-evaluate your monomer drying procedure. Vacuum drying at elevated temperatures (e.g., 100°C) is a common method.[3] For extremely low water content, distillation from a drying agent like calcium hydride may be necessary.[3][4]

    • Compensate with Reagents: As an advanced strategy, the inhibiting effect of a known, small amount of water can be counteracted by adding a stoichiometric excess of both the initiator and activator.[1] However, this may affect the final polymer properties.[1]

Q3: The mechanical properties of my polyamide 12 are poor, and it seems brittle. How does water content affect this?

A3: The presence of water during polymerization can lead to a lower molecular weight and reduced crystallinity in the final polymer, negatively impacting its mechanical properties.[1] Water acts as a chain-terminating agent, preventing the formation of long polymer chains necessary for good mechanical strength. Furthermore, the disruption of the polymerization process can interfere with the orderly arrangement of polymer chains, resulting in lower crystallinity.[1] A decrease in crystallinity can lead to a softer, less rigid material.

  • Troubleshooting Steps:

    • Characterize Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) or viscosity measurements to determine the molecular weight of your polymer and compare it to expected values.

    • Analyze Thermal Properties: Use Differential Scanning Calorimetry (DSC) to assess the crystallinity of the polymer. A lower-than-expected melting enthalpy (ΔHm) can indicate reduced crystallinity.[1]

    • Strict Moisture Control: The most effective solution is to implement rigorous moisture control throughout the entire process, from monomer purification to the final polymerization setup.

Q4: Can I visually detect if water has contaminated my reaction?

A4: While there are no definitive visual cues for minor water contamination during the reaction itself, severe contamination can sometimes lead to a change in the viscosity and appearance of the polymerizing melt. However, the primary indicators are the indirect consequences observed after the experiment, such as failed polymerization, low yield, or poor polymer quality. Relying on post-synthesis characterization is the most reliable method for diagnosing the problem.

Quantitative Impact of Water

The presence of even trace amounts of water can significantly inhibit or completely halt the polymerization. The following table, based on data from the analogous anionic polymerization of caprolactam, illustrates the dramatic effect of small increases in water content on the reaction.

Water Content (% w/w)Initiator/Activator SystemObservationImpact on Polymerization
0.02%Low ConcentrationReaction rate is significantly slower than the reference without added water.Severe inhibition
0.04%Low ConcentrationNo polymerization occurs within the standard observation time (300 s).[2]Complete inhibition[2][5]
0.04%Medium ConcentrationReaction proceeds but is noticeably slower than the reference.Moderate inhibition
0.06%Medium ConcentrationNo polymerization occurs within the standard observation time (300 s).[2]Complete inhibition
0.06%High ConcentrationReaction proceeds but is slower than the reference.Minor inhibition

Data adapted from studies on ε-caprolactam, which is expected to show similar behavior to this compound.[2]

Experimental Protocols

Methodology for Drying this compound Monomer

Objective: To reduce the water content of this compound to a level suitable for anionic polymerization (ideally < 100 ppm).

Method 1: Vacuum Oven Drying

  • Place the this compound powder or flakes in a shallow, clean, and dry glass dish.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature below the melting point of this compound (m.p. ~153°C), typically around 100-110°C.

  • Apply a high vacuum (e.g., < 1 mbar).

  • Dry for a minimum of 24 hours.

  • Cool the monomer to room temperature under vacuum or in a desiccator with a high-quality desiccant before transferring it to an inert atmosphere glovebox for storage or use.

Method 2: Drying with Calcium Hydride (for rigorous drying)

  • Assemble a distillation apparatus that has been thoroughly flame-dried under vacuum and cooled under a positive pressure of inert gas (e.g., Argon).

  • In the distillation flask, add the this compound monomer and a slurry of finely ground calcium hydride (CaH₂).

  • The mixture should be stirred under an inert atmosphere for several hours (or days for very wet monomer) to allow the CaH₂ to react with any residual water.

  • After the initial drying period, heat the flask to melt the this compound and distill it under high vacuum.

  • Collect the purified, dry this compound in a receiving flask that has also been rigorously dried and kept under an inert atmosphere. This flask should be suitable for direct use in the polymerization reaction.

Methodology for Determining Residual Monomer Content

Objective: To quantify the amount of unreacted this compound in the final polyamide 12 product.

  • Sample Preparation: Accurately weigh a sample of the synthesized polyamide 12 (e.g., 1-2 grams).

  • Soxhlet Extraction: Place the polymer sample in a cellulose thimble and perform a Soxhlet extraction for an extended period (e.g., 40 hours) using a solvent in which the monomer is soluble but the polymer is not, such as toluene.[6]

  • Drying: After extraction, carefully remove the polymer sample from the thimble and dry it in a vacuum oven at 70°C for 30 hours to remove all residual solvent.[6]

  • Gravimetric Analysis: Weigh the dried, extracted polymer sample.

  • Calculation: The percentage of residual monomer can be calculated using the following formula: % Residual Monomer = [(Initial Mass - Final Mass) / Initial Mass] * 100

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Polymerization Issue Observed (e.g., No Reaction, Low Yield) Check_Water Primary Suspect: Water Contamination? Start->Check_Water Verify_Monomer Step 1: Verify Monomer Dryness (< 100 ppm) Check_Water->Verify_Monomer Yes Other_Issues Investigate Other Parameters (Initiator/Activator Ratio, Temp) Check_Water->Other_Issues No Verify_Setup Step 2: Check Reaction Setup (Inert Atmosphere, Dry Glassware) Verify_Monomer->Verify_Setup Verify_Reagents Step 3: Confirm Reagent Purity (Anhydrous Solvents) Verify_Setup->Verify_Reagents Implement_Drying Action: Implement Rigorous Drying Protocol (e.g., Vacuum Oven, CaH2) Verify_Reagents->Implement_Drying Re_Run Re-run Experiment with Strict Moisture Control Implement_Drying->Re_Run

Caption: Troubleshooting flowchart for anionic polymerization issues.

Mechanism of Water Interference

WaterInterference cluster_0 Deactivation of Initiator (Catalyst) cluster_1 Deactivation of Activator (Isocyanate Type) H2O_1 H₂O (Water) Lactam Lactam Ring (Inactive) H2O_1->Lactam OH OH⁻ (Hydroxide) H2O_1->OH Lactamate Lactam Anion (Active Initiator) Lactamate->Lactam Protonation H2O_2 H₂O (Water) CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) H2O_2->CarbamicAcid Isocyanate R-NCO (Active Activator) Isocyanate->CarbamicAcid Reaction Urea Substituted Urea (Inactive) Isocyanate->Urea Amine R-NH₂ (Primary Amine) CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 Amine->Urea Reacts with another R-NCO molecule

Caption: Reaction pathways showing deactivation by water.

References

Purification of Laurolactam monomer by distillation and crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of laurolactam monomer by distillation and crystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Troubleshooting
Question Possible Causes Solutions
Why is the vacuum pressure inconsistent or too high? - Leaks in the distillation apparatus (joints, seals).[1][2] - Inefficient vacuum pump. - Contamination in the cold trap.[1] - Degraded O-rings or gaskets.[1]- Perform a leak test on all connections.[1] - Ensure all joints are properly sealed with high-vacuum grease. - Check the vacuum pump oil and change if necessary.[1] - Clean the cold trap and ensure it is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen).
Why is the distillation rate slow or non-existent? - Insufficient heating of the distillation flask. - Vacuum pressure is not low enough.[3] - Blockage in the vapor path.- Gradually increase the heating mantle temperature. - Improve the vacuum; check for leaks. - Ensure the condenser and receiving flask are properly set up and not obstructed.
Why is the collected distillate impure? - Bumping of the liquid in the distillation flask. - Heating is too vigorous. - Foaming of the crude this compound.- Use a magnetic stirrer or boiling chips to ensure smooth boiling. - Reduce the heating rate. - Consider using an anti-foaming agent if compatible with your downstream application.
Why is there evidence of thermal degradation (darkening of residue)? - The boiling point of this compound is high, and prolonged heating can cause decomposition.[4] - Localized overheating in the distillation flask.- Use a high-quality vacuum to lower the boiling point.[3] this compound boils at 193-195 °C at 10 Torr.[5] - Ensure uniform heating with a well-fitted heating mantle and stirring.
Crystallization Troubleshooting
Question Possible Causes Solutions
Why are no crystals forming, even after cooling? - The solution is too dilute.[6][7] - The cooling process is too rapid. - Impurities are inhibiting nucleation.[6]- Concentrate the solution by evaporating some of the solvent.[6][7] - Allow the solution to cool slowly to room temperature, then transfer to an ice bath.[8] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6][7]
Why is an oil forming instead of crystals ("oiling out")? - The boiling point of the solvent is higher than the melting point of this compound (152.5 °C).[9][10] - The solution is too concentrated.[6] - The solution was cooled too quickly.[6]- Reheat the solution and add more solvent.[6] - Ensure the chosen solvent has a boiling point below the melting point of this compound. - Allow for slow cooling to promote gradual crystal growth.
Why is the crystal yield low? - Too much solvent was used for dissolution.[7] - Significant solubility of this compound in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.[7] - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Preheat the filtration funnel and flask to prevent the product from crashing out.
Why are the crystals discolored? - Presence of colored impurities in the crude material.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before crystallization.[6]

Frequently Asked Questions (FAQs)

1. What is the expected purity of this compound after distillation and crystallization?

A combination of distillation and crystallization can yield very pure this compound, often exceeding 99% purity.[4][9]

2. What are suitable solvents for the crystallization of this compound?

This compound is soluble in many organic solvents such as 1,4-dioxane, benzene, and cyclohexane.[9][10] It has limited solubility in water.[11] A mixed solvent system of acetonitrile and water has also been used effectively for purification.[12] Ethanol can be used as a good solvent, with water acting as a poor solvent for recrystallization.[13]

3. What are the key physical properties of this compound?

PropertyValue
Molar Mass 197.32 g/mol [14]
Melting Point 152.5 °C[9][10]
Boiling Point 193-195 °C at 10 Torr[5]
Appearance White to off-white crystalline solid[9][11]
Solubility in water 0.03 wt%[9]

4. How can the purity of this compound be assessed?

Several analytical methods can be used to determine the purity of this compound, including:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[10]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with crude this compound (no more than two-thirds full). Add a magnetic stir bar.

  • Initiating Vacuum: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap should be in place between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved (e.g., below 10 Torr), begin to heat the distillation flask gently with a heating mantle.

  • Distillation: The temperature will rise as lower-boiling impurities are removed. The main fraction of this compound will distill over at approximately 193-195 °C at 10 Torr.[5]

  • Collection: Collect the purified this compound in the receiving flask. It will solidify upon cooling.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Crystallization of this compound from a Solvent
  • Solvent Selection: Choose an appropriate solvent or solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., acetonitrile/water, ethanol/water).[12][13]

  • Dissolution: In a flask, add the distilled or crude this compound and the chosen solvent. Heat the mixture with stirring until the this compound is completely dissolved. Use the minimum amount of hot solvent required.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, continue to heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow This compound Purification Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation impurities_low_bp Low-Boiling Impurities (Removed) distillation->impurities_low_bp Vaporized residue_high_bp High-Boiling Residue (Removed) distillation->residue_high_bp Remains distilled_ll Distilled this compound distillation->distilled_ll Condensed crystallization Crystallization distilled_ll->crystallization impurities_soluble Soluble Impurities (in Mother Liquor) crystallization->impurities_soluble Removed by Filtration pure_ll Pure this compound (>99%) crystallization->pure_ll Isolated Crystals

Caption: Workflow for the purification of this compound.

TroubleshootingCrystallization Troubleshooting Crystal Formation start Cooled solution, no crystals? check_concentration Is the solution too dilute? start->check_concentration concentrate Evaporate some solvent and re-cool. check_concentration->concentrate Yes oiling_out Is an oil forming instead? check_concentration->oiling_out No concentrate->start induce Try to induce crystallization. scratch Scratch inner surface of the flask. induce->scratch seed Add a seed crystal. induce->seed success Crystals Formed scratch->success seed->success oiling_out->induce No reheat Reheat, add more solvent, cool slowly. oiling_out->reheat Yes reheat->start

Caption: Decision tree for troubleshooting crystallization.

References

Technical Support Center: Beckmann Rearrangement of Cyclododecanone Oxime for Laurolactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side reactions during the Beckmann rearrangement for the synthesis of Laurolactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound and Formation of a Nitrile Impurity

Q1: My reaction is producing a significant amount of a byproduct identified as a nitrile, leading to a low yield of this compound. What is causing this and how can I prevent it?

A1: The formation of a nitrile byproduct is a common issue and arises from a competing reaction known as the Beckmann fragmentation.[1] This side reaction is particularly favored under certain conditions.

Root Causes:

  • Harsh Reaction Conditions: High temperatures and strongly acidic catalysts can promote fragmentation.[2]

  • Catalyst Choice: While strong acids like sulfuric acid are effective, they can also enhance the rate of side reactions.[1]

  • Substrate Stability: The stability of the carbocation intermediate formed during the reaction can influence the fragmentation pathway.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly suppress the fragmentation pathway. For instance, in gas-phase rearrangements, increasing the temperature from 325°C to 450°C can decrease the selectivity for this compound.[3]

  • Select a Milder Catalytic System: Consider replacing strong acids with alternative catalysts that operate under milder conditions. A widely reported efficient system is the use of cyanuric chloride in combination with a co-catalyst like zinc chloride.[1][4] This system can achieve high yields of this compound with minimal side products.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are commonly used. For catalytic systems like cyanuric chloride, acetonitrile is a suitable solvent.[5]

Issue 2: Presence of Unreacted Cyclododecanone Oxime in the Final Product

Q2: After the reaction, I am observing a significant amount of unreacted starting material, cyclododecanone oxime. How can I improve the conversion rate?

A2: Incomplete conversion can be due to several factors related to the reaction setup and reagents.

Root Causes:

  • Insufficient Catalyst Activity: The catalyst may not be active enough or may have degraded.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Moisture: The presence of water can be detrimental, especially with water-sensitive catalysts like cyanuric chloride.[5]

Troubleshooting Steps:

  • Verify Catalyst Quality and Loading: Ensure the catalyst is of high purity and used in the correct molar ratio. For the cyanuric chloride/zinc chloride system, catalytic amounts (e.g., 0.5 mol % cyanuric chloride and 1 mol % zinc chloride) have been shown to be effective.[6]

  • Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material spot.[5]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle water-sensitive reagents in an inert atmosphere to prevent catalyst deactivation. Cyanuric chloride, for example, reacts violently with water.[5]

Issue 3: Formation of Polycyclic Impurities and Discoloration

Q3: The purified this compound has a yellow tint, and I've identified polycyclic impurities with 24 carbon atoms. What is the source of these impurities and how can they be removed?

A3: The formation of polycyclic substances can occur during the synthesis of this compound and these impurities are known to cause discoloration, particularly yellowing, in the final polymer (Nylon-12).[7]

Root Causes:

  • Side Reactions During Synthesis: These complex impurities can arise from side reactions during the Beckmann rearrangement.[7]

Troubleshooting Steps:

  • Purification of Cyclododecanone Oxime: The purity of the starting material is crucial. Purifying the cyclododecanone oxime before the rearrangement can reduce the formation of these byproducts.[7]

  • Post-Reaction Purification of this compound:

    • Distillation: Multistage distillation under reduced pressure is a conventional method for purifying this compound.[8]

    • Crystallization: Crystallization from a suitable solvent or solvent mixture, such as acetonitrile and water, can effectively remove these impurities and yield high-purity this compound.[7][9]

Issue 4: Potential for this compound Hydrolysis

Q4: Can the this compound product hydrolyze back to the corresponding amino acid, and how can I avoid this?

A4: Yes, this compound, being a cyclic amide, can undergo hydrolysis to form 12-aminododecanoic acid, especially under acidic or basic conditions with the presence of water.[10]

Root Causes:

  • Presence of Water: Water is necessary for the hydrolysis reaction to occur.

  • Acidic or Basic Conditions: The hydrolysis is catalyzed by both acids and bases.

Troubleshooting Steps:

  • Anhydrous Workup: During the reaction workup, minimize contact with aqueous acidic or basic solutions for extended periods.

  • Proper Storage: Store the purified this compound in a dry environment to prevent hydrolysis over time.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Gas-Phase Beckmann Rearrangement of Cyclododecanone Oxime

Reaction Temperature (°C)Cyclododecanone Oxime Conversion (%)This compound Yield (%)Cyclododecanone Yield (%)Nitrile Yield (%)
325~90Decreases with increasing temp.Increases with increasing temp.Increases with increasing temp.
375-Optimal--
450~95Lower than at 325°CHigher than at 325°CHigher than at 325°C

Data adapted from a study on Al,B-MCM-41 catalysts. The study indicates that while conversion increases with temperature, the yield of the desired this compound decreases in favor of side products.[3]

Table 2: Comparison of Catalytic Systems for Beckmann Rearrangement

Catalyst SystemTypical ConditionsThis compound Yield (%)Key Advantages
Fuming Sulfuric AcidHigh temperature, strong acidVariable, up to 98% selectivity with optimizationTraditional, well-established
Cyanuric Chloride / ZnCl₂Reflux in acetonitrile (~82°C)~90%Milder conditions, high yield, reduced side reactions
[Al,B]-BEA Zeolite (Gas Phase)~320°C, reduced pressureUp to 98% selectivityHeterogeneous catalyst, high selectivity

Yields and conditions are representative and can vary based on specific experimental parameters.[5][11]

Experimental Protocols

Protocol 1: Minimizing Side Reactions using a Mild Catalytic System

This protocol details the synthesis of this compound from cyclododecanone oxime using a cyanuric chloride and zinc chloride catalytic system to minimize side reactions like Beckmann fragmentation.

Materials:

  • Recrystallized cyclododecanone oxime

  • Anhydrous acetonitrile

  • Cyanuric chloride

  • Anhydrous zinc chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add the recrystallized cyclododecanone oxime.

  • Prepare a solution of anhydrous acetonitrile containing the catalytic amounts of cyanuric chloride (e.g., 0.5 mol %) and anhydrous zinc chloride (e.g., 1 mol %).

  • Add the acetonitrile solution to the round-bottom flask containing the oxime.

  • Equip the flask with a reflux condenser and heat the solution to reflux (approximately 82°C) for about 60 minutes.

  • Monitor the reaction completion by thin-layer chromatography (TLC), observing the disappearance of the oxime spot.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product using three portions of ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

This protocol is adapted from a procedure designed for undergraduate organic chemistry labs, highlighting its simplicity and high yield.[5]

Visualizations

Beckmann_Rearrangement_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Cyclododecanone Oxime mix Combine Oxime and Catalytic Solution start->mix reagents Prepare Anhydrous Acetonitrile with Cyanuric Chloride and ZnCl2 reagents->mix reflux Reflux at ~82°C for 60 min mix->reflux monitor Monitor by TLC reflux->monitor extract Extract with Ethyl Acetate monitor->extract Reaction Complete dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify product High-Purity this compound purify->product

Caption: Workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_problem Identify Primary Issue cluster_solution_nitrile Solutions for Nitrile Formation cluster_solution_oxime Solutions for Unreacted Oxime start Low this compound Yield nitrile High Nitrile Formation (Beckmann Fragmentation) start->nitrile unreacted_oxime High Unreacted Oxime start->unreacted_oxime temp Lower Reaction Temperature nitrile->temp catalyst Use Milder Catalyst (e.g., Cyanuric Chloride/ZnCl2) nitrile->catalyst time Increase Reaction Time unreacted_oxime->time catalyst_check Check Catalyst Activity/Loading unreacted_oxime->catalyst_check anhydrous Ensure Anhydrous Conditions unreacted_oxime->anhydrous end Improved this compound Yield temp->end catalyst->end time->end catalyst_check->end anhydrous->end

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Polyamide 12 Residual Monomer Reduction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyamide 12 (PA12). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize residual laurolactam monomer in your PA12 materials. High residual monomer content can be a concern for various applications, particularly in the medical and pharmaceutical fields where biocompatibility and low extractables are critical.[1][2]

This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you address and resolve issues related to residual monomer in your PA12 experiments.

Troubleshooting Guide

High residual monomer levels in Polyamide 12 can often be traced back to specific stages of the polymerization or post-processing workflow. This guide will help you diagnose and address potential causes.

Logical Relationship for Troubleshooting High Residual Monomer in PA12

Troubleshooting_High_Residual_Monomer cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_poly Polymerization Solutions cluster_solutions_post Post-Processing Solutions cluster_solutions_analysis Analytical Solutions Problem High Residual Monomer in Final PA12 Product Polymerization Review Polymerization Conditions Problem->Polymerization Potential Cause PostProcessing Evaluate Post-Polymerization Treatment Problem->PostProcessing Potential Cause Analysis Verify Analytical Method Problem->Analysis Potential Cause AdjustTemp Optimize Temperature Profile Polymerization->AdjustTemp AdjustH2O Adjust Water Content Polymerization->AdjustH2O AdjustResidence Increase Residence Time Polymerization->AdjustResidence AdjustCatalyst Check Catalyst/ Initiator System Polymerization->AdjustCatalyst ImplementSSP Implement/Optimize Solid State Polymerization (SSP) PostProcessing->ImplementSSP ImplementVacuum Implement/Optimize Vacuum Devolatilization PostProcessing->ImplementVacuum ImplementExtraction Implement Solvent Extraction PostProcessing->ImplementExtraction Calibrate Recalibrate Instrument Analysis->Calibrate ValidateMethod Validate Sample Preparation & Method Analysis->ValidateMethod

Caption: Troubleshooting logic for high residual monomer in PA12.

My PA12 has high residual this compound. What should I do?

High residual monomer can stem from several factors. Systematically investigate the following areas:

1. Review Your Polymerization Process:

  • Problem: Incomplete polymerization is a primary cause of high residual monomer. The ring-opening polymerization of this compound to form PA12 requires precise control of conditions to drive the reaction to completion.[3]

  • Troubleshooting Steps:

    • Verify Temperature Profile: Ensure that the polymerization temperature is within the optimal range (typically 250°C to 300°C for hydrolytic polymerization) and that a suitable temperature gradient is maintained if using a multi-stage reactor.[3] A continuous polymerization process with a temperature decreasing gradient can achieve a higher conversion rate.[3]

    • Check Water Content: For hydrolytic polymerization, the initial water content is crucial for the ring-opening reaction. The typical range is 1-10% by weight.[3] Insufficient water can lead to a slow and incomplete reaction.

    • Evaluate Residence Time: The polymerization reaction of this compound is slower than that of caprolactam (for PA6).[3] Ensure sufficient residence time in the reactor to achieve high conversion. For example, a prepolymerization time of 8 hours has been shown to be effective.[3]

    • Examine Catalyst/Initiator System: For anionic polymerization, the choice and concentration of the initiator and activator are critical.[4] An incorrect ratio or deactivation of the catalyst system can halt the polymerization prematurely.

2. Evaluate Post-Polymerization Treatments:

  • Problem: Even with optimized polymerization, some residual monomer will likely remain. Post-polymerization treatments are often necessary to reduce the monomer content to acceptable levels.

  • Troubleshooting Steps:

    • Solid State Polymerization (SSP): If you are using SSP, ensure the temperature is high enough to promote further polymerization and diffusion of the monomer out of the polymer particles, but below the melting point of the polymer (typically 140-170°C for polyamides).[5] The efficiency of SSP is also highly dependent on the use of an inert gas with a low dew point to carry away the monomer and other byproducts.[5]

    • Vacuum Devolatilization: If you are using a vacuum step, check the vacuum level, temperature, and residence time. Insufficient vacuum or temperature, or too short a residence time, will result in incomplete removal of the volatile monomer.[6] The process can be carried out on the polymer melt.[6]

    • Solvent Extraction: If you are performing an extraction, ensure the solvent is appropriate (e.g., hot water) and that the extraction time is sufficient.[1] For solid polymer, the particle size and porosity will also affect the extraction efficiency.

3. Verify Your Analytical Method:

  • Problem: The measured residual monomer content might be inaccurate due to issues with the analytical method.

  • Troubleshooting Steps:

    • Calibration: Ensure your analytical instrument (e.g., HPLC, GC) is properly calibrated with certified standards of this compound.

    • Sample Preparation: The extraction of the monomer from the polymer matrix is a critical step. Verify that your sample preparation method provides complete extraction without degrading the polymer or the monomer.

    • Method Validation: If possible, validate your method using a different analytical technique or a second laboratory to confirm your results.

Frequently Asked Questions (FAQs)

Polymerization Strategies

Q1: How can I optimize my polymerization process to minimize residual this compound from the start?

Optimizing the polymerization process is the most effective initial step. For continuous hydrolytic polymerization of this compound, a three-stage process is recommended:

  • Prepolymerization: Heat this compound with 1-10% water under pressure at temperatures between 250°C and 300°C. Implementing a temperature gradient that decreases from the top to the bottom of the reactor can significantly improve the conversion rate to over 99.5%.[3]

  • Intermediate Stage: Release the pressure of the prepolymer to atmospheric pressure.[3]

  • Post-Polymerization: Further polymerize the intermediate product under atmospheric pressure or reduced pressure with agitation to remove water byproducts and increase the molecular weight.[3]

The following table summarizes the effect of different polymerization conditions on the final residual this compound content based on examples from a patent on continuous hydrolytic polymerization.[3]

ParameterPrepolymerization TemperaturePost-Polymerization PressureResidence Time (Prepolymerization)Final Residual this compound (%)
Example 1 280°C (top) to 265°C (bottom)150 mmHg8 hours0.2%
Example 2 280°C (fixed)Atmospheric8 hours0.3%
Comparative Example 1 280°C (feed), no gradientAtmospheric8 hours2.5%
Comparative Example 2 255°C (feed), no gradientAtmospheric8 hours3.6%

Q2: What is the role of water in the hydrolytic polymerization of this compound?

Water acts as an initiator for the ring-opening polymerization of this compound. It hydrolyzes the lactam ring to form 12-aminododecanoic acid, which then initiates the polymerization process.[3] The amount of water influences the reaction rate and the final molecular weight of the polymer.

Post-Polymerization Strategies

Q3: What is Solid State Polymerization (SSP) and how does it reduce residual monomer?

Solid State Polymerization (SSP) is a process where the polymer, in the form of pellets or powder, is heated to a temperature below its melting point in a vacuum or in a stream of inert gas.[5][7] This process increases the molecular weight and reduces the content of residual monomers and oligomers. The elevated temperature increases the mobility of the polymer chains and the volatility of the residual monomer, which then diffuses out of the polymer particles and is carried away by the inert gas or removed by the vacuum.[5]

Q4: Is there quantitative data available for the effectiveness of SSP in reducing this compound in PA12?

Illustrative Data for SSP of a Polyamide (Nylon 6,6) - Not PA12

Polymerization Temperature (°C)Dew Point of Nitrogen Gas (°C)Time (hours)Increase in Relative Viscosity
160~ -402Significant
180~ -401Significant
200~ -401Very Significant
160502Moderate
200501Moderate

Q5: How does vacuum devolatilization work for reducing residual monomer?

Vacuum devolatilization involves heating the polymer melt under vacuum to remove volatile components like residual monomers.[6] The high temperature increases the vapor pressure of the monomer, and the vacuum reduces the boiling point, facilitating its evaporation from the polymer matrix. The efficiency of this process depends on the temperature, the level of vacuum, the surface area of the polymer melt, and the residence time.[8]

Q6: What is the most effective solvent for extracting residual this compound?

Hot water is a commonly used and effective solvent for extracting residual lactams from polyamides due to its polarity and the ability to swell the polymer matrix, which facilitates the diffusion of the monomer out of the polymer.[1] The extraction efficiency is dependent on the temperature of the water, the duration of the extraction, and the surface area of the polymer (i.e., smaller particle size is better).

Analytical Methods

Q7: What are the standard analytical methods for quantifying residual this compound in PA12?

Several analytical methods can be used for the quantification of residual this compound in PA12. The most common are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID).

These methods are suitable for identifying and quantifying this compound well below the specific migration limit for food contact applications.

Experimental Protocols

Workflow for Reducing and Quantifying Residual Monomer in PA12

Residual_Monomer_Workflow cluster_synthesis Synthesis cluster_post_processing Post-Processing (Optional) cluster_analysis Analysis Synthesis PA12 Polymerization (Optimized Conditions) SSP Solid State Polymerization Synthesis->SSP To further reduce monomer Vacuum Vacuum Devolatilization Synthesis->Vacuum Alternative to SSP Extraction Solvent Extraction Synthesis->Extraction Alternative post-treatment SamplePrep Sample Preparation (e.g., Dissolution/Extraction) Synthesis->SamplePrep Directly if no post-treatment SSP->SamplePrep Vacuum->SamplePrep Extraction->SamplePrep Quantification Quantification (HPLC or GC) SamplePrep->Quantification FinalProduct Final PA12 Product with Low Residual Monomer Quantification->FinalProduct

Caption: General workflow for reducing and quantifying residual monomer in PA12.

Protocol for Quantification of Residual this compound by HPLC-UV

This protocol provides a general method for the determination of residual this compound in Polyamide 12. Method parameters may need to be optimized for your specific instrument and sample matrix.

1. Materials and Reagents:

  • Polyamide 12 sample

  • This compound standard (high purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Solvent for dissolving PA12 (e.g., m-cresol, hexafluoroisopropanol - use with extreme caution in a fume hood with appropriate personal protective equipment)

  • Non-solvent for precipitation (e.g., methanol)

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • HPLC vials

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of this compound in your samples (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation (Dissolution-Precipitation Method):

  • Accurately weigh about 1 g of the PA12 sample into a glass vial.

  • Add a known volume of a suitable solvent (e.g., 10 mL of m-cresol) to dissolve the polymer. This may require heating and stirring.

  • Once the polymer is completely dissolved, precipitate the polymer by adding a known volume of a non-solvent (e.g., 20 mL of methanol) dropwise while stirring.

  • Centrifuge the mixture to separate the precipitated polymer.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol or acetonitrile. A typical starting point is 60:40 methanol:water. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 210 nm.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculate the weight percentage of residual this compound in the original PA12 sample.

Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. All experimental work should be conducted in a safe and appropriate laboratory setting by qualified personnel. Users should verify and adapt the provided information and protocols to their specific needs and equipment.

References

Optimizing temperature profiles for Laurolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ring-opening polymerization of laurolactam to synthesize polyamide 12 (PA12).

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization experiments.

Issue Potential Cause(s) Recommended Solution(s)
Yellowing or Discoloration of Polymer 1. Excessive Polymerization Temperature: Temperatures above 300°C can lead to thermal degradation and undesirable side reactions.[1] 2. Oxygen Contamination: Presence of oxygen can cause thermo-oxidative degradation. 3. Impurities in Monomer: Residual impurities in the this compound monomer can act as catalysts for side reactions.1. Optimize Temperature Profile: Maintain the polymerization temperature within the recommended range of 270°C to 300°C.[2] Consider a multi-stage temperature profile, with a higher initial temperature for ring-opening followed by a lower temperature for polycondensation.[3] 2. Inert Atmosphere: Ensure the reaction is carried out under an inert nitrogen or argon atmosphere to prevent oxidation. 3. Monomer Purification: Purify the this compound monomer before polymerization to remove impurities.
Low Monomer Conversion / High Residual Monomer 1. Insufficient Polymerization Time or Temperature: The reaction may not have reached equilibrium. 2. Inadequate Initiator/Catalyst Concentration: Incorrect amounts of water (for hydrolytic polymerization) or catalyst/activator (for anionic polymerization) can slow down the reaction rate.[4] 3. Catalyst Deactivation: High temperatures can lead to catalyst deactivation.1. Adjust Reaction Conditions: Increase the polymerization time or incrementally increase the temperature, while monitoring for degradation. A prepolymerization step at a higher temperature and pressure can improve the conversion rate.[1] 2. Optimize Initiator/Catalyst Levels: For hydrolytic polymerization, a water content of 2% to 15% by weight is often used.[2] For anionic polymerization, carefully control the catalyst-to-activator ratio.[4] 3. Select Appropriate Catalyst: Use a catalyst that is stable at the desired polymerization temperature.
Gel Formation or Inconsistent Viscosity 1. High Temperatures: Excessive heat can cause partial gelation due to side reactions.[1] 2. Non-uniform Heating: Temperature gradients within the reactor can lead to localized overheating and inconsistent polymerization. 3. Impurities: Certain impurities can act as cross-linking agents.1. Precise Temperature Control: Lower the reaction temperature and ensure it does not exceed 300°C.[1] 2. Efficient Stirring: Ensure uniform heat distribution throughout the reaction mixture with adequate agitation. 3. Use High-Purity Monomer: Start with highly purified this compound.
Poor Molecular Weight Control 1. Incorrect Initiator/Monomer Ratio: The ratio of initiator to monomer is a key determinant of the final molecular weight. 2. Presence of Water (in Anionic Polymerization): Water can interfere with the mechanism of anionic polymerization. 3. Side Reactions: Chain transfer or termination reactions can limit the growth of polymer chains.1. Accurate Stoichiometry: Carefully control the amounts of monomer, initiator, and any chain regulators. 2. Anhydrous Conditions: For anionic polymerization, ensure all reagents and equipment are thoroughly dried. 3. Optimize Temperature: Lowering the temperature can sometimes reduce the rate of side reactions relative to the rate of polymerization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the hydrolytic polymerization of this compound?

A1: The preferred temperature range for hydrolytic polymerization is typically between 250°C and 350°C.[2] A more specific range of 270°C to 330°C, and even more preferably 280°C to 300°C, is often cited to achieve a good balance between reaction rate and polymer quality, minimizing degradation.[2] A common industrial practice involves a two-stage process: a prepolymerization step at a higher temperature (around 300°C) under pressure to facilitate ring-opening, followed by a polycondensation step at a lower temperature (around 250°C) under reduced pressure to build molecular weight.[3]

Q2: How does temperature affect the rate of polymerization and the final polymer properties?

A2: Temperature has a significant impact on both the kinetics of the polymerization and the properties of the resulting polyamide 12.

  • Higher Temperatures: Increasing the temperature generally leads to a faster rate of polymerization.[5] However, temperatures exceeding 300°C can cause thermal degradation, leading to discoloration, partial gelation, and other undesirable side reactions that can negatively impact the polymer's mechanical properties.[1]

  • Lower Temperatures: Lower temperatures slow down the polymerization process, requiring longer reaction times to achieve high conversion.[1][5] However, they can provide better control over the molecular weight and structure of the polymer.[5]

An optimal temperature profile is crucial for balancing a reasonable reaction time with the desired polymer quality.

Q3: What is the role of water in the hydrolytic polymerization of this compound?

A3: In hydrolytic polymerization, water acts as an initiator. The process begins with the ring-opening of the this compound monomer by water to form 12-aminododecanoic acid. This amino acid then initiates the polymerization, and subsequent polycondensation reactions between the growing polymer chains lead to the formation of high molecular weight polyamide 12.[6] The water content is typically between 2% and 15% by weight, based on the total weight of water and monomers.[2]

Q4: What are the key differences between hydrolytic and anionic polymerization of this compound?

A4: Hydrolytic and anionic polymerization are two different methods to produce polyamide 12 from this compound.

  • Hydrolytic Polymerization: Uses water as an initiator and is typically carried out at high temperatures (250-350°C) and pressures.[1][2] It is a common industrial method.

  • Anionic Polymerization: Employs a strong base as a catalyst and an activator. This method can be performed at lower temperatures and often has a much faster reaction rate. It is essential to carry out anionic polymerization under strictly anhydrous conditions, as water can inhibit the reaction.

Q5: How can I control the molecular weight of the final polyamide 12?

A5: The molecular weight of the resulting polymer can be controlled by several factors:

  • Monomer to Initiator Ratio: In hydrolytic polymerization, the ratio of this compound to water is a primary factor.

  • Catalyst and Activator Concentrations: In anionic polymerization, the concentrations of the catalyst and activator, as well as their ratio, significantly influence the molecular weight.[4]

  • Chain Terminators: The addition of monofunctional acids or amines can be used to cap the growing polymer chains and control the final molecular weight.

  • Temperature and Reaction Time: These parameters also play a role, as they affect the extent of the polycondensation reactions.

Experimental Protocols

Protocol 1: Hydrolytic Polymerization of this compound

This protocol provides a general procedure for the laboratory-scale hydrolytic polymerization of this compound.

Materials:

  • This compound (high purity)

  • Deionized water

  • Optional: Chain terminator (e.g., acetic acid)

  • Nitrogen or Argon gas supply

  • High-pressure reactor with a stirrer, temperature controller, and pressure gauge

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Charging the Reactor: Add the desired amounts of this compound and deionized water (e.g., 95g this compound, 5g water) to the reactor. If using a chain terminator, add it at this stage.

  • Inerting: Purge the reactor with an inert gas (nitrogen or argon) for at least 15 minutes to remove all oxygen.

  • Heating and Pressurization (Prepolymerization):

    • Seal the reactor and begin stirring.

    • Heat the reactor to 280-300°C. The pressure will rise due to the water vapor. The pressure is typically maintained between 10 and 25 bar.[2]

    • Hold at this temperature and pressure for a set period (e.g., 2-4 hours) to allow for ring-opening and initial polymerization.

  • Depressurization and Polycondensation:

    • Gradually release the pressure over 30-60 minutes while maintaining the temperature.

    • Once at atmospheric pressure, continue to stir under a gentle flow of inert gas for another 2-4 hours to remove water and drive the polycondensation reaction to completion.

  • Cooling and Product Recovery:

    • Stop heating and allow the reactor to cool to room temperature under the inert atmosphere.

    • Once cooled, the solid polyamide 12 can be removed from the reactor.

Protocol 2: Anionic Polymerization of this compound

This protocol outlines a general procedure for the anionic ring-opening polymerization of this compound. Note: This reaction is highly sensitive to moisture.

Materials:

  • This compound (anhydrous)

  • Catalyst (e.g., sodium hydride (NaH) or other strong bases)

  • Activator (e.g., an isocyanate or acyl lactam)

  • Anhydrous solvent (optional, for solution polymerization)

  • Nitrogen or Argon gas supply (high purity)

  • Dry glassware and reaction setup

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

  • Monomer Melting: In a reaction vessel under a positive pressure of inert gas, melt the anhydrous this compound by heating it to just above its melting point (approx. 155-160°C).

  • Catalyst Addition: Carefully add the catalyst to the molten this compound with vigorous stirring. The lactamate anion will form.

  • Activator Addition: Once the catalyst is fully dispersed, add the activator. The polymerization will typically start immediately, as indicated by an increase in viscosity.

  • Polymerization: Maintain the temperature between 180°C and 220°C. The optimal temperature will depend on the specific catalyst/activator system used. The reaction is often very fast and can be complete in a matter of minutes.

  • Cooling and Product Recovery:

    • Once the desired viscosity is reached or the reaction is complete, stop heating and allow the polymer to cool and solidify under an inert atmosphere.

    • The solid polymer can then be removed from the vessel.

Data Presentation

Table 1: Effect of Temperature on Hydrolytic Polymerization of this compound

Temperature Profile Pressure Time Monomer Conversion (%) Resulting Polymer Properties Reference
> 300°C10-50 kg/cm ²GVariesHighRisk of thermal deterioration, gelation, and discoloration.[1]
< 300°CHigh> 10 hoursHighPotential for thermal deterioration due to prolonged time.[1]
280°C (prepolymerization)22 bar2.5 hoursHighGood quality polymer.[2]
250°C - 350°CVariesVariesHighGeneral operating range.[2]
240°C - 280°C (polycondensation)Atmospheric/ReducedVariesIncreases to equilibriumBuilds molecular weight.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis This compound This compound Monomer purification Monomer Purification This compound->purification reactor Reactor purification->reactor initiator Initiator/Catalyst (e.g., Water or NaH) initiator->reactor heating Heating to Optimal Temperature reactor->heating polymerization Polymerization (Hydrolytic or Anionic) heating->polymerization cooling Cooling polymerization->cooling product Polyamide 12 cooling->product characterization Characterization (e.g., MW, Conversion) product->characterization

Caption: Experimental workflow for this compound polymerization.

temp_effects cluster_temp Temperature Profile cluster_outcomes Polymerization Outcomes low_temp Low Temperature (< 250°C) slow_rate Slow Reaction Rate Long Polymerization Time low_temp->slow_rate low_conversion Incomplete Conversion low_temp->low_conversion opt_temp Optimal Temperature (270-300°C) good_quality Good Polymer Quality High Conversion Controlled MW opt_temp->good_quality fast_rate Fast Reaction Rate opt_temp->fast_rate high_temp High Temperature (> 300°C) high_temp->fast_rate degradation Thermal Degradation Discoloration, Gelation high_temp->degradation poor_control Poor MW Control high_temp->poor_control

Caption: Relationship between temperature and polymerization outcomes.

References

Enhancing the reaction rate of hydrolytic Laurolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and address common issues encountered during the hydrolytic polymerization of laurolactam to produce Polyamide 12 (Nylon 12).

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in hydrolytic this compound polymerization.

start Problem Identified (e.g., Slow Reaction, Low MW) check_params Verify Core Reaction Parameters: - Temperature Profile - Pressure - Water Concentration - Catalyst Concentration start->check_params params_ok Parameters within Optimal Range? check_params->params_ok adjust_params Adjust Parameters Based on Troubleshooting Guide params_ok->adjust_params No check_impurities Analyze Raw Materials for Impurities: - this compound Purity - Water Quality params_ok->check_impurities Yes adjust_params->check_params impurities_ok Impurities within Acceptable Limits? check_impurities->impurities_ok purify_materials Purify this compound or Use Higher Purity Water impurities_ok->purify_materials No review_protocol Review and Optimize Experimental Protocol: - Heating Rate - Agitation - Post-Polymerization Steps impurities_ok->review_protocol Yes purify_materials->check_impurities protocol_optimized Protocol Optimized? review_protocol->protocol_optimized implement_changes Implement Protocol Changes protocol_optimized->implement_changes No end Problem Resolved protocol_optimized->end Yes implement_changes->review_protocol

A general workflow for troubleshooting issues in hydrolytic this compound polymerization.

Q1: My polymerization reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?

A1: A slow or stalled reaction can be attributed to several factors. Here are the primary causes and their solutions:

  • Insufficient Temperature: The hydrolytic ring-opening of this compound is significantly slower than that of other lactams, such as caprolactam.[1] The initial prepolymerization stage requires high temperatures, typically between 250°C and 300°C, to facilitate the ring-opening reaction.[1][2]

    • Solution: Ensure your reaction temperature is within the optimal range. A temperature decreasing gradient from the top to the bottom of the reactor can also be beneficial.[2]

  • Low Water Concentration: Water acts as the initiator in hydrolytic polymerization.[3] An insufficient amount of water will lead to a very slow initiation and overall polymerization rate.

    • Solution: The recommended water concentration is typically between 1% and 10% by weight.[1][2] Concentrations below 1% can make the ring-opening reaction extremely difficult.[1]

  • Absence or Inadequate Catalyst: While water alone can initiate the reaction, acid catalysts are often used to accelerate the process, especially for achieving high conversion in a reasonable timeframe.[1][4]

    • Solution: Introduce an acid catalyst such as phosphoric acid or acetic acid.[3][4] The concentration of the catalyst is crucial and should be optimized for your specific conditions.

  • Presence of Impurities: Certain impurities in the this compound monomer can inhibit the polymerization reaction.

    • Solution: Ensure the purity of your this compound. Recrystallization or distillation can be used for purification.[5]

Q2: The final polyamide 12 has a low molecular weight. What could be the cause and how can I increase it?

A2: Achieving the desired molecular weight is critical for the final properties of the polymer. Low molecular weight can be caused by:

  • Excess Water: While water is necessary for initiation, an excess amount can shift the reaction equilibrium during the polycondensation stage, favoring hydrolysis of the polymer chains and leading to a lower molecular weight.[3][6]

    • Solution: Carefully control the initial water concentration. During the post-polymerization stage, applying a vacuum or purging with an inert gas can help remove the water produced during polycondensation, driving the reaction towards higher molecular weight polymer formation.[2]

  • Insufficient Post-Polymerization Time or Temperature: The polycondensation step, where the polymer chains grow, requires adequate time and temperature to reach a high molecular weight.

    • Solution: The post-polymerization is typically carried out at temperatures around 220°C to 280°C under reduced pressure or an inert atmosphere to facilitate the removal of water.[2] Ensure sufficient residence time in this stage.

  • Chain Termination Impurities: Certain impurities can act as chain terminators, preventing the polymer chains from growing to the desired length.

    • Solution: Use high-purity this compound. Analyze the monomer for any potential chain-terminating agents.

Q3: The resulting polyamide 12 is discolored (yellowish). What is the cause and how can I prevent it?

A3: Discoloration is often an aesthetic issue but can indicate underlying problems with the polymerization process.[1]

  • Thermal Degradation: High reaction temperatures above 300°C can cause thermal deterioration of the polymer, leading to discoloration and partial gelation.[1] This thermo-oxidative stress can cause minor changes in the polymer structure, resulting in a yellow appearance.[1]

    • Solution: Maintain the polymerization temperature within the recommended range (250°C - 300°C).[2] Minimize the exposure of the polymer to high temperatures for extended periods.

  • Impurities in the Monomer: Certain polycyclic impurities with heteroatoms (oxygen, nitrogen) in the this compound monomer have been identified as a cause of yellowing in the final polymer.[7]

    • Solution: Use high-purity this compound. If impurities are suspected, purify the monomer by crystallization or distillation.[7] Limiting these impurities to below 100 ppm is recommended.[7]

  • Oxidation: Exposure to oxygen at high temperatures can lead to oxidative degradation and discoloration.

    • Solution: Conduct the polymerization under an inert atmosphere, such as nitrogen, to minimize oxidation.[8]

Q4: The final polyamide 12 product is brittle. What are the potential causes and solutions?

A4: Brittleness in the final polymer can compromise its mechanical properties.

  • Low Molecular Weight: A lower molecular weight corresponds to shorter polymer chains and fewer entanglements, which can result in a more brittle material.[9][10]

    • Solution: Refer to the solutions for Q2 to increase the molecular weight of your polymer.

  • High Crystallinity: While a certain degree of crystallinity is desirable, excessively high crystallinity can lead to increased stiffness and brittleness.[9]

    • Solution: Control the cooling rate after polymerization. Faster cooling rates generally lead to lower crystallinity.

  • Degradation: Thermal or oxidative degradation can lead to chain scission, reducing the molecular weight and causing embrittlement.[11]

    • Solution: Follow the recommendations in Q3 to prevent degradation.

  • Residual Monomer: A high content of unreacted this compound can act as a plasticizer, but in some cases, it can also negatively affect the mechanical properties.

    • Solution: Optimize the reaction conditions to achieve a high conversion rate (ideally >99.5%).[2]

Q5: I am observing batch-to-batch inconsistency in my results. How can I improve reproducibility?

A5: Achieving consistent results is crucial in research and production.

  • Variability in Raw Materials: Inconsistencies in the purity of this compound or the quality of water can lead to different reaction kinetics and final polymer properties.[12][13]

    • Solution: Use raw materials from the same batch for a series of experiments. Implement rigorous quality control and testing for all incoming raw materials.[13]

  • Inconsistent Process Parameters: Small variations in temperature, pressure, water concentration, or reaction time can have a significant impact on the outcome.[14]

    • Solution: Implement strict process control and monitoring.[14] Ensure that all parameters are precisely controlled and recorded for each batch.

  • Inadequate Mixing: Poor mixing can lead to non-uniform temperature and concentration profiles within the reactor, resulting in a polymer with a broad molecular weight distribution and inconsistent properties.

    • Solution: Ensure efficient and consistent agitation throughout the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydrolytic this compound polymerization?

A1: The hydrolytic polymerization of this compound to polyamide 12 is a multi-step process:

  • Ring-Opening: The process begins with the hydrolytic ring-opening of the this compound monomer in the presence of water, which acts as an initiator. This reaction forms 12-aminododecanoic acid.[3]

  • Polycondensation: The newly formed amino acid molecules then undergo polycondensation, where the amine group of one molecule reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. This step is responsible for the growth of the polymer chains.

  • Polyaddition: Simultaneously, polyaddition reactions can occur where the amino acid reacts with another this compound monomer, leading to its ring-opening and addition to the growing polymer chain.[6]

The following diagram illustrates the simplified reaction pathway:

This compound This compound (Cyclic Monomer) RingOpening Ring-Opening (Hydrolysis) This compound->RingOpening Water Water (Initiator) Water->RingOpening AminoAcid 12-Aminododecanoic Acid (Linear Monomer) RingOpening->AminoAcid Polycondensation Polycondensation AminoAcid->Polycondensation Polyamide12 Polyamide 12 (Nylon 12) Polycondensation->Polyamide12 Water2 Water (Byproduct) Polycondensation->Water2

Simplified reaction pathway for hydrolytic this compound polymerization.

Q2: What is the optimal temperature profile for this polymerization?

A2: A multi-stage temperature profile is often employed for optimal results. The initial prepolymerization stage, where ring-opening is dominant, requires a higher temperature, typically between 280°C and 300°C.[1] This is followed by a post-polymerization or polycondensation stage at a slightly lower temperature, around 250°C to 280°C, to promote chain growth and achieve a higher molecular weight while minimizing thermal degradation.[2]

Q3: How does water concentration affect the reaction rate and the final polymer?

A3: Water plays a dual role in this reaction. It is essential as an initiator for the ring-opening of this compound. However, as a byproduct of polycondensation, its presence can limit the final molecular weight. Therefore, a balance is necessary. An initial water concentration of 1-5% by weight is generally effective for initiation.[15]

Water Concentration Effect on Reaction Rate Effect on Final Molecular Weight
< 1%Very slow initiation and overall reaction rate.[1]Can be high if polymerization proceeds, but difficult to initiate.
1 - 5%Optimal for initiating the reaction at a reasonable rate.[15]Good balance, allows for high molecular weight with proper water removal.
> 10%Can lead to issues with pressure control and foaming.[1]Tends to be lower due to the equilibrium shifting towards hydrolysis.[3][6]

Q4: Which catalysts are effective for this reaction, and how do they compare?

A4: Acid catalysts are commonly used to accelerate the hydrolytic polymerization of this compound. Phosphoric acid and acetic acid are two common choices.

Catalyst Typical Concentration Advantages Considerations
Phosphoric Acid 0.1 - 0.5 wt%Highly effective in accelerating the reaction.[4]Can be more corrosive than weaker acids.
Acetic Acid 0.1 - 1.0 wt%Less corrosive and more cost-effective.[3]May be slightly less active than strong mineral acids.

Q5: What are common impurities in this compound, and what are their effects?

A5: The purity of the this compound monomer is crucial for a successful polymerization. Common impurities can arise from the synthesis process.

  • Unreacted Precursors: Residual starting materials from the this compound synthesis can interfere with the polymerization.

  • Byproducts of Synthesis: Polycyclic compounds containing oxygen and nitrogen have been identified as impurities that can cause yellowing of the final polymer.[7]

  • Moisture: While water is a reactant, uncontrolled amounts of moisture in the monomer can make it difficult to control the polymerization.

The presence of these impurities can lead to a slower reaction rate, lower molecular weight, discoloration, and inconsistent product quality.

Q6: What analytical techniques are used to characterize the resulting Polyamide 12?

A6: Several techniques are employed to analyze the properties of the synthesized Polyamide 12:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer.[16][17]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.[6][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polyamide and identify the presence of amide bonds.

  • Tensile Testing: To evaluate the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.[18][19]

  • X-ray Diffraction (XRD): To study the crystalline structure of the polymer.[18]

Experimental Protocol: Laboratory-Scale Hydrolytic Polymerization of this compound

This protocol provides a general guideline for a laboratory-scale batch polymerization of this compound. Safety Precautions: This procedure involves high temperatures and pressures. It should be carried out in a suitable high-pressure reactor by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, heat-resistant gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all chemicals used.[15][20][21][22][23]

Materials:

  • This compound (>99% purity)

  • Deionized water

  • Phosphoric acid (or another suitable acid catalyst)

  • Nitrogen gas (high purity)

  • High-pressure stainless steel reactor with a mechanical stirrer, temperature controller, pressure gauge, and a port for gas inlet/outlet.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Charging the Reactor: Charge the reactor with a pre-weighed amount of this compound. For example, 100 g.

  • Adding Water and Catalyst: Add the desired amount of deionized water (e.g., 2 g for 2 wt%) and catalyst (e.g., 0.2 g of phosphoric acid for 0.2 wt%).

  • Inerting the Atmosphere: Seal the reactor and purge it with nitrogen gas for at least 15-20 minutes to remove any oxygen.

  • Pre-polymerization (Ring-Opening):

    • Begin stirring and start heating the reactor to the pre-polymerization temperature, for example, 280°C.

    • Monitor the pressure inside the reactor, which will increase due to the water vapor.

    • Hold the reaction at this temperature for a set period, for instance, 2-4 hours, to allow for the ring-opening reaction to proceed.[8]

  • Polycondensation:

    • After the pre-polymerization stage, gradually reduce the pressure to atmospheric pressure over about 30 minutes.[8]

    • Continue to heat the reaction mixture at a slightly lower temperature, for example, 260°C, while purging with a slow stream of nitrogen to help remove the water of condensation.

    • Continue this stage for several hours (e.g., 3-5 hours) to build up the molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Recovery:

    • Stop heating and allow the reactor to cool down under a nitrogen atmosphere.

    • Once cooled, carefully open the reactor and extrude or remove the solid polyamide 12.

  • Purification (Optional):

    • To remove any unreacted monomer, the polymer can be ground into smaller pieces and washed with hot water.

    • Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Analyze the resulting polymer using the techniques mentioned in FAQ Q6 to determine its molecular weight, thermal properties, and mechanical properties.

References

Validation & Comparative

A Comparative Guide to Validating Laurolactam Purity: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Laurolactam, a key monomer in the production of polyamides like Nylon 12, is of paramount importance. This guide provides a comparative overview of two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into detailed experimental protocols, present comparative performance data, and offer visualizations to aid in selecting the most suitable method for your specific needs.

The choice between HPLC and GC-MS for this compound purity validation depends on several factors, including the volatility of the impurities to be analyzed, the required sensitivity, and the nature of the sample matrix. While both techniques are well-suited for the analysis of this compound, they operate on different principles, offering distinct advantages and limitations.[1]

Principle of a Typical Purity Validation Workflow

The general workflow for validating the purity of a this compound sample involves several key stages, from initial sample preparation to the final analysis and data interpretation. The choice of analytical technique, either HPLC or GC-MS, will dictate the specific parameters of the subsequent steps.

Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile, Methanol for HPLC; Dichloromethane, Ethyl Acetate for GC) Sample->Dissolution Filtration Filtration (0.22 or 0.45 µm filter) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Data_HPLC Chromatogram & UV/MS Spectra HPLC->Data_HPLC Data_GCMS Chromatogram & Mass Spectra GCMS->Data_GCMS Purity_Calc Purity Calculation (% Area, External/Internal Standard) Data_HPLC->Purity_Calc Data_GCMS->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library, Reference Standards) Data_GCMS->Impurity_ID

Figure 1: General workflow for this compound purity validation.

High-Performance Liquid Chromatography (HPLC) for this compound Purity

HPLC is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. For this compound, a non-volatile compound, Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric detection is a common and effective approach.[1]

Experimental Protocol: RP-HPLC-UV

This protocol is a representative method for the analysis of this compound purity, based on established methods for similar lactam compounds.

ParameterSpecification
Chromatographic System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of this compound in 10 mL of mobile phase.
Performance Characteristics (Representative)

The following table summarizes typical performance characteristics for an HPLC method for a lactam monomer, which can be considered indicative for this compound analysis.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a boiling point of approximately 315 °C, is amenable to GC analysis. The mass spectrometer provides high selectivity and allows for the identification of unknown impurities.[2]

Experimental Protocol: GC-MS

This protocol provides a typical starting point for the GC-MS analysis of this compound, drawing from methods used for other cyclic amides.[3]

ParameterSpecification
Chromatographic System Agilent 7890 GC with 5977 MS or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Initial 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range m/z 40-450
Sample Preparation Dissolve 10 mg of this compound in 10 mL of Dichloromethane.
Performance Characteristics (Representative)

The following table outlines the expected performance characteristics of a GC-MS method for a compound similar to this compound.[2]

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound purity analysis involves a trade-off between different performance aspects. The following diagram and table provide a direct comparison to aid in this decision-making process.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: - Suitable for non-volatile compounds - No sample derivatization needed - Generally better for quantitative precision HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower resolution than capillary GC - Can consume larger volumes of solvents HPLC_Node->HPLC_Cons GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Pros Pros: - High resolution with capillary columns - Excellent for impurity identification (MS) - High sensitivity GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires volatile or semi-volatile analytes - High temperatures can degrade labile impurities - Potential for matrix effects in the ion source GCMS_Node->GCMS_Cons This compound This compound Purity Analysis This compound->HPLC_Node This compound->GCMS_Node

Figure 2: Key characteristics of HPLC and GC-MS for this compound analysis.
FeatureHPLCGC-MS
Analyte Volatility Not a limiting factorRequires volatile or semi-volatile compounds
Sample Derivatization Generally not requiredMay be necessary for certain impurities
Resolution GoodExcellent (with capillary columns)
Sensitivity Good, detector dependentVery high, especially with MS detection
Impurity Identification Possible with MS detectorExcellent due to mass spectral libraries
Quantitative Precision Generally higherCan be affected by inlet discrimination
Throughput ModerateModerate to high
Cost (Instrument) Moderate to highHigh
Solvent Consumption HigherLower

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the validation of this compound purity.

  • HPLC is often the method of choice for routine quality control due to its robustness, high precision for quantification, and its ability to analyze this compound and its non-volatile oligomers without derivatization.

  • GC-MS excels in the identification and quantification of trace-level volatile and semi-volatile impurities. Its high resolving power and the specificity of the mass spectrometer make it an invaluable tool for in-depth impurity profiling and investigational studies.

The optimal choice will ultimately depend on the specific requirements of the analysis, including the target impurities, the desired level of sensitivity, and the available instrumentation. For comprehensive characterization of this compound, a combination of both techniques can provide a complete picture of the sample's purity profile.

References

A Comparative Study of Laurolactam and Caprolactam Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization kinetics of laurolactam and caprolactam, the monomers for Nylon-12 and Nylon-6, respectively. This information is crucial for researchers and professionals involved in the development of polyamides for various applications, including specialty polymers in the pharmaceutical and medical device industries. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the comparative workflow.

Comparative Kinetic Data

The polymerization of lactams can proceed through various mechanisms, primarily anionic and hydrolytic ring-opening polymerization. The kinetics of these reactions are influenced by factors such as temperature, catalyst/initiator concentration, and the presence of water. While extensive kinetic data is available for caprolactam, quantitative data for this compound is less prevalent in readily accessible literature.

Anionic Polymerization: This method is characterized by high reaction rates, often reaching high conversion in minutes. The rate is highly dependent on the concentration of the catalyst and activator.

Hydrolytic Polymerization: This process is typically slower than anionic polymerization and involves the initial hydrolysis of the lactam to the corresponding amino acid, followed by polycondensation. It often requires higher temperatures and pressures.

Kinetic ParameterThis compound (Nylon-12)Caprolactam (Nylon-6)Notes
Activation Energy (Ea) for Anionic Polymerization Data not readily available in cited literature.67 - 79 kJ/molVaries with the catalyst and activator system used.
Reaction Rate Comparison The ring-opening reaction of this compound progresses very slowly, at a rate of 1/10th or less than that of caprolactam in hydrolytic polymerization.Significantly faster than this compound. Anionic polymerization can be completed within minutes.The higher ring strain in the seven-membered caprolactam ring contributes to its greater reactivity compared to the thirteen-membered this compound ring.
Typical Anionic Polymerization Temperature 150°C140 - 170°CPolymerization can occur above or below the melting temperature of the resulting polymer.
Typical Hydrolytic Polymerization Temperature Pre-polymerization at ~300°C, followed by polycondensation at ~250°C.Pre-polymerization at 225°C, followed by polymerization at 245-250°C.
Conversion Rates High conversion rates, up to 99.5% or more, are achievable.High conversion rates, typically 98-99%, are reported for anionic polymerization.

Experimental Protocols

The following are generalized experimental protocols for the anionic and hydrolytic polymerization of this compound and caprolactam. Specific parameters should be optimized based on the desired polymer characteristics and experimental setup.

Anionic Ring-Opening Polymerization of this compound

Objective: To synthesize Polyamide-12 (Nylon-12) via anionic ring-opening polymerization.

Materials:

  • This compound monomer

  • Catalyst (e.g., sodium hydride, sodium caprolactam)

  • Activator (e.g., N-acetyl-laurolactam, toluene diisocyanate (TDI))

  • Inert gas (e.g., nitrogen)

  • Solvent for purification (e.g., water)

Procedure:

  • Monomer Preparation: Dry the this compound monomer under vacuum to remove any traces of water, which can inhibit the anionic polymerization.

  • Reactor Setup: Assemble a flame-dried glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer and an inlet for inert gas.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Monomer Melting: Introduce the dried this compound into the reactor and heat it to a molten state (e.g., 180°C).

  • Catalyst Addition: Under a positive flow of nitrogen, add the catalyst to the molten monomer and stir until it is completely dissolved.

  • Activator Addition and Polymerization: Introduce the activator to the monomer-catalyst mixture to initiate polymerization. The reaction is often exothermic and a significant increase in viscosity will be observed.

  • Cooling and Isolation: Once the polymerization is complete, cool the reactor. The solid polymer can then be removed.

  • Purification: The polymer can be purified by washing with hot water to remove any unreacted monomer and oligomers, followed by drying under vacuum.

Hydrolytic Ring-Opening Polymerization of Caprolactam

Objective: To synthesize Polyamide-6 (Nylon-6) via hydrolytic ring-opening polymerization.

Materials:

  • ε-Caprolactam monomer

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Preparation: Add the desired amounts of ε-caprolactam and water to a high-pressure autoclave.

  • Inerting: Seal the autoclave, evacuate it, and then backfill with nitrogen gas. Repeat this cycle multiple times to ensure an inert atmosphere.

  • Pre-polymerization: Heat the reactor to approximately 225°C while stirring and maintain this temperature for about 30-60 minutes.

  • Polymerization: Increase the temperature to 245-250°C and maintain it for several hours under pressure to allow the polymerization to proceed.

  • Pressure Release and Further Polymerization: Gradually release the pressure to atmospheric pressure and continue the reaction for another hour.

  • Vacuum Step: Apply a vacuum to the reactor to remove water and drive the equilibrium towards higher molecular weight polymer. Continue the reaction under vacuum for another 1-2 hours.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it (e.g., in a water bath), and pelletize it.

  • Purification: Wash the polymer pellets with hot water to extract unreacted monomer and oligomers, followed by drying under vacuum.

Visualization of Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of this compound and caprolactam polymerization kinetics.

G cluster_0 Monomer Selection & Preparation cluster_1 Polymerization cluster_2 Kinetic Analysis cluster_3 Comparative Evaluation This compound This compound Drying Drying under Vacuum This compound->Drying Caprolactam Caprolactam Caprolactam->Drying Anionic_L Anionic Polymerization (this compound) Drying->Anionic_L Hydrolytic_L Hydrolytic Polymerization (this compound) Drying->Hydrolytic_L Anionic_C Anionic Polymerization (Caprolactam) Drying->Anionic_C Hydrolytic_C Hydrolytic Polymerization (Caprolactam) Drying->Hydrolytic_C Rate_Constant Determine Rate Constants Anionic_L->Rate_Constant Conversion_Rate Measure Conversion Rates Anionic_L->Conversion_Rate Hydrolytic_L->Rate_Constant Hydrolytic_L->Conversion_Rate Anionic_C->Rate_Constant Anionic_C->Conversion_Rate Hydrolytic_C->Rate_Constant Hydrolytic_C->Conversion_Rate Activation_Energy Calculate Activation Energy Rate_Constant->Activation_Energy Comparison Compare Kinetic Parameters and Performance Activation_Energy->Comparison Conversion_Rate->Comparison

Caption: Workflow for comparing polymerization kinetics.

A Head-to-Head Battle: Nylon-12 vs. Nylon-6 in Demanding Automotive Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the high-performance world of automotive engineering, material selection is paramount. Among the thermoplastics carving a significant niche for themselves are Polyamide 12 (Nylon-12) and Polyamide 6 (Nylon-6). Both offer a compelling balance of mechanical strength, thermal stability, and chemical resistance, making them suitable for a range of under-the-hood and interior components. However, nuanced differences in their performance profiles dictate their optimal applications. This guide provides an objective, data-driven comparison of Nylon-12 and Nylon-6 to aid researchers and engineers in making informed material choices for automotive applications.

Executive Summary: Key Performance Differences

Nylon-6 is often lauded for its superior tensile strength and higher heat deflection temperature, making it a candidate for structural components that experience significant mechanical stress and elevated temperatures.[1][2][3] Conversely, Nylon-12 shines in applications demanding dimensional stability in humid environments and superior resistance to automotive fluids, owing to its significantly lower moisture absorption and excellent chemical resistance, particularly against oils and fuels.[1][2][4][5]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for Nylon-12 and Nylon-6 based on standardized testing methodologies. These values represent typical ranges and can vary based on specific grade, reinforcement, and processing conditions.

Table 1: Mechanical Properties

PropertyTest StandardNylon-12Nylon-6
Tensile Strength (MPa)ASTM D638 / ISO 52748 - 6060 - 85
Flexural Modulus (GPa)ASTM D790 / ISO 1781.2 - 1.62.3 - 3.2
Elongation at Break (%)ASTM D638 / ISO 527100 - 30050 - 200
Izod Impact Strength, Notched (J/m)ASTM D256 / ISO 18040 - 10040 - 120

Table 2: Thermal Properties

PropertyTest StandardNylon-12Nylon-6
Heat Deflection Temperature @ 1.8 MPa (°C)ASTM D648 / ISO 7555 - 7060 - 90
Melting Point (°C)ASTM D3418 / ISO 11357175 - 180215 - 225
Continuous Service Temperature (°C)-80 - 10090 - 120

Table 3: Physical and Chemical Properties

PropertyTest StandardNylon-12Nylon-6
Water Absorption, 24hr @ 23°C (%)ASTM D570 / ISO 620.2 - 0.51.3 - 1.9
Density (g/cm³)ASTM D792 / ISO 11831.01 - 1.031.13 - 1.15
Resistance to Automotive Fuels & Oils-ExcellentGood

In-Depth Performance Analysis

Mechanical Performance: Strength vs. Flexibility

Nylon-6 typically exhibits higher tensile strength and flexural modulus, making it the more rigid of the two.[1][2] This characteristic is advantageous for applications requiring structural integrity and load-bearing capabilities, such as engine covers, gears, and intake manifolds.[1][5] In contrast, Nylon-12 demonstrates superior elongation at break, indicating greater flexibility and toughness.[2][4] This makes it an ideal choice for components that undergo repeated stress or require a degree of bendability, such as fuel lines, pneumatic tubing, and cable insulation.[1][2]

Thermal Stability: Managing Under-the-Hood Temperatures

With a higher melting point and heat deflection temperature, Nylon-6 generally offers better performance in high-temperature environments.[4][5] This is a critical factor for components located near the engine block or exhaust systems. However, the continuous service temperature of both materials can be significantly enhanced through the use of reinforcing agents like glass fibers.

The Critical Role of Moisture Absorption

One of the most significant differentiators between Nylon-12 and Nylon-6 is their interaction with moisture. Nylon-6 is considerably more hygroscopic, meaning it absorbs more water from the surrounding environment.[4][6][7] This moisture absorption can lead to dimensional changes and a reduction in mechanical properties, particularly stiffness and strength.[4][8] Nylon-12's low moisture absorption rate ensures greater dimensional stability and more consistent performance in applications exposed to humidity or direct contact with water, a crucial advantage for fuel system components and electrical connectors.[5][6][9][10]

Chemical Resistance: Fueling the Decision

Nylon-12 demonstrates superior resistance to a wide range of chemicals, especially the hydrocarbons found in automotive fuels, oils, and greases.[1][2][4] This makes it the preferred material for fuel lines, fuel filter housings, and other components within the fuel delivery system.[1][11] While Nylon-6 offers good chemical resistance, it is more susceptible to degradation from strong acids and certain polar solvents.[2][9]

Visualizing the Selection Process

The decision-making process for selecting between Nylon-12 and Nylon-6 can be visualized as a workflow that prioritizes key application requirements.

G start Automotive Application Requirement Analysis high_strength High Mechanical Strength and Rigidity? start->high_strength high_temp High Temperature Exposure? start->high_temp moisture_stability Critical Dimensional Stability in Humid Environment? start->moisture_stability chemical_resistance Direct Contact with Fuels/Oils? start->chemical_resistance high_strength->moisture_stability nylon6 Consider Nylon-6 high_strength->nylon6 Yes high_temp->chemical_resistance high_temp->nylon6 Yes nylon12 Consider Nylon-12 moisture_stability->nylon12 Yes chemical_resistance->nylon12 Yes

Material selection workflow based on primary performance needs.

The following diagram illustrates the relationship between the intrinsic properties of each nylon and their suitability for specific automotive applications.

G cluster_nylon6 Nylon-6 Properties cluster_nylon12 Nylon-12 Properties cluster_applications Automotive Applications n6_strength High Tensile Strength engine_covers Engine Covers, Gears n6_strength->engine_covers n6_stiffness High Stiffness n6_stiffness->engine_covers n6_temp Higher Heat Resistance n6_temp->engine_covers n12_moisture Low Moisture Absorption fuel_lines Fuel Lines, Connectors n12_moisture->fuel_lines n12_flexibility High Flexibility n12_flexibility->fuel_lines n12_chemical Excellent Chemical Resistance n12_chemical->fuel_lines

Mapping of material properties to suitable automotive applications.

Experimental Protocols

The data presented in this guide is based on standardized testing procedures. Below are summaries of the key experimental protocols used to evaluate the performance of these polymers.

Tensile Properties (ASTM D638 / ISO 527)
  • Objective: To determine the tensile strength, elongation, and tensile modulus of the material.

  • Methodology: A dumbbell-shaped specimen is clamped into the grips of a universal testing machine. The specimen is then pulled apart at a constant crosshead speed until it fractures. A load cell measures the applied force, and an extensometer measures the elongation. The stress is calculated by dividing the force by the cross-sectional area of the specimen, and the strain is calculated as the change in length divided by the original length. A stress-strain curve is plotted to determine the key tensile properties.[12][13]

Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75)
  • Objective: To determine the temperature at which a polymer specimen deforms under a specified load.[14]

  • Methodology: A rectangular test bar is subjected to a three-point bending load. The loaded specimen is then immersed in a temperature-controlled oil bath. The temperature of the bath is increased at a uniform rate. The HDT is the temperature at which the specimen deflects by a specified distance (typically 0.25 mm).[14]

Water Absorption (ASTM D570 / ISO 62)
  • Objective: To determine the amount of water absorbed by a plastic material when immersed in water under specified conditions.[15][16][17]

  • Methodology: A pre-weighed, dried specimen is immersed in distilled water at a controlled temperature (typically 23°C) for a specified period (e.g., 24 hours).[15][16][18] After immersion, the specimen is removed, patted dry with a lint-free cloth, and immediately re-weighed. The percentage of water absorption is calculated as the increase in weight divided by the initial weight, multiplied by 100.[16]

Chemical Resistance (ASTM D543 / ISO 175)
  • Objective: To evaluate the resistance of plastics to various chemical reagents.[19][20]

  • Methodology: Pre-weighed and measured test specimens are fully immersed in the test fluid (e.g., gasoline, motor oil) for a specified time and at a controlled temperature. After exposure, the specimens are removed, cleaned, and re-weighed and re-measured. Changes in weight, dimensions, appearance, and mechanical properties (such as tensile strength) are recorded and compared to unexposed control specimens to determine the effect of the chemical agent.[19]

Conclusion

The choice between Nylon-12 and Nylon-6 for automotive applications is not a matter of one being universally superior to the other, but rather a case of selecting the right material for the specific demands of the application. Nylon-6 offers a high-strength, high-temperature resistant solution for structural components where dimensional stability in the presence of moisture is less critical. Conversely, Nylon-12 provides unparalleled performance in applications requiring low moisture absorption, excellent chemical resistance to automotive fluids, and greater flexibility. By carefully considering the quantitative data and the specific environmental and mechanical stresses a component will face, engineers can optimize performance, durability, and cost-effectiveness in their designs.

References

A Comparative Guide to Laurolactam-Based Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of laurolactam-based copolymers, offering a comparative perspective against other commonly used polymers in drug delivery systems. The information presented herein is supported by experimental data to aid in the selection of appropriate materials for advanced pharmaceutical formulations.

Introduction to this compound-Based Copolymers

This compound is a macrocyclic lactam that serves as the monomer for polyamide 12 (PA12).[1] Through ring-opening polymerization, this compound can be copolymerized with other lactams, such as caprolactam (the monomer for polyamide 6), to form copolyamides like nylon 6/12.[1][2] These copolymers are of growing interest in the biomedical field due to their unique physicochemical properties, including mechanical strength, thermal stability, and potential for sustained drug release.[2][3] The advantages of employing polyamide-based systems in drug delivery include targeted action, sustained release, and stabilization of the incorporated drug.[3]

Characterization of this compound-Based Copolymers

A variety of analytical techniques are employed to characterize the structure, properties, and performance of this compound-based copolymers.

Table 1: Key Characterization Techniques and Their Applications

TechniquePrincipleApplications in Copolymer Characterization
Fourier Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation to identify functional groups.Confirms the chemical structure and the presence of amide and other functional groups within the copolymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Determines the copolymer composition, monomer sequencing, and microstructure.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material as a function of temperature.Determines melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity.[2]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Assesses the thermal stability and decomposition profile of the copolymer.
Scanning Electron Microscopy (SEM) Uses a focused beam of electrons to produce high-resolution images of a sample's surface.Visualizes the surface morphology and microstructure of copolymer-based nanoparticles or implants.[4]
X-Ray Diffraction (XRD) A technique used to determine the atomic and molecular structure of a crystal.Identifies the crystalline structure of the copolymer.[2]

Performance Comparison: this compound Copolymers vs. Alternatives

While direct, head-to-head comparative studies are limited, this section presents data on this compound-based copolymers and two widely used alternatives in drug delivery: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL).

This compound-Caprolactam (Nylon 6/12) Copolymers

Copolymers of this compound and caprolactam offer a balance of properties inherited from both polyamide 6 and polyamide 12. The incorporation of this compound can influence properties such as water absorption, mechanical strength, and melting temperature.[2]

Table 2: Physicochemical Properties of this compound-Caprolactam Copolymers

This compound Content (%)Melting Temperature (°C)Water Absorption (%)Impact Strength (kJ/m²)Flexural Modulus (MPa)
0 (Polyamide 6)221.52.804.52200
10205.02.105.22050
30185.51.506.81800
50178.01.108.51650

Data adapted from a study on anionic copolymerization of caprolactam and this compound. Experimental conditions may vary.[2]

Alternative Polymer 1: Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a well-established biodegradable and biocompatible copolymer used in numerous FDA-approved drug delivery systems.[5][6] Its degradation rate and drug release profile can be tailored by altering the ratio of lactic acid to glycolic acid.[5][7]

Table 3: Properties of Common PLGA Formulations

LA:GA RatioInherent Viscosity (dL/g)Degradation TimeTypical Drug Release Profile
50:500.55 - 0.75Weeks to a few monthsBiphasic, with an initial burst release followed by a slower, sustained release.[7][8]
65:350.55 - 0.75Several monthsSlower degradation and more sustained release compared to 50:50 PLGA.[7]
75:250.55 - 0.75Months to over a yearSlower degradation and prolonged drug release.[7]
85:150.55 - 0.75Over a yearVery slow degradation and extended drug release.[7]

Properties are indicative and can vary based on molecular weight, end-group chemistry, and fabrication method.[5][9]

Alternative Polymer 2: Poly(ε-caprolactone) (PCL)

PCL is a semi-crystalline, biodegradable polyester known for its slow degradation rate, making it suitable for long-term drug delivery and implantable devices.[9]

Table 4: Properties of Poly(ε-caprolactone) (PCL) for Drug Delivery

PropertyTypical ValueRelevance to Drug Delivery
Molecular Weight (Mn)10,000 - 80,000 g/mol Influences mechanical properties and degradation rate.
Melting Temperature (Tm)59 - 64 °CRelevant for processing and formulation.
Glass Transition Temp. (Tg)~ -60 °CIndicates high flexibility at physiological temperatures.
Degradation TimeMonths to several yearsSuitable for long-term, sustained-release applications.[9]

Values are approximate and depend on the specific grade and processing of the polymer.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and validation of copolymer-based drug delivery systems.

Synthesis of this compound-Based Copolymers

Anionic Ring-Opening Copolymerization of this compound and Caprolactam:

  • Monomer Preparation: A pre-determined ratio of this compound and caprolactam is melted and homogenized under a nitrogen atmosphere.

  • Initiation: A catalyst, such as sodium caprolactamate, is added to the molten monomer mixture.

  • Activation: An activator, like an N-acyllactam, is introduced to initiate the polymerization.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 160°C) for a defined period to allow for copolymer formation.[2]

  • Purification: The resulting copolymer is purified to remove unreacted monomers and catalyst residues.

In Vitro Drug Release Study

The "sample and separate" method is a common approach for evaluating the in vitro drug release from polymeric nanoparticles.[10][11]

  • Preparation of Release Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) is prepared to mimic physiological conditions.

  • Dispersion of Nanoparticles: A known quantity of drug-loaded nanoparticles is suspended in the release medium in multiple vials.

  • Incubation: The vials are incubated at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time points, a vial is removed, and the nanoparticles are separated from the supernatant by centrifugation or ultrafiltration.[11][12]

  • Drug Quantification: The concentration of the released drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important workflows in the development and evaluation of this compound-based copolymers.

SynthesisWorkflow cluster_monomers Monomer Preparation This compound This compound Melt Melt & Homogenize (Nitrogen Atmosphere) This compound->Melt Caprolactam Caprolactam Caprolactam->Melt Initiator Add Initiator (e.g., Sodium Caprolactamate) Melt->Initiator Activator Add Activator (e.g., N-acyllactam) Initiator->Activator Polymerization Polymerization (e.g., 160°C) Activator->Polymerization Purification Purification Polymerization->Purification Copolymer This compound-Caprolactam Copolymer Purification->Copolymer DrugReleaseWorkflow Start Start: Drug-Loaded Copolymer Nanoparticles Dispersion Disperse in Release Medium (e.g., PBS, pH 7.4) Start->Dispersion Incubation Incubate at 37°C with Agitation Dispersion->Incubation Sampling Sample at Predetermined Time Points Incubation->Sampling Separation Separate Nanoparticles (Centrifugation/Filtration) Sampling->Separation Quantification Quantify Drug in Supernatant (UV-Vis/HPLC) Separation->Quantification Analysis Plot Cumulative Release vs. Time Quantification->Analysis End End: Drug Release Profile Analysis->End

References

A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Oligomers in Polyamide 12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of oligomers during the synthesis of Polyamide 12 (PA12) is crucial for controlling the polymerization process and ensuring the final product's performance and safety. Mass spectrometry has emerged as a powerful analytical tool for this purpose, providing detailed information on the distribution, structure, and composition of these low molecular weight species. This guide offers an objective comparison of the primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)—along with alternative methods for the analysis of PA12 oligomers.

Mass Spectrometry Techniques: A Head-to-Head Comparison

Both MALDI-TOF MS and LC-ESI-MS offer unique advantages for the analysis of oligomers in PA12. The choice of technique often depends on the specific analytical goal, whether it be rapid screening, detailed structural elucidation, or quantitative analysis of complex mixtures.

Performance Comparison

The following table summarizes the key performance characteristics of MALDI-TOF MS and LC-ESI-MS for PA12 oligomer analysis. It is important to note that direct comparative studies on PA12 are limited; therefore, some data is extrapolated from studies on similar polyamides like PA6 and PA66.

FeatureMALDI-TOF MSLC-ESI-MS
Principle Soft ionization of a solid sample co-crystallized with a matrix, followed by time-of-flight mass analysis.Soft ionization of a liquid sample, often separated by liquid chromatography, followed by mass analysis.
Sample Type Solid or solutions that can be dried with a matrix. Well-suited for insoluble polymers.[1]Liquid samples, compatible with various solvents.
Information Provided Molar mass distributions, end-group analysis, identification of cyclic and linear oligomers.Identification and quantification of individual oligomers, separation of isomers.
Mass Range Wide mass range, suitable for higher molecular weight oligomers.Typically lower mass range, but effective for oligomers up to several thousand Daltons.
Mass Accuracy Good mass accuracy, typically in the ppm range with external or internal calibration.High mass accuracy, often in the sub-ppm to low ppm range, especially with high-resolution analyzers like Orbitrap or TOF.[2]
Resolution High resolution is achievable, allowing for the separation of closely spaced oligomer peaks.High resolution is a key feature, enabling the separation of isobaric interferences.[2]
Sensitivity High sensitivity, capable of detecting low-level oligomers.[3]High sensitivity, with detection limits reported in the µg/L range for polyamide oligomers.[4]
Quantitative Analysis Semi-quantitative due to variations in ionization efficiency and detector response. Relative quantification is more common.Good quantitative performance, especially when coupled with chromatography and using appropriate internal standards.[4]
Throughput High throughput, allowing for rapid analysis of multiple samples.Lower throughput due to the chromatographic separation step.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative experimental protocols for the analysis of PA12 oligomers using MALDI-TOF MS and LC-ESI-MS.

MALDI-TOF MS Protocol for Insoluble Polyamides

This protocol is adapted for polyamides that are poorly soluble in common organic solvents.[1]

  • Sample and Matrix Preparation:

    • Finely grind the PA12 sample and the MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB, or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile - DCTB) into powders.[5][6][7]

    • Mix the polymer and matrix powders at a weight ratio of approximately 1:1 to 1:5 (polymer:matrix).[1]

  • Target Preparation:

    • Press the mixture into a pellet.[1]

    • Alternatively, for soluble fractions, dissolve the PA12 sample and matrix in a suitable solvent (e.g., trifluoroethanol).[1] Spot the solution onto the MALDI target plate and allow it to air-dry to form co-crystals.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A TOF mass spectrometer is typically used.

    • Laser: A nitrogen laser (337 nm) is commonly employed.[8]

    • Mode: Operate in positive ion reflectron mode for better resolution.

    • Calibration: Use a suitable calibrant, either externally or by mixing it with the sample (internal calibration), to achieve high mass accuracy.

LC-ESI-MS Protocol for PA12 Oligomer Analysis

This protocol is suitable for the identification and quantification of migrating oligomers from PA12 materials.[9][10][11]

  • Sample Preparation:

    • Extract oligomers from the PA12 sample using a suitable solvent (e.g., methanol, ethanol/water mixtures).[11]

    • For migration studies, immerse the PA12 material in a food simulant (e.g., 10% ethanol) at a specified temperature and duration.[11]

    • Dilute the extract or migration solution with the initial mobile phase if necessary.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1x100mm).[9]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid (0.1%) to promote ionization.[9][10]

    • Gradient: A typical gradient would start with a higher aqueous content and ramp up to a high organic content to elute the oligomers based on their polarity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[9]

    • Injection Volume: 5-10 µL.[10]

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Range: A mass range of m/z 50-1200 is typically sufficient for low molecular weight oligomers.[9]

    • Data Acquisition: Acquire full scan data for identification and tandem MS (MS/MS) data for structural confirmation. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

Alternative Techniques for Oligomer Analysis

While mass spectrometry is a primary tool, other techniques can provide complementary information for a comprehensive analysis of PA12 oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, is a powerful technique for the structural characterization of polyamides.[12][13][14]

  • Capabilities:

    • Provides detailed information about the polymer backbone, including the identification of different repeat units in copolymers.[12][13][14]

    • Enables the identification and quantification of end-groups (e.g., acid and amine end-groups).[12][13][14]

    • Can be used to determine the concentration of residual monomer.[13]

  • Experimental Considerations:

    • PA12 samples are typically dissolved in a mixture of a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) and a deuterated solvent such as chloroform-d (CDCl3) for analysis.[12][13][14]

    • Quantitative measurements require careful experimental setup, including long relaxation delays, to ensure accurate integration of signals.[15]

Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.

  • Capabilities:

    • Primarily used to determine the molar mass distribution of the polymer.

    • Can be used as a sample clean-up technique to isolate the oligomeric fraction before analysis by other methods like mass spectrometry.[11][16]

  • Coupling with other detectors:

    • When coupled with a mass spectrometer (SEC-MS), it can provide molar mass information for individual oligomers.[17]

    • Coupling with UV and refractive index (RI) detectors allows for quantification.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of PA12 oligomers using MALDI-TOF MS and LC-ESI-MS.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis PA12 PA12 Sample Grinding Grind to Fine Powder PA12->Grinding Mixing Mix Polymer and Matrix Grinding->Mixing Matrix MALDI Matrix Matrix->Grinding Pellet Press into Pellet Mixing->Pellet MALDI_Source MALDI Ion Source (Laser Desorption/Ionization) Pellet->MALDI_Source TOF_Analyzer Time-of-Flight Mass Analyzer MALDI_Source->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

MALDI-TOF MS workflow for insoluble PA12.

LC_ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis PA12_Material PA12 Material Extraction Solvent Extraction or Migration into Simulant PA12_Material->Extraction Extract Oligomer Extract Extraction->Extract LC Liquid Chromatography (Separation) Extract->LC ESI_Source Electrospray Ion Source LC->ESI_Source MS_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->MS_Analyzer Data Data Acquisition & Analysis MS_Analyzer->Data

LC-ESI-MS workflow for PA12 oligomers.

Conclusion

The analysis of oligomers in Polyamide 12 synthesis is a multifaceted challenge that can be effectively addressed by a range of analytical techniques. Mass spectrometry, particularly MALDI-TOF MS and LC-ESI-MS, provides unparalleled detail regarding the chemical composition and distribution of these species. MALDI-TOF MS is a high-throughput technique well-suited for characterizing the overall oligomer distribution, including for insoluble samples. LC-ESI-MS excels in the detailed separation and quantification of individual oligomers in complex mixtures. Complementary techniques like NMR and SEC offer valuable structural and molar mass information, respectively. The selection of the most appropriate analytical strategy will depend on the specific research question, sample properties, and desired level of detail. By leveraging the strengths of these techniques, researchers can gain a comprehensive understanding of the oligomeric landscape in PA12, leading to improved process control and product quality.

References

A Comparative Analysis of the Mechanical Properties of Nylon 12 and Nylon 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polyamide Selection

Nylon 12 and Nylon 6 are two of the most prevalent polyamides in a multitude of industrial and research applications. Their distinct molecular structures give rise to a range of mechanical properties that dictate their suitability for specific uses. This guide provides a comprehensive comparison of their mechanical performance, supported by experimental data and standardized testing protocols, to aid in informed material selection for critical applications.

Executive Summary

Nylon 6 generally exhibits higher tensile strength and hardness, making it a preferred choice for applications requiring structural rigidity and wear resistance.[1][2] In contrast, Nylon 12 is characterized by its lower moisture absorption, superior dimensional stability, and greater flexibility, rendering it ideal for precision parts and applications in humid environments.[3][4][5] The fundamental difference lies in their molecular structure: Nylon 6 is synthesized from caprolactam, which has six carbon atoms, while Nylon 12 is produced from laurolactam, containing twelve carbon atoms.[2][6] This longer hydrocarbon chain in Nylon 12 reduces the concentration of amide groups, leading to lower water absorption and increased flexibility.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of Nylon 12 versus Nylon 6. The data presented are typical values and may vary depending on the specific grade, processing conditions, and moisture content of the material.

Mechanical PropertyNylon 12Nylon 6Test Standard
Tensile Strength 48 - 58 MPa60 - 85 MPaASTM D638
Elongation at Break 50 - 300 %30 - 300 %ASTM D638
Young's Modulus 1.1 - 1.8 GPa2.1 - 3.8 GPaASTM D638
Flexural Modulus 1.2 - 1.5 GPa2.1 - 3.0 GPaASTM D790
Izod Impact Strength 30 - 100 J/m40 - 110 J/mASTM D256
Charpy Impact Strength 20 - No Break (kJ/m²)Not specified in searched resultsISO 179
Rockwell Hardness R108 - R118R115 - R120ASTM D785
Water Absorption (24h) 0.2 - 0.5 %1.3 - 1.9 %ASTM D570

Experimental Protocols

The mechanical properties presented in this guide are determined by standardized testing methods to ensure accuracy and comparability. Below are detailed summaries of the key experimental protocols.

ASTM D638: Tensile Properties of Plastics

This test method determines the force required to break a plastic specimen and the extent to which the specimen stretches or elongates to that breaking point.

  • Specimen Preparation: Test specimens are typically injection molded or machined into a "dog-bone" shape. The dimensions of the specimen depend on the specific type of material being tested.

  • Procedure:

    • The thickness and width of the central, narrow section of the specimen are measured.

    • The specimen is mounted securely in the grips of a universal testing machine.

    • An extensometer is attached to the specimen to measure elongation accurately.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.

    • The force and elongation are continuously recorded.

  • Data Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial, linear portion of the stress-strain curve.

ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics

This test method measures the force required to bend a plastic beam and is used to determine the material's stiffness and flexural strength.

  • Specimen Preparation: Rectangular specimens of a specified length, width, and thickness are used.

  • Procedure:

    • The dimensions of the specimen are measured.

    • The specimen is placed on two supports.

    • A load is applied to the center of the specimen at a constant rate, causing it to bend.

    • The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Calculation:

    • Flexural Strength: The maximum stress the material can withstand before yielding or breaking in a flexure test.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain curve.

ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics

This test measures the impact resistance of a material, which is its ability to withstand a sudden applied load.

  • Specimen Preparation: A rectangular bar specimen is prepared, often with a V-notch machined into it to create a stress concentration point.

  • Procedure:

    • The specimen is clamped vertically in a pendulum impact testing machine.

    • The pendulum is released from a specified height and strikes the notched side of the specimen.

    • The energy absorbed by the specimen in breaking is measured by the height to which the pendulum swings after impact.

  • Data Calculation: The impact strength is calculated as the energy absorbed divided by the thickness of the specimen.

ASTM D785: Rockwell Hardness of Plastics and Electrical Insulating Materials

This test method determines the hardness of a material by measuring the depth of penetration of an indenter.

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is typically used.

  • Procedure:

    • A minor load is first applied to the specimen to set a zero reference point.

    • A major load is then applied for a specified duration.

    • The major load is removed, and the final depth of indentation is measured after a short recovery period.

  • Data Calculation: The Rockwell hardness number is an inverse function of the depth of the indentation. A higher number indicates a harder material.

Structure-Property Relationship

The differences in the mechanical properties of Nylon 12 and Nylon 6 are a direct consequence of their molecular structures. The following diagram illustrates this relationship.

G Relationship Between Molecular Structure and Mechanical Properties of Nylon 12 vs. Nylon 6 cluster_n12 Nylon 12 cluster_n6 Nylon 6 N12_Structure Longer Hydrocarbon Chain (12 Carbon Atoms) N12_Amide Lower Amide Group Concentration N12_Structure->N12_Amide leads to N12_Properties Lower Water Absorption Higher Flexibility Good Dimensional Stability N12_Amide->N12_Properties results in N6_Structure Shorter Hydrocarbon Chain (6 Carbon Atoms) N6_Amide Higher Amide Group Concentration N6_Structure->N6_Amide leads to N6_Properties Higher Water Absorption Higher Tensile Strength Higher Hardness N6_Amide->N6_Properties results in

Caption: Molecular structure dictates the mechanical properties of Nylon 12 and Nylon 6.

Conclusion

The choice between Nylon 12 and Nylon 6 is contingent upon the specific requirements of the application. For components demanding high strength, stiffness, and wear resistance, where moisture exposure is minimal, Nylon 6 is a robust and cost-effective solution.[1] Conversely, for applications that necessitate high dimensional stability, flexibility, and consistent performance in humid or aqueous environments, Nylon 12 is the superior material, albeit at a higher cost.[4] A thorough understanding of the mechanical trade-offs, as detailed in this guide, is paramount for successful material selection in research, development, and manufacturing.

References

A Comparative Guide to the Chemical Resistance of PA12 and PA6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Polyamide 12 (PA12) and Polyamide 6 (PA6) reveals distinct differences in their chemical resistance, a critical factor for applications in laboratory equipment, drug delivery systems, and manufacturing components. This guide provides a comprehensive comparison of their performance when exposed to various chemical agents, supported by established experimental protocols.

Polyamide 12 (PA12) generally exhibits superior chemical resistance compared to Polyamide 6 (PA6), primarily attributed to its lower moisture absorption and different chemical structure. PA12, with its longer carbon chains and lower concentration of amide groups, is less susceptible to hydrolysis and attack by a wide range of chemicals. This makes it a preferred material for applications requiring high reliability in chemically aggressive environments.[1][2][3][4][5][6] In contrast, PA6, while offering good mechanical properties, has a higher propensity to absorb moisture, which can negatively impact its dimensional stability and chemical resistance, particularly against aqueous solutions, acids, and bases.[1][4][6]

Quantitative Comparison of Chemical Resistance

The following table summarizes the chemical resistance of PA12 and PA6 to various classes of chemicals. The ratings are based on a comprehensive review of publicly available data and industry literature. It is important to note that the actual performance can vary depending on the specific grade of the polymer, temperature, concentration of the chemical, and exposure duration.

Chemical ClassPA12 ResistancePA6 ResistanceEffects on Mechanical Properties
Acids, Dilute/Weak Good to ExcellentFair to GoodPA6 may experience a greater reduction in tensile strength and elongation.[3]
Acids, Concentrated/Strong Poor to FairPoorBoth materials will degrade, showing significant loss of mechanical properties. PA6 is more rapidly attacked.[7]
Bases Good to ExcellentFair to GoodPA6 is more susceptible to degradation, especially at elevated temperatures.
Alcohols ExcellentGoodMinimal impact on PA12. PA6 may experience slight swelling and plasticization.[7]
Hydrocarbons (Aliphatic & Aromatic) ExcellentGoodBoth materials generally show good resistance, but PA6 may have higher absorption of some aromatic hydrocarbons.[7]
Oils and Greases ExcellentExcellentBoth materials are well-suited for applications involving contact with oils and greases.[3]
Ketones GoodFairPA6 is more prone to swelling and a reduction in mechanical strength.
Esters GoodFairSimilar to ketones, PA6 shows greater susceptibility to chemical attack.
Chlorinated Solvents FairPoorBoth materials can be attacked, with PA6 showing more significant degradation.
Aqueous Salt Solutions ExcellentGoodPA12's lower water absorption provides better long-term stability.[2]
Hot Water/Steam (Hydrolysis) GoodPoorPA12 exhibits significantly better resistance to hydrolysis, a key advantage in many applications.[8]

Experimental Protocols for a Deeper Understanding

The chemical resistance of polymers is experimentally determined using standardized testing methods. The most common standards are ASTM D543 and ISO 22088. These protocols provide a framework for evaluating the effect of chemicals on the properties of plastics.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for assessing the resistance of plastics to various chemical reagents.[9][10][11] The test involves immersing plastic specimens in the chemical for a specified duration and at a controlled temperature.[9][12] The effects on the material are quantified by measuring changes in weight, dimensions, and mechanical properties before and after exposure.[9][13]

Key Experimental Steps:

  • Specimen Preparation: Standard test specimens (e.g., tensile bars, disks) are prepared from the polymer being tested.

  • Initial Measurements: The initial weight, dimensions, and mechanical properties (such as tensile strength and elongation at break) of the specimens are measured and recorded.[13]

  • Immersion: The specimens are fully immersed in the chemical reagent in a sealed container.[13]

  • Controlled Conditions: The immersion is carried out for a predetermined period (e.g., 24, 168, or 500 hours) and at a specified temperature (e.g., 23°C or 50°C).

  • Final Measurements: After the exposure period, the specimens are removed, cleaned, and re-measured for weight, dimensions, and mechanical properties.[13]

  • Data Analysis: The percentage change in weight, dimensions, and mechanical properties is calculated to determine the chemical resistance.

ISO 22088: Plastics — Determination of resistance to environmental stress cracking (ESC)

This standard specifies methods for determining the susceptibility of thermoplastics to environmental stress cracking when subjected to a constant strain or load in the presence of chemical agents.[14][15] This is a critical test for materials used in applications where they are under mechanical stress while being exposed to chemicals.

Bent Strip Method (ISO 22088-3):

  • Specimen Preparation: Rectangular specimens of the plastic material are prepared.[16]

  • Application of Strain: The specimens are bent and clamped onto a former with a specific radius to induce a known level of strain on the outer surface.[17][18]

  • Chemical Exposure: The strained specimens are then exposed to the chemical environment, either through immersion or by applying the chemical to the surface.[16][18]

  • Observation: The specimens are observed over time for the appearance of crazes or cracks on the surface.[18]

  • Evaluation: The resistance to ESC is evaluated by noting the time to the first appearance of cracking or by measuring the change in mechanical properties after a specific exposure time.[16]

Visualizing the Process and Material Hierarchy

To better understand the experimental workflow and the relationship between these materials, the following diagrams are provided.

G Chemical Resistance Testing Workflow (ASTM D543) cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Test Specimens B Initial Measurement (Weight, Dimensions, Mechanical Properties) A->B Conditioning C Immerse Specimens in Chemical Reagent B->C D Maintain Controlled Temperature and Duration C->D E Remove and Clean Specimens D->E F Final Measurement (Weight, Dimensions, Mechanical Properties) E->F G Calculate Percentage Change F->G Comparison

Workflow for ASTM D543 chemical resistance testing.

G Hierarchical Classification of Polyamides cluster_aliphatic Polyamides (PA) Polyamides (PA) Aliphatic Polyamides Aliphatic Polyamides Polyamides (PA)->Aliphatic Polyamides Aromatic Polyamides Aromatic Polyamides Polyamides (PA)->Aromatic Polyamides PA6 PA6 Aliphatic Polyamides->PA6 PA12 PA12 Aliphatic Polyamides->PA12 PA66 PA66 Aliphatic Polyamides->PA66 PA11 PA11 Aliphatic Polyamides->PA11

Hierarchical classification of common polyamides.

References

A Comparative Analysis of Moisture Absorption in Laurolactam-Based Polyamides and Other Common Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the moisture absorption properties of Polyamide 12 (PA12) in comparison to Polyamide 6 (PA6) and Polyamide 66 (PA66), complete with experimental data and detailed methodologies.

Laurolactam-based polyamides, specifically Polyamide 12 (PA12), are renowned for their excellent dimensional stability and consistent mechanical performance in varying environmental conditions.[1] A key factor contributing to these properties is their significantly lower moisture absorption compared to other widely used polyamides such as Polyamide 6 (PA6) and Polyamide 66 (PA66).[1][2] This guide provides a comprehensive comparison of the moisture absorption characteristics of these materials, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Moisture Absorption

The moisture absorption of polyamides is a critical parameter that influences their mechanical, thermal, and electrical properties. The extent of water uptake is primarily dependent on the density of amide groups in the polymer chain; a lower density results in lower moisture absorption. PA12, with its long hydrocarbon chain between amide linkages, exhibits the lowest water absorption among the three polyamides discussed.[1]

The following tables summarize the typical moisture absorption values for PA12, PA6, and PA66 under various standard conditions.

Table 1: Equilibrium Moisture Content at 23°C

Polyamide GradeConditionEquilibrium Moisture Content (%)
PA12 50% Relative Humidity~0.7
Water Immersion (Saturation)~1.5
PA6 50% Relative Humidity~2.7
Water Immersion (Saturation)~9.5
PA66 50% Relative Humidity~2.5
Water Immersion (Saturation)~8.5

Table 2: Water Absorption after 24-hour Immersion at 23°C

Polyamide GradeWater Absorption (%)
PA12 0.25
PA6 1.3 - 1.9
PA66 1.0 - 1.5

Table 3: Comparison of Water Diffusion Coefficients at 23°C

Polyamide GradeDiffusion Coefficient (m²/s)
PA12 Slower diffusion rate (specific values vary by grade and testing method)
PA6 ~3.6 x 10⁻¹³[3]
PA66 Values reported in the range of 1.1 x 10⁻¹⁴ (in rubbery state) to being almost independent of water activity below Tg[4][5]

Note: The diffusion coefficient is highly dependent on temperature, humidity, and the crystalline structure of the polymer. The values presented are for comparative purposes and may vary based on specific material grades and testing conditions.

The Impact of Moisture Absorption on Polyamide Properties

The absorption of water molecules into the polyamide matrix acts as a plasticizer, leading to several changes in material properties:

  • Dimensional Stability: Increased moisture content causes swelling of the material. Due to its low water absorption, PA12 exhibits superior dimensional stability compared to PA6 and PA66.[2]

  • Mechanical Properties: Moisture absorption generally leads to a decrease in tensile strength and stiffness, but an increase in impact strength and elongation at break. Because PA12 absorbs minimal water, its mechanical properties remain more consistent across different humidity levels.

  • Thermal Properties: The glass transition temperature (Tg) of polyamides decreases with increased moisture content. This can affect the material's performance at elevated temperatures.

  • Electrical Properties: Water absorption can negatively impact the electrical insulating properties of polyamides. PA12's low moisture uptake makes it a more reliable choice for electrical and electronic applications where stable dielectric properties are crucial.

Experimental Protocols for Measuring Moisture Absorption

The standard test methods for determining the water absorption of plastics are ASTM D570 and ISO 62.[6][7][8][9][10][11][12][13][14][15] These methods provide a framework for quantifying the amount of water absorbed by a material under specified conditions.

Detailed Methodology: ASTM D570 - Standard Test Method for Water Absorption of Plastics

This method determines the relative rate of water absorption by plastics when immersed in water.[6][10][11][12][14]

1. Specimen Preparation:

  • Specimens are typically disks of 50.8 mm (2 inches) in diameter and 3.2 mm (1/8 inch) thick.
  • The surfaces of the specimens must be smooth and free from any contaminants.
  • Three specimens are typically used for each test.

2. Initial Conditioning and Weighing:

  • The specimens are dried in an oven at a specified temperature (e.g., 50 ± 3°C for 24 hours) to remove any initial moisture.[12]
  • After drying, the specimens are placed in a desiccator to cool to room temperature.
  • Once cooled, each specimen is weighed to the nearest 0.1 mg. This is the "Conditioned Weight".

3. Immersion:

  • The weighed specimens are then completely immersed in distilled water maintained at a controlled temperature, typically 23 ± 1°C.[10][11]
  • Common immersion periods include 24 hours or immersion until equilibrium (saturation) is reached.[12] For the saturation test, specimens are weighed periodically (e.g., every 24 hours) until the change in weight is negligible.

4. Final Weighing:

  • After the specified immersion period, the specimens are removed from the water.
  • Each specimen is quickly patted dry with a lint-free cloth to remove surface water.
  • Immediately after drying, each specimen is weighed to the nearest 0.1 mg. This is the "Wet Weight".

5. Calculation:

  • The percentage increase in weight during immersion is calculated as follows:

Detailed Methodology: ISO 62 - Plastics — Determination of water absorption

This international standard specifies procedures for determining the moisture absorption properties of solid plastics.[7][8][9][13][15]

1. Specimen Preparation:

  • Specimens are typically square plates of 60 mm x 60 mm with a thickness of 1 mm.
  • The surfaces must be clean and free of any processing aids or contaminants.

2. Initial Conditioning and Weighing:

  • Specimens are dried in an oven at 50 ± 2°C for 24 ± 1 hour.[9]
  • They are then cooled to room temperature in a desiccator.
  • Each specimen is weighed to a constant mass (m1), which is considered the initial mass.

3. Exposure to Moisture:

  • Method 1: Immersion in water at 23°C: Specimens are immersed in distilled water at 23 ± 2°C.
  • Method 2: Immersion in boiling water: Specimens are immersed in boiling distilled water.
  • Method 3: Exposure to 50% relative humidity: Specimens are placed in a controlled environment at 23 ± 2°C and 50 ± 5% relative humidity.
  • The duration of exposure is either a prescribed time (e.g., 24 hours) or until equilibrium is reached.

4. Final Weighing:

  • After exposure, specimens are removed, and any surface moisture is wiped off.
  • The specimens are then weighed to determine the final mass (m2).

5. Calculation:

  • The water absorption is calculated as a percentage of the initial mass:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the moisture absorption of polyamides according to standard testing protocols.

Moisture_Absorption_Workflow cluster_prep Specimen Preparation cluster_conditioning Initial Conditioning & Weighing cluster_exposure Moisture Exposure cluster_final Final Weighing & Calculation Prep Prepare Specimens (e.g., molding, machining) Clean Clean and Dry Specimens Prep->Clean Dry Oven Drying Clean->Dry Cool Cool in Desiccator Dry->Cool Weigh_Initial Weigh Initial Mass (m1) Cool->Weigh_Initial Immersion Immerse in Water (e.g., 23°C or boiling) Weigh_Initial->Immersion Humidity Expose to Controlled Humidity (e.g., 50% RH) Weigh_Initial->Humidity Remove Remove from Exposure Immersion->Remove Humidity->Remove Wipe Wipe Surface Moisture Remove->Wipe Weigh_Final Weigh Final Mass (m2) Wipe->Weigh_Final Calculate Calculate % Water Absorption Weigh_Final->Calculate

References

A Comparative Guide to the Thermal Analysis of Polyamide 12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the thermal properties of Polyamide 12 (PA12) with other common polyamides, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is intended for researchers, scientists, and professionals in drug development and material science who utilize these polymers.

Introduction to Thermal Analysis of Polyamide 12

Polyamide 12 (PA12) is a semi-crystalline thermoplastic known for its excellent mechanical properties, low water absorption, and high dimensional stability.[1][2] Thermal analysis techniques like DSC and TGA are crucial for characterizing PA12 to determine its processing window and performance at elevated temperatures. DSC measures heat flow associated with thermal transitions, identifying key parameters such as glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. TGA measures mass loss as a function of temperature, revealing the material's thermal stability and decomposition profile.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and comparable thermal analysis data.

2.1 Differential Scanning Calorimetry (DSC)

The DSC protocol is designed to determine the transition temperatures and enthalpies of PA12. A typical procedure follows ASTM E1356 or similar standards.

  • Sample Preparation: 5-10 mg of the PA12 sample is hermetically sealed in an aluminum crucible.[3][4]

  • Instrument: A calibrated heat-flux DSC instrument is used.[5][6]

  • Test Conditions:

    • Atmosphere: The sample is purged with an inert nitrogen atmosphere at a flow rate of 50 mL/min.[3][6]

    • Heating/Cooling Program:

      • First Heating: The sample is heated from ambient temperature (e.g., 0 °C) to a temperature above its melting point (e.g., 220 °C) at a controlled rate, typically 10 °C/min, to erase its prior thermal history.[3]

      • Isothermal Hold: The sample is held at this temperature for a few minutes (e.g., 1-3 minutes) to ensure complete melting.[6][7]

      • Controlled Cooling: The sample is cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition to observe crystallization.[3]

      • Second Heating: A second heating scan is performed at the same rate (e.g., 10 °C/min) to analyze the intrinsic thermal properties of the material.[3][8]

  • Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and enthalpy of melting (ΔHm) are determined from the second heating and cooling curves.

2.2 Thermogravimetric Analysis (TGA)

The TGA protocol, following standards like ASTM E1131, is used to evaluate the thermal stability and decomposition characteristics of PA12.[3]

  • Sample Preparation: A sample of 10-20 mg is placed in a ceramic or platinum TGA pan.[3]

  • Instrument: A calibrated thermogravimetric analyzer is used.[9]

  • Test Conditions:

    • Atmosphere: The analysis is conducted under a controlled nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative degradation.[3]

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C or higher) at a constant heating rate, typically 20 °C/min.[3]

  • Data Analysis: The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are determined from the TGA and its derivative (DTG) curves, respectively.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Heating Program cluster_3 Data Acquisition & Analysis Sample PA12 Sample (5-20 mg) DSC DSC Instrument Sample->DSC TGA TGA Instrument Sample->TGA DSC_Prog Heat-Cool-Heat Cycle (e.g., 10°C/min) Atmosphere: N2 DSC->DSC_Prog TGA_Prog Linear Heating Ramp (e.g., 20°C/min) Atmosphere: N2 TGA->TGA_Prog DSC_Data Heat Flow vs. Temp. Determine: Tg, Tm, Tc, ΔHm DSC_Prog->DSC_Data TGA_Data Mass % vs. Temp. Determine: Tonset, Tmax TGA_Prog->TGA_Data

Caption: General workflow for thermal analysis of Polyamide 12.

Thermal Properties of Polyamide 12

The thermal characteristics of PA12 can vary slightly depending on its specific grade, processing history, and the presence of additives. The data presented below represents typical values found in the literature.

Table 1: Summary of Thermal Properties of Polyamide 12

PropertySymbolTechniqueTypical Value Range
Glass Transition TemperatureTgDSC40 - 50 °C[8][10]
Crystallization TemperatureTcDSC147 - 153 °C[11][12]
Melting TemperatureTmDSC175 - 185 °C[8][11][12]
Enthalpy of MeltingΔHmDSC34 - 53 J/g[8][13]
Onset Decomposition Temp.TonsetTGA~430 °C[14]
Peak Decomposition Temp.TmaxTGA~462 °C[15]

PA12 exhibits a glass transition temperature well above room temperature. Its melting point is typically around 178°C.[8] The wide range between the melting and crystallization temperatures is a characteristic feature of PA12, which is advantageous for processing techniques like selective laser sintering (SLS).[11] TGA results show that PA12 is thermally stable up to temperatures exceeding 400°C, with decomposition occurring in a single step.[15][16]

Thermal Events Diagram

G Tg Glass Transition (Tg) ~43°C Tc Crystallization (Tc) ~150°C Tg->Tc Tm Melting (Tm) ~178°C Tc->Tm Td Decomposition (Tonset) >400°C Tm->Td Temp_axis Increasing Temperature →

Caption: Sequence of key thermal events for Polyamide 12.

Comparative Analysis with Other Polyamides

PA12's properties are often benchmarked against other common polyamides, such as PA6 and PA66. The length of the carbon chain between amide groups significantly influences thermal properties and moisture absorption.

Table 2: Comparison of Thermal Properties of Common Polyamides

PropertyPolyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 66 (PA66)
Melting Temperature (Tm) 175 - 185 °C~220 °C~260 °C
Glass Transition Temp. (Tg) 40 - 50 °C40 - 60 °C50 - 70 °C
Decomposition Temp. (Tonset) ~430 °C~350 - 400 °C~350 - 400 °C
Water Absorption (at saturation) Low (~1.5%)High (~9.5%)High (~8.5%)
Key Characteristics Low moisture absorption, high dimensional stability, good chemical resistance.[1][2]Good toughness and wear resistance, but properties are moisture-dependent.[1]Higher strength, stiffness, and thermal stability than PA6.[1][17]

Discussion of Comparison:

  • Thermal Stability: PA66 generally has the highest melting point, making it suitable for high-temperature applications.[17] PA12 has a lower melting point compared to PA6 and PA66 but exhibits excellent thermal stability with a high decomposition temperature.[1][17]

  • Processing: The lower melting point of PA12 allows for a wider processing window and lower energy consumption during manufacturing compared to PA66.

  • Performance in Humid Environments: PA12's significantly lower water absorption is a major advantage over PA6 and PA66.[1][2] Moisture acts as a plasticizer in PA6 and PA66, altering their mechanical properties and dimensional stability, an effect that is minimal in PA12.

Conclusion

The thermal analysis of Polyamide 12 by DSC and TGA provides critical data for its application and processing. PA12's distinct thermal profile, characterized by a melting point around 178°C and high thermal stability, combined with its exceptionally low moisture absorption, sets it apart from other polyamides like PA6 and PA66.[2][8] These properties make PA12 an ideal material for applications requiring high precision, dimensional stability, and reliable performance in varied environmental conditions. This guide provides the foundational data and methodologies for researchers to effectively characterize and compare PA12 for their specific needs.

References

A Comparative Guide to Spectroscopic Methods for Confirming Polyamide 12 Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is paramount. This guide provides an objective comparison of key spectroscopic methods for the characterization of Polyamide 12 (PA12), with supporting data and detailed experimental protocols. We will also compare PA12 to other common polyamides to provide a broader context for material selection and analysis.

Polyamide 12 (PA12), a widely used engineering thermoplastic, possesses desirable properties such as low water absorption, high dimensional stability, and excellent chemical resistance.[1][2] Accurate confirmation of its chemical structure is crucial for quality control, research and development, and ensuring its performance in critical applications. Spectroscopic techniques are indispensable tools for this purpose, each offering unique insights into the molecular structure of the polymer.[3][4][5]

Comparison of Spectroscopic Methods

The choice of spectroscopic method depends on the specific information required, the nature of the sample, and the available instrumentation. Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are the most common techniques employed for the structural elucidation of polyamides.

Spectroscopic Method Information Obtained Advantages Limitations Sample Preparation
FTIR Spectroscopy Identification of functional groups (amide, methylene), hydrogen bonding, and crystallinity.[6][7][8][9][10][11][12][13][14]Fast, relatively inexpensive, versatile (ATR, transmission), large spectral libraries available.[15]Provides information on functional groups, not the overall polymer architecture; water absorption can interfere with spectra.Minimal for ATR (direct analysis of solid or film); thin films required for transmission.
NMR Spectroscopy Detailed information on polymer chain structure, including monomer sequence, end-groups, and chain branching.[16]Provides quantitative data and detailed structural insights.[16]Lower sensitivity, more expensive instrumentation, requires dissolution of the polymer in a suitable solvent.Dissolution in a deuterated solvent (e.g., trifluoroacetic acid-d/chloroform-d mixture).
Raman Spectroscopy Information on polymer backbone (C-C bonds), crystallinity, and molecular orientation.[3][4][17][18][19]High spatial resolution, minimal sample preparation, less interference from water.Can be affected by fluorescence from the sample or impurities.Minimal; can be performed directly on solid samples, powders, or films.
Mass Spectrometry Determination of monomer and oligomer composition, end-group analysis.[20]High sensitivity and specificity for identifying molecular fragments.Can be destructive depending on the ionization technique; complex data interpretation for high molecular weight polymers.Sample is typically pyrolyzed or ionized directly.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of Polyamide 12.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the Polyamide 12 sample (powder or solid piece) directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum should be corrected for the background.

  • Characteristic peaks for PA12 include the N-H stretching vibration around 3300 cm⁻¹, C-H stretching vibrations around 2920 and 2850 cm⁻¹, the amide I band (C=O stretching) around 1640 cm⁻¹, and the amide II band (N-H bending and C-N stretching) around 1540 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the Polyamide 12 chain.

Methodology (¹³C NMR):

  • Dissolve approximately 10-20 mg of the Polyamide 12 sample in a suitable deuterated solvent mixture, such as 4:1 trifluoroethanol/chloroform-d (TFE/CDCl₃), in an NMR tube.[16] Gentle heating may be required to facilitate dissolution.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹³C NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • The chemical shifts of the carbon atoms in the PA12 backbone can then be assigned. For PA12, characteristic signals are expected for the carbonyl carbon (C=O) and the various methylene carbons (-CH₂-) in the polymer chain.

Raman Spectroscopy

Objective: To analyze the polymer backbone and crystallinity of Polyamide 12.

Methodology:

  • Place the Polyamide 12 sample (powder, film, or solid) on the microscope stage of the Raman spectrometer.

  • Focus the laser onto the sample surface.

  • Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and laser power to avoid sample degradation.

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

  • Characteristic Raman peaks for PA12 include C-H stretching modes, C-C skeletal vibrations, and amide-related bands.[4][18][19] The relative intensities and widths of certain peaks can provide information about the degree of crystallinity.

Spectroscopic Comparison of Polyamide 12 with Other Polyamides

The spectroscopic signatures of polyamides are influenced by the length of the aliphatic chains between the amide groups. Comparing the spectra of PA12 with other common polyamides like Polyamide 11 (PA11) and Polyamide 6 (PA6) highlights these differences.

Polyamide FTIR: Amide I (C=O) (cm⁻¹) FTIR: Amide II (N-H) (cm⁻¹) ¹³C NMR: Carbonyl (ppm) Key Differentiating Features
PA12 ~1640~1540~173Longer methylene chain leads to more intense C-H stretching bands relative to amide bands compared to PA6.[8]
PA11 ~1640~1540~173Very similar spectra to PA12 due to only one less methylene group.[6][9][21] Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹).
PA6 ~1640~1550~173Higher density of amide groups compared to PA12 and PA11, resulting in stronger hydrogen bonding and subtle shifts in amide band positions.[7][8]

Workflow for Spectroscopic Confirmation of Polyamide 12 Structure

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample to confirm its identity as Polyamide 12.

Spectroscopic_Workflow Spectroscopic Workflow for PA12 Structure Confirmation cluster_0 Initial Screening cluster_1 Preliminary Identification cluster_2 Detailed Structural Confirmation cluster_3 Data Analysis & Final Confirmation Sample Unknown Polymer Sample FTIR FTIR Spectroscopy Sample->FTIR Fast & Nondestructive Identify_Functional_Groups Identify Amide & Methylene Groups FTIR->Identify_Functional_Groups Compare_Library Compare with Spectral Library Identify_Functional_Groups->Compare_Library NMR NMR Spectroscopy Compare_Library->NMR If confirmation needed Raman Raman Spectroscopy Compare_Library->Raman If confirmation needed NMR_Analysis Determine Monomer Sequence & End Groups NMR->NMR_Analysis Raman_Analysis Analyze Backbone & Crystallinity Raman->Raman_Analysis Final_Confirmation Confirm PA12 Structure NMR_Analysis->Final_Confirmation Raman_Analysis->Final_Confirmation

Caption: A workflow diagram for the spectroscopic confirmation of Polyamide 12 structure.

References

Safety Operating Guide

Proper Disposal of Laurolactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of laurolactam, ensuring the safety of laboratory personnel and compliance with environmental regulations. These procedures are intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be aware of its hazards. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed or in contact with the skin.[3] Therefore, appropriate personal protective equipment must be worn at all times.

Required PPE:

  • Gloves: Wear impervious chemical-resistant gloves.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[2][4] Ensure an eyewash station is readily accessible.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If dust is generated and exposure limits may be exceeded, a full-face respirator may be necessary.[4]

This compound Waste Classification

Chemical waste generators are required to determine if a substance is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1] this compound is not currently listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it may be considered a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its potential health hazards, it should be managed as a chemical waste.

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through a licensed professional waste disposal service, typically involving chemical destruction or controlled incineration.[4] Do not discharge this compound or its contaminated containers into sewer systems or waterways.[4][5]

Step 1: Segregation and Collection

  • Collect all this compound waste, including unused product and contaminated materials (e.g., paper towels, gloves, weigh boats), in a designated waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

Step 2: Container and Labeling

  • Use a suitable, sealable, and chemically compatible container for the waste. Keep the container tightly closed when not in use.[1][2]

  • Clearly label the container with "Hazardous Waste" and the specific contents, "this compound Waste."

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

  • Provide them with the Safety Data Sheet (SDS) for this compound.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[2]

  • Wear PPE: Don the appropriate PPE as described in Section 1.

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Cleanup: For solid this compound, prevent dust formation.[2][4] Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1][3]

  • Decontamination: After the material is collected, clean the spill site.

  • Disposal: Treat all spill cleanup materials as this compound waste and dispose of them according to the procedures outlined above.

Disposal of Contaminated Packaging

Containers that have held this compound should be managed as unused product unless properly decontaminated.[2] Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the packaging can be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[4]

Quantitative Data

ParameterSpeciesResultExposure TimeReference
LC₅₀ Water Flea (Daphnia magna)59.00 mg/L48-59 hours[3]
LC₅₀ Green Algae (Scenedesmus subspicatus)172.00 mg/L72 hours[3]
LC₅₀ Carp (Cyprinus carpio)63 mg/L96 hours

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms in a given time period.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Waste Preparation cluster_disposal Disposal Process start Identify this compound Waste (Unused product, spills, contaminated items) ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other waste streams) ppe->segregate contain Place in a Suitable, Closed Container segregate->contain label_waste Label Container ('Hazardous Waste - this compound') contain->label_waste store Store Securely in a Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds handover Hand Over Waste for Professional Disposal (e.g., Incineration) provide_sds->handover end Disposal Complete handover->end

Caption: this compound waste disposal workflow for laboratory environments.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laurolactam

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the proper handling and disposal of Laurolactam. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed.[2][3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is mandatory when handling this compound to prevent exposure. A thorough hazard assessment should be conducted for specific protocols to ensure the highest level of safety.[4][5]

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield should be worn in addition to goggles when a splash hazard is present.[2][5][6]ANSI Z87.1 compliant[7]
Hands Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[2][5]---
Body A laboratory coat is the minimum requirement. For more hazardous operations, fire/flame resistant and impervious clothing should be worn.[4][5][6]---
Respiratory Required when dusts are generated or in poorly ventilated areas. A NIOSH-approved respirator is recommended.[6][8]Type N95 (US) or type P1 (EN 143)[9]

III. Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation.[1][2] Use a chemical fume hood whenever possible.[3]

  • Minimize dust generation and accumulation.[1][2]

  • Keep away from sources of ignition as dust can form explosive mixtures with air upon intense heating.[1][8]

  • Ensure an eyewash station is readily accessible.[3]

2. Handling:

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust or fumes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a tightly closed container.[1][8]

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

IV. Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

IncidentImmediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Wear appropriate PPE.[1] For small spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2] Prevent the spill from entering drains.[1][2]

V. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is a critical final step.

  • Waste Classification: this compound waste is considered hazardous waste.[1]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][8] Do not dispose of in regular trash or down the drain.[10]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[8]

VI. Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₂₃NO[2][3]
Molecular Weight 197.32 g/mol [3]
Flash Point 195 °C (383 °F) - closed cup[3][11]
Density 1.01 g/mL at 25 °C[6]

VII. Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

Laurolactam_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather Materials prep_vent->prep_materials weigh Weigh this compound prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate store Store Unused this compound decontaminate->store segregate Segregate Waste (Solid & Liquid) store->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Approved Facility label_waste->dispose spill Spill Response exposure Exposure Response

Caption: Standard workflow for safely handling this compound in a laboratory setting.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。